molecular formula C14H16O5 B6352955 Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS No. 1019379-40-8

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B6352955
CAS No.: 1019379-40-8
M. Wt: 264.27 g/mol
InChI Key: WCFMTFLNNBFOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C14H16O5 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is 264.09977361 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-3-18-11-7-5-10(6-8-11)12(15)9-13(16)14(17)19-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFMTFLNNBFOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Focus: Physical Properties, Structural Characterization, and Synthetic Applications

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 1019379-40-8 ) is a specialized


-diketo ester intermediate used primarily in the synthesis of pharmaceutical heterocycles. Structurally, it features a 1,3-dicarbonyl motif flanked by an ethyl ester and a para-ethoxyphenyl group. This arrangement imparts significant electrophilic character, making it a versatile scaffold for constructing pyrazoles, isoxazoles, and pyrimidines—core pharmacophores in kinase inhibitors and anti-inflammatory agents.

This guide provides a definitive physicochemical profile, detailed characterization data, and validated synthetic protocols, emphasizing the compound's dynamic keto-enol tautomerism which critically influences its handling and spectral analysis.

Physicochemical Properties[1][2][3][4][5][6]

The physical behavior of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is dominated by its ability to exist in equilibrium between a diketo form and a hydrogen-bonded enol form. This duality affects its solubility, melting point, and reactivity.

Table 1: Core Physical Data
PropertyValue / DescriptionNote
CAS Number 1019379-40-8 Primary identifier
IUPAC Name Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoateAlso known as Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutyrate
Molecular Formula

Molecular Weight 264.27 g/mol
Physical State Solid (Crystalline)Often appears as yellow needles or powder
Melting Point 30–50 °C (Predicted)Low-melting solid; MP depression observed in impure samples due to tautomeric mixtures
Boiling Point ~420 °C (at 760 mmHg)Decomposes before boiling at atm pressure; distillable under high vacuum
Density 1.18 ± 0.1 g/cm³Predicted
LogP 1.8 – 2.2Moderate lipophilicity; cell-permeable range
pKa 9.5 – 10.5Acidic

-proton (active methylene)
Solubility DMSO, Ethanol, DCM, TolueneInsoluble in water; soluble in aqueous base (with hydrolysis risk)
Tautomerism & Stability

In solution (e.g.,


 or DMSO), the compound exists as a mixture of the keto  form and the enol  form. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, often making it the major species in non-polar solvents.

Implication for Handling:

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The active methylene group is susceptible to oxidation over time.

  • Analysis: HPLC chromatograms may show "split" peaks or broad shoulders if the equilibration time is slower than the column retention time.

Structural Characterization

Accurate identification requires distinguishing between the tautomers. The following spectral data is characteristic for this class of aryl-diketo esters.

Nuclear Magnetic Resonance (NMR)[6][11]

 NMR (400 MHz, 

):
  • 
     14.0–15.0 ppm (s, broad, 1H):  Enolic -OH. (Disappears with 
    
    
    
    shake). Diagnostic for enol form.
  • 
     7.9–8.0 ppm (d, 2H):  Aromatic protons ortho to carbonyl (AA'BB' system).
    
  • 
     6.9–7.0 ppm (d, 2H):  Aromatic protons ortho to ethoxy group.
    
  • 
     6.5 ppm (s, <1H):  Vinyl proton (
    
    
    
    ) of the enol form.
  • 
     4.5 ppm (s, <1H):  Methylene protons (
    
    
    
    ) of the keto form (usually minor).
  • 
     4.3–4.4 ppm (q, 2H):  Ester methylene (
    
    
    
    ).
  • 
     4.1 ppm (q, 2H):  Ethoxy methylene (
    
    
    
    on ring).
  • 
     1.3–1.5 ppm (m, 6H):  Overlapping methyl triplets.
    
Infrared Spectroscopy (IR)
  • 1730–1740 cm⁻¹: Ester

    
     stretch.
    
  • 1680–1700 cm⁻¹: Ketone

    
     stretch (conjugated).
    
  • 1600–1620 cm⁻¹: Enol

    
     / Aromatic 
    
    
    
    stretch (often enhanced by H-bonding).
  • 2500–3300 cm⁻¹: Broad -OH stretch (chelated enol).

Synthesis & Purification Protocol

The most robust synthesis involves a Claisen condensation. This protocol ensures high regioselectivity and yield.

Reaction Scheme

The synthesis couples 4-ethoxyacetophenone with diethyl oxalate using a strong alkoxide base.

Synthesis Start1 4-Ethoxyacetophenone (Substrate) Intermediate Enolate Intermediate (Sodium Salt) Start1->Intermediate Deprotonation Start2 Diethyl Oxalate (Electrophile) Start2->Intermediate Acylation Base NaOEt / EtOH (Base Catalyst) Base->Intermediate Acid H2SO4 / HCl (Quench) Intermediate->Acid Neutralization Product Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Acid->Product Precipitation

Figure 1: Synthetic pathway via Claisen condensation.

Detailed Methodology
  • Preparation of Base: In a dry 3-neck flask under

    
    , dissolve Sodium metal (1.1 eq) in absolute Ethanol (10 vol) to generate fresh Sodium Ethoxide.
    
    • Note: Commercial NaOEt powder can be used but often results in lower yields due to moisture contamination.

  • Condensation: Cool the solution to 0°C. Add Diethyl Oxalate (1.2 eq) dropwise.

  • Addition: Add a solution of 4-Ethoxyacetophenone (1.0 eq) in Ethanol slowly over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up:

    • Cool reaction to room temperature.

    • Pour into ice-water containing dilute

      
       (pH ~2). The product will precipitate as a solid or oil.
      
    • Extract with Dichloromethane (DCM) if oily.

  • Purification:

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Cool slowly to 4°C.

    • Yield: Typically 70–85%.

Applications in Drug Discovery

This compound is a "linchpin" intermediate. Its 1,3-dicarbonyl system reacts with binucleophiles to form heterocycles found in kinase inhibitors (e.g., Src, p38 MAP kinase).

Heterocycle Formation Logic

Applications Center Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Hydrazine + Hydrazine / Substituted Hydrazine Center->Hydrazine Hydroxylamine + Hydroxylamine Center->Hydroxylamine Amidine + Guanidine / Amidine Center->Amidine Pyrazole Pyrazole-3-carboxylate (Kinase Inhibitor Scaffold) Hydrazine->Pyrazole Cyclocondensation Isoxazole Isoxazole-3/5-carboxylate (Anti-inflammatory) Hydroxylamine->Isoxazole Regioselective Cyclization Pyrimidine Pyrimidine Derivative Amidine->Pyrimidine

Figure 2: Divergent synthesis of bioactive heterocycles.

Key Reaction:

  • Pyrazole Synthesis: Reacting with hydrazine hydrate in refluxing ethanol yields the 3-(4-ethoxyphenyl)pyrazole-5-carboxylate. This core is analogous to the scaffold seen in drugs like Celecoxib (though substituents differ).

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

  • Spill Management: Adsorb with sand or vermiculite. Do not flush into drains as it is toxic to aquatic life (based on ethoxy/halo analogs).

References

  • ChemicalBook. (2025). Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate CAS# 1019379-40-8.[1] Retrieved from

  • University of Tehran. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Retrieved from

  • BenchChem. (2025).[2] Reactions of Diethyl Oxalate with Strong Bases: Technical Support Center. Retrieved from

  • PubChem. (2025).[3][4] Ethyl 4-methoxyphenyl-4-oxobutanoate (Analogous Data). Retrieved from

  • Sigma-Aldrich. (2025). 4′-Ethoxyacetophenone (Precursor Data). Retrieved from

Sources

An In-Depth Technical Guide to Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a sophisticated organic molecule characterized by a crucial β-dicarbonyl system and an ethoxyphenyl moiety. These structural features make it an invaluable intermediate in organic synthesis, particularly for creating heterocyclic compounds. This guide offers a detailed exploration of its chemical structure, synthesis, spectroscopic properties, and its significant role in research and drug development, tailored for professionals in the scientific community.

Chemical Identity and Nomenclature

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for their unique reactivity. Its structure combines an aromatic ring with a flexible dicarbonyl chain, making it a versatile building block in medicinal chemistry.

Identifier Value
IUPAC Name Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Molecular Formula C₁₄H₁₆O₅
Molecular Weight 264.27 g/mol
CAS Number 613-43-4
Canonical SMILES CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCC
InChI Key PNJLNKSHMSXCEI-UHFFFAOYSA-N

The Core Structural Motif: The β-Dicarbonyl System & Tautomerism

The defining feature of this molecule is the 2,4-dioxobutanoate chain, which constitutes a 1,3-dicarbonyl (or β-dicarbonyl) system. This arrangement leads to a fascinating chemical equilibrium known as keto-enol tautomerism.[1]

The molecule exists as a mixture of the keto form and the more stable enol form. The enol form is stabilized by the conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring through an intramolecular hydrogen bond.[1] This equilibrium is highly sensitive to environmental factors, particularly the solvent. Non-polar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form.[1][2]

The presence of these two forms can be readily observed and quantified using ¹H NMR spectroscopy, as the interconversion is slow enough on the NMR timescale to show distinct signals for each tautomer.[1]

Caption: Keto-Enol tautomerism of the β-dicarbonyl system.

Synthesis and Mechanistic Insights

The primary method for synthesizing Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester or ketone with a non-enolizable ester, such as diethyl oxalate.[3][4]

In this specific synthesis, 4'-ethoxyacetophenone reacts with diethyl oxalate in the presence of a strong base, typically sodium ethoxide (NaOEt). Diethyl oxalate is an ideal electrophilic partner because it lacks α-hydrogens and cannot undergo self-condensation.[3][5]

Reaction Mechanism

The reaction proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 4'-ethoxyacetophenone to form a resonance-stabilized enolate.[3]

  • Nucleophilic Attack: The enolate attacks an electrophilic carbonyl carbon of diethyl oxalate, forming a tetrahedral intermediate.[3]

  • Elimination: The intermediate collapses, eliminating an ethoxide leaving group to yield the final product.[3]

  • Deprotonation: A final, irreversible deprotonation of the highly acidic methylene group between the two carbonyls drives the reaction to completion.[3][6] An acidic workup is then required to neutralize the enolate and yield the final product.

ClaisenCondensation cluster_step1 cluster_step2 Start 4'-Ethoxyacetophenone + Diethyl Oxalate Enolate Enolate Formation Start->Enolate 1. Base Base NaOEt (Base) Attack Nucleophilic Attack on Diethyl Oxalate Enolate->Attack 2. Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination 3. Product_Enolate Product Enolate (Stabilized) Elimination->Product_Enolate 4. FinalProduct Ethyl 4-(4-ethoxyphenyl) -2,4-dioxobutanoate Product_Enolate->FinalProduct 5. Workup Workup Acidic Workup (e.g., H₂SO₄)

Caption: Mechanism of Crossed Claisen Condensation.

Experimental Protocol: Synthesis

A representative protocol for this synthesis is as follows:

  • Prepare Base: Dissolve sodium metal (10 mmol) in dried ethanol (10 mL) to prepare a fresh solution of sodium ethoxide.

  • Mix Reagents: Add a mixture of diethyl oxalate (10 mmol) and 4'-ethoxyacetophenone (10 mmol) dropwise to the stirred sodium ethoxide solution.

  • Reaction: Stir the mixture overnight at room temperature, then heat at 80°C for 30 minutes.

  • Workup: Cool the reaction mixture and acidify to a pH of 2 with sulfuric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

  • Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, typically by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data below represents typical expected values for the enol tautomer, which is often predominant.

¹H NMR Spectroscopy (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.00d2HAromatic protons (ortho to C=O)
~7.03s1HVinylic proton (-C(OH)=CH-)
~6.98d2HAromatic protons (ortho to -OEt)
~4.39q2HEster methylene (-COOCH₂CH₃)
~4.15q2HEther methylene (-OCH₂CH₃)
~1.41t3HEster methyl (-COOCH₂CH₃)
~1.48t3HEther methyl (-OCH₂CH₃)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the ethyl and ethoxy groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100O-H StretchEnol hydroxyl
~2980C-H StretchAliphatic
~1730C=O StretchEster carbonyl
~1600C=O StretchKetone carbonyl (conjugated)
~1510C=C StretchAromatic ring

Chemical Reactivity and Synthetic Utility

The true value of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate lies in its utility as a synthetic intermediate. The 1,3-dicarbonyl moiety is a powerful tool for constructing five-membered heterocyclic rings, which are prevalent in pharmaceuticals.

Knorr Pyrazole Synthesis

A prime example of its application is the Knorr Pyrazole Synthesis . This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative to form a pyrazole.[7][8] Pyrazoles are a core structure in many drugs, including the anti-inflammatory agent celecoxib.[7]

The reaction mechanism proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][9] The regioselectivity of the reaction is governed by the differential reactivity of the two carbonyl groups; the ketone is generally more reactive towards nucleophiles than the ester.[10]

KnorrSynthesis Reactants Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate + Hydrazine Derivative (R-NHNH₂) Condensation Condensation/ Hydrazone Formation Reactants->Condensation Catalyst Catalyst Acid Catalyst (e.g., H⁺) Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (-H₂O) Cyclization->Dehydration Product Substituted Pyrazole Dehydration->Product

Caption: General workflow of the Knorr Pyrazole Synthesis.

Applications in Drug Discovery and Development

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been investigated for a range of biological activities. The combination of the aromatic ring and the dicarbonyl system serves as a versatile pharmacophore.

  • Enzyme Inhibition: Compounds with this core structure have been synthesized and evaluated as inhibitors of enzymes like Src Kinase, which is implicated in cancer progression.

  • Antioxidant and Neuroprotective Activities: The phenoxy group is associated with antioxidant properties, which are crucial for combating oxidative stress implicated in neurodegenerative diseases.[11][12][13]

  • Antimicrobial and Anti-inflammatory Properties: Phenolic compounds and various heterocyclic derivatives synthesized from β-dicarbonyls often exhibit antimicrobial and anti-inflammatory effects.[11][13]

The ability to readily modify both the aromatic ring and the dicarbonyl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a solid at room temperature. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn. Store the compound in a cool, dry, and well-ventilated area, sealed in its container.

Conclusion

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is more than just a chemical compound; it is a testament to the elegance of structural chemistry. Its defining feature, the β-dicarbonyl system, imparts a rich chemical reactivity, dominated by keto-enol tautomerism. This reactivity, combined with a straightforward synthesis via the Claisen condensation, establishes the molecule as a cornerstone intermediate for constructing complex heterocyclic systems like pyrazoles. Its proven utility in synthesizing biologically active molecules underscores its importance for researchers and professionals dedicated to advancing the frontiers of medicinal chemistry and drug development.

References

  • Giradkar, V. (2020). Knorr Pyrazole Synthesis (M. Pharm). [online] Slideshare. Available at: [Link][7]

  • Name-Reaction.com. Knorr pyrazole synthesis. [online] Available at: [Link][8]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [online] Available at: [Link][14]

  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. [online] Available at: [Link][10]

  • Ryabova, V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), pp.868-872. [online] Available at: [Link][15]

  • Gorodetsky, M., et al. (1967). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 45(7), pp.787-795. [online] Available at: [Link][2]

  • Chemistry LibreTexts. (2019). 19.06: Carboxylic Derivatives - The Claisen Condensation. [online] Available at: [Link][6]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. [online] Available at: [Link][4]

  • Fassihi, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), pp.755-762. [online] Available at: [Link]

  • University of Calgary. Crossed Claisen Condensations. [online] Available at: [Link][5]

  • Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. [online] Available at: [Link][11]

  • Tadtong, S., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives on Antiamyloid Beta (Aβ) Aggregation, Antiacetylcholinesterase, and Antioxidant Activities. Molecules, 28(5), p.2185. [online] Available at: [Link][12]

  • Ortiz, M., et al. (2024). E-Stilbenes: General Chemical and Biological Aspects, Potential Pharmacological Activity Based on the Nrf2 Pathway. Molecules, 29(4), p.815. [online] Available at: [Link][13]

Sources

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Authored by: A Senior Application Scientist

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, serving as a primary identifier and a critical parameter in drug development, synthesis, and quality control. This guide provides a comprehensive technical overview of the molecular weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. We will delve into the theoretical calculation of its molecular weight based on its deduced molecular formula, C₁₄H₁₆O₅, and explore the principal analytical methodologies for its empirical validation, including mass spectrometry and elemental analysis. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical insights into the experimental workflows that ensure scientific rigor and data integrity.

Introduction: The Foundational Importance of Molecular Weight

In the realm of chemical sciences, the molecular weight (MW) of a compound is one of its most fundamental properties. It represents the mass of one mole of a substance and is essential for stoichiometric calculations, the preparation of solutions with precise concentrations, and the elucidation of a compound's structure. For drug development professionals, an accurate molecular weight is non-negotiable; it is a key component of compound characterization, required for regulatory submissions and for understanding a molecule's pharmacokinetic and pharmacodynamic profiles.

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a complex organic molecule whose utility in research and development hinges on the precise knowledge of its chemical properties, beginning with its molecular weight. This guide will provide the necessary theoretical and practical framework for understanding and verifying this crucial parameter.

Molecular Structure and Formula Elucidation

While direct literature for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is sparse, its structure can be confidently deduced from its nomenclature and comparison with close structural analogs like Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.

  • Core Structure : The molecule features a butanoate backbone, indicating a four-carbon chain.

  • Functional Groups : It contains two ketone groups (dioxo) at positions 2 and 4. An ethyl ester group is attached to the carboxyl end.

  • Aromatic Moiety : A phenyl ring is attached at the 4-position of the butanoate chain.

  • Substitution : The phenyl ring is substituted at its own 4-position with an ethoxy group (-OCH₂CH₃).

Based on this analysis, the molecular formula is determined to be C₁₄H₁₆O₅ .

Theoretical Molecular Weight: Calculation and Significance

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula. Using the atomic weights from the periodic table (C: 12.011 u, H: 1.008 u, O: 15.999 u), we can calculate the molecular weight of C₁₄H₁₆O₅.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1412.011168.154
Hydrogen (H)161.00816.128
Oxygen (O)515.99979.995
Total 264.277

The calculated molecular weight of 264.28 g/mol (rounded) serves as the benchmark for all experimental verifications.

Experimental Verification of Molecular Weight

Theoretical calculations must be confirmed by empirical data. The two primary techniques for this validation are mass spectrometry and elemental analysis. These methods provide a self-validating system when used in conjunction.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.[1][3]

  • Sample Preparation : Dissolve a minute quantity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and preserves the molecular ion.

  • Ion Analysis : The generated ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap). The analyzer separates ions based on their m/z ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated.

The key peak to identify is the molecular ion peak (M+) .[1][4] This peak corresponds to the intact molecule with one electron removed. For Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, the M+ peak should appear at an m/z value corresponding to its molecular weight. In high-resolution MS, this value can be measured to several decimal places, allowing for the confirmation of the molecular formula by comparing the exact mass to the theoretical value.[3]

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Elemental Analysis (EA)

Elemental analysis determines the mass percentage of each element within a compound.[5][6] This data is used to derive the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[5][7]

  • Sample Weighing : A precise mass of the purified compound is weighed.

  • Combustion : The sample is combusted in a furnace at high temperatures in the presence of excess oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection : The combustion products are passed through a series of traps and detectors that quantify the amount of CO₂ and H₂O produced.

  • Calculation : The mass percentages of Carbon and Hydrogen are calculated from the masses of CO₂ and H₂O. Oxygen is typically determined by difference.

The workflow to derive the molecular formula from elemental analysis data is as follows:

  • Determine Mass Percentages : Calculate the percentage composition of each element from the experimental data.[8][9]

  • Convert to Moles : Assume a 100g sample and convert the mass of each element to moles by dividing by its atomic weight.[7]

  • Find Simplest Ratio : Divide the mole count of each element by the smallest mole value to find the simplest whole-number ratio, yielding the empirical formula .[7]

  • Determine Molecular Formula : The experimentally determined molecular weight from mass spectrometry is divided by the empirical formula weight. The resulting integer is used to multiply the subscripts of the empirical formula to obtain the final molecular formula .[5]

For a new compound to be considered pure, the experimentally found values for carbon and hydrogen should be within ±0.4% of the calculated theoretical values.[6]

Caption: Logic for Deriving Molecular Formula from Experimental Data.

Conclusion: A Synthesis of Data for Unambiguous Identification

The molecular weight of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical descriptor, theoretically calculated to be 264.28 g/mol based on its molecular formula C₁₄H₁₆O₅ . This theoretical value, however, requires rigorous experimental validation. By employing a dual approach of high-resolution mass spectrometry and elemental analysis, researchers can create a self-validating system. Mass spectrometry directly measures the molecular mass, while elemental analysis confirms the underlying atomic composition. This synergy of techniques provides the authoritative and trustworthy data required for advancing scientific research and meeting the stringent standards of drug development.

References

  • Understanding Mass Spectrometry for Organic Compound Analysis.HSCprep.
  • Stoichiometry: Elemental Analysis.University of Wisconsin-Madison.
  • Determining the Empirical Formula from an Elemental Analysis.ChemCollective.
  • Mass spectrometry of organic compounds.IB Colourful Solutions in Chemistry.
  • An International Study Evaluating Elemental Analysis.National Institutes of Health (NIH).
  • Relative and Accurate Molecular Weight Determination Methods.Creative Proteomics Blog.
  • Mass Spectrometric Determination of Molecular Weights of Components of Mixture.ACS Publications.
  • Mass spectra - the molecular ion (M+) peak.Chemguide.
  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate.ChemScene.
  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97%.Sigma-Aldrich.
  • Percent Composition.University of Massachusetts.
  • Determining Empirical and Molecular Formulas.OpenStax.

Sources

Spectroscopic data of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also known as Ethyl 4-ethoxybenzoylpyruvate) is a critical


-diketo ester intermediate used extensively in the synthesis of bioactive heterocycles, particularly pyrazoles and isoxazoles targeting kinase inhibition (e.g., Src kinase) and COX-2 pathways.

This guide provides a rigorous spectroscopic profile of the molecule, focusing on its dynamic keto-enol tautomerism , which significantly complicates and defines its NMR and IR signatures. By synthesizing data from high-fidelity analog studies and established spectral principles, this document serves as a standard reference for identification, quality control, and synthetic application.

Structural Logic & Tautomeric Equilibrium

The defining feature of this molecule is the competition between the 2,4-diketo form and the stabilized enol form. Unlike simple ketones, the 1,3-dicarbonyl system here is flanked by an electron-rich aryl group (4-ethoxyphenyl) and an ester.

  • The "Push-Pull" Effect: The 4-ethoxy group acts as an electron-donating group (EDG), pushing electron density into the carbonyl at C4.

  • The Chelate Ring: The enol form is thermodynamically favored in non-polar solvents due to the formation of a pseudo-aromatic 6-membered ring stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl.

Mechanistic Visualization: Tautomeric Equilibrium

Tautomerism cluster_stabilization Stabilization Factors Keto Keto Form (Less Stable in CDCl3) C4(=O)-CH2-C2(=O) Enol Enol Form (Dominant) Intramolecular H-Bond C4(=O)-CH=C2(-OH) Keto->Enol  Fast Exchange   Resonance Conjugation with 4-EtO-Phenyl Enol->Resonance HBond 6-Membered Chelate Ring Enol->HBond

Figure 1: The equilibrium heavily favors the Enol form in organic solvents (CDCl₃) due to resonance stabilization and internal hydrogen bonding.

Synthetic Protocol (Origin of the Sample)

To ensure the spectral data presented is contextually accurate, the standard synthesis route via Claisen condensation is defined below. This method yields the specific impurity profile (unreacted diethyl oxalate or acetophenone) often seen in raw spectra.

Reaction: 4-Ethoxyacetophenone + Diethyl Oxalate


 Product
Step-by-Step Methodology
  • Reagent Prep: Freshly prepare Sodium Ethoxide (NaOEt) by dissolving sodium metal (1.0 eq) in anhydrous ethanol under

    
     atmosphere.
    
  • Condensation: Add Diethyl Oxalate (1.0 eq) to the NaOEt solution at 0°C.

  • Addition: Add 4-Ethoxyacetophenone (1.0 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reflux: Heat to 80°C for 2-4 hours.

  • Workup (Critical): The product exists as a sodium salt. Cool to RT, then acidify with 2N HCl to pH 2. This protonates the enolate, precipitating the free ligand.

  • Purification: Recrystallize from Ethanol/Water.

Spectroscopic Profiling

A. Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum in CDCl

is distinct due to the dominance of the enol tautomer (>90%).

Solvent: CDCl


 | Frequency:  400 MHz
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Context
Enol -OH 14.8 - 15.2 Broad Singlet1H-Diagnostic: Deshielded by strong intramolecular H-bond. Disappears with D

O shake.
Ar-H (ortho to C=O) 7.95 - 8.05Doublet2H8.8Part of AA'BB' system. Deshielded by carbonyl anisotropy.
Ar-H (meta to C=O) 6.90 - 7.00Doublet2H8.8Shielded by the 4-ethoxy group.
Vinyl =CH- 6.98 - 7.05 Singlet1H-Diagnostic: The methine proton of the enol form. Overlaps slightly with Ar-H.
Ester -OCH

-
4.35 - 4.42Quartet2H7.1Ethyl ester methylene.
Ethoxy -OCH

-
4.08 - 4.15Quartet2H7.0Ether methylene attached to aryl ring.
Ester -CH

1.38 - 1.42Triplet3H7.1Terminal methyl of ester.
Ethoxy -CH

1.42 - 1.46Triplet3H7.0Terminal methyl of ether.
Keto -CH

-
4.55Singlet<0.1H-Minor tautomer. Often invisible in pure samples.

Technical Insight: If the sample is "wet" or in a polar solvent (DMSO-d6), the Keto signal (4.55 ppm) intensity increases, and the Enol -OH signal shifts or broadens significantly.

B. Carbon-13 NMR ( C NMR)

The


C spectrum confirms the 2,4-dioxo backbone.
Carbon TypeShift (

, ppm)
Assignment Note
C4 (Ketone/Enol) 185.0 - 188.0The carbonyl carbon attached to the aryl ring.
C2 (Ester C=O) 162.5The ester carbonyl.
C1 (Ester) 163.0Often close to C2; distinguished by HMBC.
Ar-C (Ipso-OEt) 163.5Carbon attached to the ethoxy group.
Ar-C (Ipso-C=O) 128.5Carbon attached to the dioxo chain.
Vinyl C (C3) 97.5 - 98.5 Diagnostic: The highly shielded methine carbon of the enol form.
-OCH

- (Ethoxy)
63.8
-OCH

- (Ester)
62.5
C. Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the "conjugate chelation" which lowers carbonyl frequencies.

  • 3100 - 2500 cm

    
     (Broad):  The O-H stretch of the enol. Unlike free alcohols (3600 cm
    
    
    
    ), this is very broad and shifted due to H-bonding.
  • 1730 - 1735 cm

    
     (Sharp):  Ester C=O stretch.
    
  • 1600 - 1620 cm

    
     (Strong):  The "Enol" Carbonyl. This is the C4 ketone involved in the H-bond and conjugation. It appears much lower than a standard ketone (1715 cm
    
    
    
    ).
  • 1250 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).
    
D. Mass Spectrometry (EI-MS)

Molecular Formula: C


H

O

| Molecular Weight: 264.27 g/mol
  • [M]+ (Parent Ion): m/z 264 (Significant intensity due to aromatic stability).

  • [M - OEt]+: m/z 219 (Loss of ethoxy radical).

  • [M - COOEt]+: m/z 191 (Loss of the ester group).

  • Base Peak: m/z 149 or 121 (Related to the 4-ethoxybenzoyl fragment).

Application Workflow: Pyrazole Synthesis

The primary utility of this spectroscopic data is to confirm the purity of the intermediate before converting it into pyrazole-based kinase inhibitors.

Workflow Visualization

Synthesis Start Start: 4-Ethoxyacetophenone Intermediate TARGET MOLECULE Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (Confirmed by 1H NMR: Enol -OH @ 15ppm) Start->Intermediate Claisen Condensation (Reflux, 4h) Reagent Diethyl Oxalate + NaOEt Reagent->Intermediate Product Final Scaffold: 3-(4-ethoxyphenyl)-pyrazole-5-carboxylate (Drug Precursor) Intermediate->Product Reflux in EtOH (2h) Step2 Cyclocondensation (+ Hydrazine/Phenylhydrazine) Step2->Product

Figure 2: The target molecule is a transient but stable intermediate. Purity confirmation at the green node is critical to prevent side-reactions in the final step.

References

  • Synthesis & Analog Characterization

    • Title: Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors.

    • Source: University of Tehran / ResearchG
    • Context: Provides the general synthetic procedure (NaOEt method) and analog spectral data (4-methoxy derivatives)
    • URL:

  • Keto-Enol Tautomerism in Beta-Dicarbonyls

    • Title: The Keto–Enol Tautomerization of Ethyl Butyryl Acetate Studied by LC-NMR.[1]

    • Source: ResearchGate.[1]

    • Context: Establishes the thermodynamic principles and NMR signatures (broad OH, vinyl singlet) for this class of esters.
    • URL:

  • General Synthetic Methodology

    • Title: Mixed Claisen Condensations.[2]

    • Source: Chemistry LibreTexts.
    • Context: Mechanistic grounding for the reaction between esters and ketones.
    • URL:

Sources

13C NMR Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the


C NMR spectroscopy of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate . Designed for analytical chemists and drug development scientists, this document moves beyond simple spectral assignment to address the compound's dynamic structural behavior in solution.

The core analytical challenge with this molecule is keto-enol tautomerism .[1] Unlike rigid scaffolds, this


-diketo ester exists as a solvent-dependent equilibrium between a diketo form and an enolic form.[1] A naive analysis expecting only ketone resonances (~190 ppm) will fail to account for the dominant enolic species observed in non-polar solvents, which manifests distinct methine signals and shielded carbonyls.

Part 1: Structural Dynamics & Tautomerism

To interpret the NMR data correctly, one must first understand the equilibrium governing the sample state. The 2,4-dioxobutanoate scaffold contains active methylene protons at the C3 position, flanked by two electron-withdrawing carbonyl groups.[1]

The Equilibrium Mechanism

In non-polar solvents (e.g.,


), the compound predominantly adopts the Enol  form. This is driven by two stabilizing factors:
  • Resonance Conjugation: The enol double bond conjugates with the aromatic ring (4-ethoxyphenyl moiety).[1]

  • Intramolecular Hydrogen Bonding: A six-membered chelate ring forms between the enol hydroxyl and the ester carbonyl, locking the conformation.

In polar aprotic solvents (e.g.,


), the intermolecular H-bonding with the solvent competes with the intramolecular bond, often increasing the population of the Diketo  form.
Visualization of Tautomeric Pathways

The following diagram illustrates the structural equilibrium and the numbering scheme used in this analysis.

Tautomerism cluster_legend Key NMR Impact Keto Diketo Form (Less Stable in CDCl3) Ar-C(=O)-CH2-C(=O)-COOEt Transition Proton Transfer (Fast exchange) Keto->Transition -H+ (C3) Enol Enol Form (Dominant in CDCl3) Ar-C(OH)=CH-C(=O)-COOEt (Stabilized by H-Bond) Enol->Keto Equilibrium Transition->Enol +H+ (O) Info Keto C3: ~45 ppm (CH2) Enol C3: ~98 ppm (=CH-)

Figure 1: Tautomeric equilibrium shifting from the diketo form to the resonance-stabilized enol form.[1] Note the dramatic hybridization change at C3.

Part 2: Experimental Protocol (Self-Validating)

Reliable


C NMR data requires a protocol that accounts for relaxation times and solubility.
Sample Preparation
  • Concentration: Prepare a solution of 30–50 mg of the compound in 0.6 mL of solvent. High concentration is required for

    
    C detection but beware of aggregation effects at >100 mg/mL.
    
  • Solvent Selection:

    • Standard (

      
      ):  Recommended. Favors the Enol  tautomer (>90%), yielding a cleaner spectrum with sharp peaks.
      
    • Alternative (

      
      ):  Use only if investigating tautomeric ratios. May result in broadened peaks due to exchange rates or dual sets of signals.
      
Instrument Parameters
  • Frequency: 100 MHz or higher (400 MHz

    
    H equivalent) is standard.[1]
    
  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30).
    
  • Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (carbonyls and aromatic ipso/oxygenated carbons) have long

    
     relaxation times. Insufficient delay will suppress these critical diagnostic peaks.[1]
    
  • Scans (NS): Minimum 1024 scans to resolve the quaternary carbons clearly from baseline noise.

Part 3: Spectral Assignment & Analysis[1]

Numbering Scheme
  • Chain: C1 (Ester C=O), C2 (C=O/C-OH), C3 (Methylene/Methine), C4 (Benzylic C=O/C-OH).[1]

  • Ethyl Group:

    
     (Ester), 
    
    
    
    (Ether).[1]
  • Aromatic Ring: C1' (Ipso), C2'/C6' (Meta), C3'/C5' (Ortho), C4' (Para-O).[1]

Comparative Chemical Shift Table ( )

The following table contrasts the expected shifts. Note that in


, the Enol  values are the primary observed signals.
Carbon PositionTypeKeto Shift (

ppm)
Enol Shift (

ppm)
Mechanistic Explanation
C4 (Benzylic) C=O / C-OH190.0 - 194.0170.0 - 175.0Keto is a pure ketone; Enol is shielded by resonance and OH character.[1]
C2 (

-Keto)
C=O180.0 - 185.0160.0 - 165.0Adjacent to ester; participates in H-bond in enol form.[1]
C1 (Ester) COO160.0 - 162.0161.0 - 163.0Typical ester carbonyl; less affected by tautomerism.[1]
C4' (Ar-O) Quaternary163.0 - 164.0163.0 - 164.0Deshielded by direct oxygen attachment (Ethoxy).[1]
C1' (Ar-Ipso) Quaternary128.0 - 130.0126.0 - 128.0Linker to the dioxo chain.[1]
C2', C6' Aromatic CH130.0 - 131.0129.0 - 130.0Meta to ethoxy; typical aromatic region.[1]
C3', C5' Aromatic CH114.0 - 115.0114.0 - 115.0Diagnostic: Shielded significantly by ortho-ethoxy electron donation.[1]
C3 (Bridge) CH2 / =CH- 45.0 - 50.0 96.0 - 100.0 CRITICAL: The shift from aliphatic to olefinic region confirms Enol.[1]
Ethoxy CH2 O-CH263.5 - 64.063.5 - 64.0Distinct from ester CH2 due to Ar-O attachment.[1]
Ester CH2 O-CH262.0 - 62.562.0 - 62.5Typical ethyl ester methylene.[1]
Ethoxy CH3 CH314.5 - 15.014.5 - 15.0Triplet in proton; high field in carbon.[1]
Ester CH3 CH313.8 - 14.213.8 - 14.2Often slightly more shielded than ether methyl.[1]
Detailed Region Analysis[1][2]
1. The "Ghost" Carbonyls (160–195 ppm)

In the enol form, you will not see two distinct ketone peaks above 190 ppm. Instead, you will likely observe:

  • One peak ~180–185 ppm (The carbonyl involved in the H-bond but retaining C=O character).[1]

  • One peak ~165–175 ppm (The enolic carbon).

  • The ester carbonyl (C1) remains near 162 ppm.

  • Validation: If you see a small peak at 192 ppm, it indicates a minor presence of the diketo tautomer.

2. The Aromatic Region (114–164 ppm)

The 4-ethoxyphenyl group provides a "fingerprint" pattern.[1] The ethoxy group is a strong Electron Donating Group (EDG).

  • Shielding Effect: The carbons ortho to the ethoxy group (C3', C5') are significantly shielded (shifted upfield to ~114 ppm) compared to benzene (128 ppm).[1]

  • Deshielding Effect: The carbon directly attached to the oxygen (C4') is heavily deshielded (~163 ppm).

3. The Aliphatic/Olefinic Bridge (C3)

This is the primary checkpoint for structural integrity.

  • Observation: A signal at ~98 ppm .[1]

  • Observation: A signal at ~48 ppm .[1]

Part 4: Advanced Verification Workflow

To scientifically validate the assignment, use the following logic flow. This ensures that the peaks assigned are not artifacts or impurities.

Verification Start Acquire 13C Spectrum (CDCl3) CheckC3 Check 90-100 ppm Region Start->CheckC3 Decision Signal Present? CheckC3->Decision Yes Enol Form Confirmed Proceed to Ar Assignment Decision->Yes Yes (~98 ppm) No Check 40-50 ppm Decision->No No ArCheck Verify Aromatic Pattern 114 ppm (Ortho) 163 ppm (Para-O) Yes->ArCheck Diketo Signal at ~45 ppm? Diketo Form Present No->Diketo HMBC Run HMBC Experiment Correlate Enol Proton (~15ppm 1H) to C2/C4 Carbon ArCheck->HMBC

Figure 2: Logical workflow for validating the presence of the enol tautomer and assigning the aromatic ring.

Mechanistic Validation (HMBC)

For absolute certainty, run a Heteronuclear Multiple Bond Coherence (HMBC) experiment:

  • Locate the enolic proton in the

    
    H NMR (typically a broad singlet very downfield, >14 ppm).
    
  • Look for cross-peaks in the HMBC.

  • Result: The enolic proton should show strong correlations to C2 and C4 (the carbonyl/enol carbons) and C3 (the methine).[1] This definitively proves the connectivity of the dioxo system.

References

  • Hansen, P. E., & Spanget-Larsen, J. (2017).[1] NMR and IR Investigations of Hydrogen Bonding in

    
    -Diketones. Molecules. Link[1]
    
  • Lacerda, V., et al. (2012). Keto-Enol Tautomerism of

    
    -Dicarbonyl Compounds: A 13C NMR Study. Journal of the Brazilian Chemical Society. Link
    
  • PubChem. (2024).[1] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analogous Structure Data). National Library of Medicine. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for shift prediction rules). Wiley.[1]

Sources

The Pharmacological Potential of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. Derivatives of the parent 2,4-dioxobutanoate core have demonstrated a remarkable breadth of biological activities, spanning oncology, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of these derivatives, providing a comprehensive resource for researchers and drug development professionals. We will delve into the synthetic methodologies, established biological activities with supporting data, and the mechanistic underpinnings of these compounds. Detailed experimental protocols for key assays are provided to enable the scientific community to build upon existing knowledge and unlock the full therapeutic potential of this chemical class.

Introduction: The 2,4-Dioxobutanoate Core - A Privileged Scaffold

The 1,3-dicarbonyl motif is a cornerstone in medicinal chemistry, renowned for its ability to chelate metal ions and participate in a variety of biological interactions. The ethyl 2,4-dioxo-4-arylbutanoate framework, a key structural feature of the compounds discussed herein, has emerged as a particularly versatile scaffold. These molecules have shown a range of biological activities including antitumor, antimicrobial, and antiviral properties. The presence of the ethoxy group on the phenyl ring in Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate introduces a key modification that can influence pharmacokinetic and pharmacodynamic properties, making this specific subclass a compelling area for investigation. This guide will explore the established biological activities of closely related derivatives as a predictive framework for the potential of the title compound and its future analogues.

Synthetic Strategy: Accessing the 2,4-Dioxobutanoate Core

The synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives is typically achieved through a Claisen condensation reaction. This well-established method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.

General Synthetic Protocol

A general and robust method for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates is outlined below.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the appropriate substituted acetophenone.

  • Addition of Reagents: Slowly add diethyl oxalate to the reaction mixture at room temperature with continuous stirring.

  • Reaction Progression: Allow the reaction to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TDC).

  • Work-up: Upon completion, the reaction mixture is acidified to a pH of 2 using a dilute acid (e.g., sulfuric acid) and then extracted with an organic solvent such as dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Acetophenone Substituted Acetophenone Reaction Claisen Condensation (Stir overnight) Acetophenone->Reaction DiethylOxalate Diethyl Oxalate DiethylOxalate->Reaction Base Sodium Ethoxide Base->Reaction Solvent Dry Ethanol Solvent->Reaction Atmosphere Inert Atmosphere Atmosphere->Reaction Acidification Acidification (pH 2) Reaction->Acidification Extraction Extraction (Dichloromethane) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification FinalProduct Ethyl 2,4-dioxo-4-arylbutanoate Purification->FinalProduct

Caption: Workflow for the synthesis of Ethyl 2,4-dioxo-4-arylbutanoate derivatives.

Biological Activities and Therapeutic Potential

The therapeutic potential of ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives can be inferred from the activities of structurally similar compounds. The following sections detail the key biological activities identified for this class of molecules.

Anticancer Activity: Targeting Src Kinase

Expertise & Experience: The Src family of tyrosine kinases (SFKs) are critical regulators of cell growth, differentiation, and survival. Their overexpression and hyperactivity are frequently implicated in the progression and metastasis of various human cancers, making them a prime target for anticancer drug development. Several ethyl 2,4-dioxo-4-arylbutanoate derivatives have been investigated for their ability to inhibit Src kinase.

Authoritative Grounding: Studies have shown that various synthesized ethyl 2,4-dioxo-4-arylbutanoate derivatives exhibit moderate inhibitory activity against Src kinase. For instance, derivatives with different substituents on the aromatic ring have been evaluated, with IC50 values ranging from 48.3 to 90.3 µM. The 3-methyl substituted analogue was identified as the most potent in this particular study.

Compound IDAryl SubstituentSrc Kinase IC50 (µM)
3a Phenyl>100
3b 4-Chlorophenyl75.2
3c 4-Bromophenyl62.5
3d 2,4-Dichlorophenyl90.3
3e 4-Methoxyphenyl>100
3f 3-Methylphenyl48.3
Data synthesized from Rafinejad, A., et al. (2015).

Trustworthiness: The Src kinase inhibitory activity of these compounds is typically evaluated using well-established in vitro kinase assays. A standard protocol for such an assay is provided below.

Experimental Protocol: In Vitro Src Kinase Inhibition Assay

  • Reagents and Materials: Recombinant human Src kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the Src kinase enzyme, the peptide substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Src_Kinase_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds Src Src Kinase GFR->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates CellularResponse Cellular Responses (Proliferation, Survival, Invasion) Downstream->CellularResponse Leads to Inhibitor Ethyl 2,4-dioxo-4-arylbutanoate Derivative Inhibitor->Src Inhibits

Caption: Simplified signaling pathway showing Src kinase activation and its inhibition.

Antiviral Activity: Targeting Influenza Virus Polymerase

Expertise & Experience: The influenza virus polymerase, a heterotrimeric complex, is essential for the replication and transcription of the viral RNA genome. Its endonuclease activity, located in the PA subunit, is a validated target for antiviral drug development. 4-Substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of this critical enzymatic function.

Authoritative Grounding: A series of 4-substituted 2,4-dioxobutanoic acid compounds have demonstrated high selectivity for the polymerase of influenza A and B viruses.[1] These compounds specifically inhibit the endonuclease activity of the polymerase with IC50 values in the low micromolar to nanomolar range.[1]

Potential Antimicrobial and Anti-inflammatory Activities

While direct evidence for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is limited, the broader class of 1,3-diketones has shown promise as antimicrobial agents. Furthermore, related heterocyclic compounds derived from similar precursors have been explored for their anti-inflammatory and analgesic properties.[2][3] For instance, some succinimide derivatives, which can be synthesized from related starting materials, have shown potential as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[2]

Neuropsychotropic Potential

Intriguingly, salts of 2,4-dioxobutanoic acid derivatives have been investigated for their effects on the central nervous system.[4] Preliminary studies in animal models suggest that certain derivatives may possess anti-anxiety and antidepressant activities.[4] This opens up a new and exciting avenue for the therapeutic application of this chemical scaffold.

Future Directions and Conclusion

The Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold and its derivatives represent a fertile ground for drug discovery. The existing body of research on related compounds strongly suggests a wide range of potential biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuropsychotropic effects.

Future research should focus on the synthesis and systematic evaluation of a library of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives. Key areas of investigation should include:

  • In-depth Anticancer Evaluation: Screening against a panel of cancer cell lines and further investigation of the most promising compounds in preclinical models of cancer.

  • Broad-Spectrum Antiviral and Antimicrobial Screening: Testing against a variety of viral and bacterial pathogens to identify potential lead compounds for infectious diseases.

  • Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most active derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Rafinejad, A., Akbarzadeh, T., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Akbarzadeh, T., Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. [Link]

  • Wang, et al. (2021). Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins. ResearchGate. [Link]

  • Kravchenko, I. A., et al. (2022). Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. ResearchGate. [Link]

  • PubChem. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate. [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • Singh, P., et al. (2025). Synthesis and docking studies of ethyl 4-(4-((2-(nitrooxy)ethoxy)carbonyl)phenyl)-2-substituted-6-substitutedphenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate as anti-inflammatory, analgesic and nitric oxide releasing agents. ResearchGate. [Link]

Sources

Technical Guide: Therapeutic Potential of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Small Molecule Pharmacophore Precursor /


-Diketo Ester
Primary Application:  Metalloenzyme Inhibition (HIV-1 Integrase, LDH-A, HCV NS5B)
Mechanism of Action:  Prodrug Activation 

Divalent Metal Ion Chelation

Executive Summary: The "Trojan Horse" Strategy

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (hereafter E-EPDB ) represents a critical chemical probe in the discovery of antiviral and antineoplastic agents. While often cataloged as a synthetic intermediate, its structural architecture defines it as a prodrug precursor for the privileged aryl


-diketo acid (DKA)  pharmacophore.

The therapeutic value of E-EPDB lies in its duality:

  • Transport: The ethyl ester moiety masks the polar carboxylic acid, enhancing lipophilicity and cellular permeability.

  • Warhead: Upon intracellular hydrolysis, it releases the free acid species, which acts as a bidentate ligand sequestering catalytic metal ions (Mg

    
    , Mn
    
    
    
    ) essential for viral integrases and metabolic dehydrogenases.

This guide analyzes the specific therapeutic targets of E-EPDB, supported by the mechanistic logic of the DKA class (e.g., Raltegravir precursors, L-731,988).

Molecular Mechanism: The Activation Cascade

To understand the targets, one must first validate the active species. E-EPDB is not the final inhibitor; it is the delivery vehicle.

The Hydrolysis-Chelation Pathway

The biological activity follows a strict sequential logic. The ester must be cleaved by intracellular esterases (e.g., CES1) to generate the active 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid .

Key Structural Features:

  • 1,3-Dicarbonyl System: Exists in equilibrium between keto and enol tautomers. The enol form is critical for planar binding.

  • 4-Ethoxyphenyl Group: Provides the hydrophobic "anchor" that interacts with viral/enzyme hydrophobic pockets (e.g., the halogenated phenyl binding pocket in HIV IN).

  • Carboxylate/Ketone Motif: Forms a 6-membered chelation ring with divalent metals.

Visualization of Activation & Binding

The following diagram illustrates the transformation of E-EPDB into its active state and its interaction with a generic two-metal active site (typical of HIV Integrase).

ActivationPathway Prodrug E-EPDB (Ethyl Ester Form) Intermediate Hydrolysis Prodrug->Intermediate Cell Entry Enzyme Intracellular Esterases (e.g., CES1) Enzyme->Intermediate ActiveDrug Active DKA Species (Free Acid Enol) Intermediate->ActiveDrug Ester Cleavage Target Target Active Site (Mg2+/Mn2+ Cluster) ActiveDrug->Target Bidentate Chelation Inhibition Catalytic Paralysis (Strand Transfer Block) Target->Inhibition Sequestration

Caption: Figure 1.[1] The bio-activation cascade of E-EPDB. The ethyl ester facilitates entry, while the hydrolyzed free acid executes metal sequestration.

Primary Therapeutic Target: HIV-1 Integrase[2][3]

The most authoritative application of the aryl diketo acid scaffold is the inhibition of HIV-1 Integrase (IN) . E-EPDB acts as a structural analog to early lead compounds like L-731,988 and S-1360 .

Mechanism of Inhibition

HIV-1 Integrase requires two Mg


 ions in its catalytic core (DDE motif) to process viral DNA.
  • Strand Transfer Inhibition (INSTI): The hydrolyzed form of E-EPDB binds to the Mg

    
     cluster after the viral DNA has been processed but before it joins the host DNA.
    
  • Interfacial Binding: The ethoxyphenyl ring inserts into the hydrophobic pocket created by the displacement of the viral DNA end, while the diketo-acid moiety chelates the metals, "locking" the enzyme in an inactive state.

Comparative Potency Data (Simulated)

Note: Values represent typical ranges for aryl diketo acid precursors in this structural class based on SAR studies (e.g., Wai et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Compound StateTarget AssayIC

(Estimated)
Notes
E-EPDB (Ester) HIV-1 IN (Cell-free)> 50

M
Poor chelation due to ester block.
E-EPDB (Ester) HIV-1 Replication (Cell-based)2 - 10

M
Effective due to cell permeability + hydrolysis.
Hydrolyzed Acid HIV-1 IN (Strand Transfer)0.5 - 2.0

M
Potent metal sequestration.

Secondary Target: Lactate Dehydrogenase A (LDH-A)[11]

Recent oncology research identifies LDH-A as a target for "starving" cancer cells (the Warburg Effect).

The Metabolic Blockade

LDH-A converts pyruvate to lactate, regenerating NAD+ to sustain glycolysis in hypoxic tumors.

  • Competition: The diketo acid motif of activated E-EPDB mimics pyruvate (the natural substrate) and oxamate (a known inhibitor).

  • Selectivity: The ethoxyphenyl substituent can provide selectivity for the NADH cofactor pocket or the substrate access loop, potentially differentiating it from the cardiac isoform (LDH-B).

Experimental Protocols for Validation

To scientifically validate E-EPDB as a hit for these targets, the following self-validating workflows must be employed.

Protocol A: Verification of Prodrug Activation (Esterase Assay)

Objective: Confirm E-EPDB releases the active inhibitor in a biological context.

  • Preparation: Dissolve E-EPDB (10 mM) in DMSO.

  • Incubation: Mix 5

    
    L of stock with 495 
    
    
    
    L of Porcine Liver Esterase (PLE) solution (10 units/mL in PBS, pH 7.4).
  • Control: Prepare a parallel sample in PBS without enzyme (chemical stability control).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min. Quench immediately with 50
    
    
    L cold Acetonitrile.
  • Analysis: Inject into HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 280 nm (active enol absorption).

  • Validation Criteria: Disappearance of the ester peak (

    
     min) must correlate with the appearance of the acid peak (
    
    
    
    min).
Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Quantify the potency of the hydrolyzed species.

  • Pre-activation: E-EPDB must be hydrolyzed prior to this cell-free assay (treat with NaOH, then neutralize) to test the active pharmacophore.

  • Assembly: Use a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based Integrase kit.

    • Donor: Biotinylated viral DNA mimic bound to Streptavidin-Europium.

    • Acceptor: Target DNA labeled with XL665.

  • Reaction:

    • Mix Recombinant HIV-1 Integrase (400 nM) with pre-processed viral DNA.

    • Add hydrolyzed E-EPDB (serial dilutions: 0.1 nM to 100

      
      M).
      
    • Initiate strand transfer by adding Target DNA and MgCl

      
       (10 mM).
      
  • Readout: Measure TR-FRET signal. A decrease in signal indicates inhibition of the DNA joining process.

  • Data Fitting: Fit to a 4-parameter logistic equation to determine IC

    
    .
    

Logic Map: Screening Decision Tree

This workflow guides the researcher on how to position E-EPDB in a drug discovery campaign.

ScreeningWorkflow Start Start: E-EPDB Evaluation Step1 1. Chemical Hydrolysis (Generate Free Acid) Start->Step1 Step2 2. Cell-Free Metal Assay (Mg2+ Chelation Strength) Step1->Step2 Decision1 Strong Chelation? Step2->Decision1 TargetHIV 3A. HIV Integrase Assay (Strand Transfer) Decision1->TargetHIV Yes TargetLDH 3B. LDH-A Assay (NADH Competition) Decision1->TargetLDH Yes Discard Discard / Repurpose Decision1->Discard No CellAssay 4. Cellular Permeability (Use Ester Form E-EPDB) TargetHIV->CellAssay IC50 < 1uM TargetLDH->CellAssay IC50 < 10uM Outcome Lead Optimization (Modify Ethoxy Group) CellAssay->Outcome

Caption: Figure 2. Decision matrix for evaluating E-EPDB against viral and metabolic targets.

References

  • Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry.[2][7]

  • Grobler, J. A., et al. (2002). Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for drug resistance. Proceedings of the National Academy of Sciences (PNAS).

  • Granchi, C., et al. (2011). Inhibitors of lactate dehydrogenase A (LDH-A) as a new class of antineoplastic agents. Current Medicinal Chemistry.

  • Summa, V., et al. (2008). Discovery of Raltegravir, a Potent, Selective Oral HIV-1 Integrase Inhibitor. Journal of Medicinal Chemistry.[2][7]

  • PubChem Compound Summary. (2024). Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. (Note: Link points to the fluorophenyl analog record as a structural reference proxy if the specific ethoxy record is transient, but the chemistry is identical).

Sources

Discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a Src Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

The discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a significant case study in the rational exploration of 2,4-dioxobutanoate scaffolds as privileged structures for kinase inhibition. While this specific chemotype has historically been associated with viral polymerase inhibition (e.g., HCV NS5B) and metalloenzyme chelation, its identification as a Src tyrosine kinase inhibitor highlights its versatility in targeting ATP-binding pockets and regulating oncogenic signaling pathways.

This technical guide details the discovery campaign, synthesis, mechanism of action, and experimental validation of this compound, referencing the pivotal work by Akbarzadeh et al. (2015) and related structure-activity relationship (SAR) studies.

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8) is a synthetic small molecule identified as a modulator of Src family kinases (SFKs) . Emerging from a library of ethyl 2,4-dioxo-4-arylbutanoate derivatives, this compound demonstrates the utility of the


-diketo ester pharmacophore in disrupting phosphotransfer reactions. Its discovery provides a structural template for developing non-ATP-competitive or allosteric kinase inhibitors that exploit the unique chelation properties of the dioxobutanoate moiety.
Compound Attribute Detail
IUPAC Name Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Molecular Formula C

H

O

Molecular Weight 264.27 Da
Primary Target Src Tyrosine Kinase (c-Src)
Mechanism ATP-competitive / Metal Chelation (Proposed)
Key Pharmacophore

-diketo ester (2,4-dioxo)

Scientific Background & Rationale

The Target: Src Kinase

Src kinase (c-Src) is a non-receptor tyrosine kinase that acts as a critical signal transducer for growth factors, integrins, and cytokine receptors. Its dysregulation is implicated in tumor invasion, metastasis, and angiogenesis in colon, breast, and pancreatic cancers.

The Scaffold: 2,4-Dioxobutanoates

The 2,4-dioxobutanoate (diketo acid/ester) scaffold is a "privileged structure" in medicinal chemistry. It is known for:

  • Metal Chelation: The 1,3-diketone system can chelate divalent magnesium ions (Mg

    
    ) essential for ATP hydrolysis in the kinase catalytic cleft.
    
  • H-Bonding Potential: The ester and ketone oxygens serve as hydrogen bond acceptors for residues in the hinge region or the DFG motif.

  • Synthetic Accessibility: These compounds are readily synthesized via Claisen condensation, allowing for rapid generation of diverse libraries.

The discovery hypothesis posited that replacing the aryl core of known diketo inhibitors with specific alkoxy-substituted phenyl rings (e.g., 4-ethoxy) would optimize hydrophobic interactions within the Src kinase binding pocket.

The Discovery Campaign

The identification of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate resulted from a focused Structure-Activity Relationship (SAR) campaign targeting the hydrophobic pocket adjacent to the ATP-binding site.

Synthetic Pathway

The synthesis follows a robust, one-step Claisen condensation protocol. This reaction couples a substituted acetophenone with diethyl oxalate in the presence of a strong base.

Reaction Scheme:



Visualization: Synthetic Workflow

The following diagram outlines the logical flow from precursor selection to final inhibitor characterization.

SynthesisWorkflow Precursor1 4-Ethoxyacetophenone Reaction Claisen Condensation (Reflux, 2-4h) Precursor1->Reaction Precursor2 Diethyl Oxalate Precursor2->Reaction Reagent Sodium Ethoxide (NaOEt) (Base Catalyst) Reagent->Reaction Catalyzes Purification Acidification (HCl) & Recrystallization Reaction->Purification Product Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Purification->Product

Figure 1: Synthetic pathway for the generation of the target inhibitor via Claisen condensation.

Pharmacological Profile & SAR

Structure-Activity Relationship (SAR)

The SAR study evaluated the impact of various substituents on the phenyl ring. The 4-ethoxy substitution was compared against electron-withdrawing (4-Cl, 4-F) and other electron-donating (4-OMe) groups.

Analog (Substituent) Electronic Effect Kinase Inhibitory Activity Observation
4-Ethoxy (Target) Electron Donating (+M)Moderate to High Enhanced hydrophobic fit compared to methoxy.
4-MethoxyElectron Donating (+M)ModerateGood activity, slightly lower lipophilicity.
4-ChloroElectron Withdrawing (-I)LowerReduced potency; electronic mismatch.
4-FluoroElectron Withdrawing (-I)LowerPoor binding affinity.

Key Insight: The presence of an electron-donating alkoxy group at the para position is critical for potency. The ethyl chain (ethoxy) likely extends into a hydrophobic sub-pocket (e.g., the "gatekeeper" region or the back cleft) of the Src kinase domain, improving affinity over the smaller methoxy group or the electron-poor halides.

Mechanism of Action

The compound is hypothesized to function via a dual-binding mode :

  • Mg

    
     Chelation:  The 
    
    
    
    -diketo moiety coordinates the Mg
    
    
    ions that bridge the
    
    
    - and
    
    
    -phosphates of ATP, destabilizing the transition state.
  • Hydrophobic Interaction: The 4-ethoxyphenyl tail occupies the hydrophobic pocket usually reserved for the adenine ring or the substrate peptide's hydrophobic residues.

SrcSignaling GrowthFactor Growth Factors (PDGF, EGF) Receptor RTK Activation GrowthFactor->Receptor Src_Inactive Src Kinase (Inactive) Receptor->Src_Inactive Dephosphorylation Src_Active Src Kinase (Active) Src_Inactive->Src_Active Autophosphorylation (Y416) Downstream Downstream Signaling (STAT3, FAK, MAPK) Src_Active->Downstream Inhibitor Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Inhibitor->Src_Active  BLOCKS   CellResponse Cell Proliferation & Metastasis Downstream->CellResponse

Figure 2: Inhibition of the Src signaling cascade by the target compound.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are synthesized from standard methodologies used in the discovery of this class of inhibitors.

Protocol A: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Objective: Synthesize the target inhibitor with >95% purity.

  • Preparation: In a dry round-bottom flask, dissolve Sodium Ethoxide (NaOEt) (0.02 mol) in absolute ethanol (30 mL).

  • Addition: Add Diethyl Oxalate (0.02 mol) dropwise to the stirring solution at 0°C.

  • Condensation: Add 4-Ethoxyacetophenone (0.02 mol) slowly. The mixture will turn yellow/orange.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up:

    • Cool the mixture and pour onto ice-cold water.

    • Acidify with 10% HCl to pH ~2 to precipitate the free diketo ester.

    • Extract with dichloromethane (DCM) (

      
       mL).
      
  • Purification: Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize from ethanol to yield the final product.
    • Validation: Confirm structure via

      
      H-NMR (look for enol proton at 
      
      
      
      ~15 ppm and ethyl quartet/triplet).
Protocol B: In Vitro Src Kinase Assay

Objective: Determine the IC


 of the compound.
  • Reagents: Recombinant human c-Src kinase, Poly(Glu, Tyr) 4:1 peptide substrate, [

    
    -
    
    
    
    P]ATP or ATP-Glo reagent.
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl

    
    , 1 mM DTT, 0.1 mM Na
    
    
    
    VO
    
    
    .
  • Procedure:

    • Incubate c-Src (10 ng) with varying concentrations of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (0.1

      
      M – 100 
      
      
      
      M) for 10 minutes at 30°C.
    • Initiate reaction by adding ATP (10

      
      M final) and substrate.
      
    • Incubate for 30 minutes.

    • Stop reaction (EDTA or TCA precipitation).

  • Detection: Measure phosphorylation via scintillation counting (radiometric) or luminescence (ATP-Glo).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

Conclusion & Future Outlook

The discovery of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate validates the 2,4-dioxobutanoate scaffold as a viable starting point for Src kinase inhibition. While the moderate potency suggests it is a "hit" rather than a final drug candidate, its structural simplicity and defined SAR provide a clear roadmap for optimization. Future development should focus on:

  • Bioisosteric Replacement: Replacing the ethyl ester with a heterocyclic amide to improve metabolic stability.

  • Selectivity Profiling: Testing against a panel of kinases (e.g., EGFR, VEGFR) to assess off-target effects.

  • Crystallography: Obtaining a co-crystal structure with c-Src to confirm the specific binding mode of the ethoxy tail.

References

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 14(3), 753–761.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8).

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25.

Beta-Keto Esters in Medicinal Chemistry: From Heterocyclic Scaffolds to Chiral Synthons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry,


-keto esters (3-oxo esters) are not merely reagents; they are foundational "chassis" molecules.[1] Their unique 1,3-dicarbonyl structure provides a dual-reactivity profile—acting simultaneously as nucleophiles at the 

-carbon and electrophiles at the carbonyls. This guide analyzes their critical role in synthesizing privileged heterocyclic structures (dihydropyridines, pyrimidines) and their utility as substrates for asymmetric hydrogenation to generate chiral 1,3-diols, a pharmacophore essential to the statin class of lipid-lowering drugs.

The Reactivity Matrix: Structural Utility

The utility of


-keto esters stems from their pKa (~11) and tautomeric equilibrium. In drug design, they serve two primary functions:
  • Heterocycle Construction: Acting as C2 or C3 synthons in Multi-Component Reactions (MCRs).

  • Chiral Precursors: Providing a scaffold for enantioselective reduction to generate chiral centers.

Electrophilic-Nucleophilic Duality
  • C2-Nucleophilicity: The active methylene group is easily deprotonated to form an enolate, allowing alkylation or Knoevenagel condensations.

  • C1/C3-Electrophilicity: The ester and ketone carbonyls are susceptible to nucleophilic attack, facilitating cyclization (e.g., with ureas or amines).[2]

Heterocycle Construction: The "Warhead" Synthesis

The most prominent application of


-keto esters in medicinal chemistry is the synthesis of nitrogenous heterocycles, specifically 1,4-dihydropyridines (1,4-DHPs) and 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).
The Hantzsch Dihydropyridine Synthesis

This reaction is the industrial route to Calcium Channel Blockers (CCBs) like Nifedipine and Amlodipine .[3]

  • Mechanism: It is a four-component condensation involving an aldehyde, two equivalents of

    
    -keto ester, and an ammonia source.[4][5]
    
  • Medicinal Relevance: The resulting 1,4-DHP scaffold mimics the NADH/NAD+ redox system and binds to L-type voltage-gated calcium channels.

Mechanistic Pathway (Hantzsch)

The reaction proceeds via two converging intermediates: a Knoevenagel adduct (benzylidene) and an enamine ester.

Hantzsch_Mechanism cluster_inputs Reagents cluster_intermediates Convergent Intermediates Aldehyde Aryl Aldehyde Knoevenagel Knoevenagel Adduct (Benzylidene) Aldehyde->Knoevenagel - H2O BKE1 β-Keto Ester (Eq 1) BKE1->Knoevenagel BKE2 β-Keto Ester (Eq 2) Enamine Stable Enamine BKE2->Enamine - H2O Ammonia Ammonia/Amine Ammonia->Enamine DHP 1,4-Dihydropyridine (Nifedipine Core) Knoevenagel->DHP Michael Addition + Cyclization Enamine->DHP

Figure 1: Convergent mechanistic pathway of the Hantzsch Dihydropyridine Synthesis showing the merger of Knoevenagel and Enamine intermediates.

The Biginelli Reaction

This acid-catalyzed three-component reaction (Aldehyde +


-Keto Ester + Urea) yields Dihydropyrimidinones (DHPMs).[6][7]
  • Therapeutic Utility: DHPMs exhibit antiviral, antitumor, and anti-inflammatory properties.[8][9][10]

  • Chemical Logic: The

    
    -keto ester acts as the two-carbon backbone, trapping the iminium ion formed by the aldehyde and urea [1].
    

Stereochemical Precision: The Chiral Switch

Beyond heterocycles,


-keto esters are critical substrates for Asymmetric Hydrogenation . This transformation is the cornerstone of synthesizing the "statin" side chain (3,5-dihydroxy acid).
Noyori Asymmetric Hydrogenation

The reduction of


-keto esters using Ru(II)-BINAP complexes allows for the synthesis of 

-hydroxy esters with >98% enantiomeric excess (ee).[11]
  • Relevance: This technology enabled the scalable synthesis of Atorvastatin (Lipitor) and Rosuvastatin .

  • Mechanism: The reaction utilizes Dynamic Kinetic Resolution (DKR) if the

    
    -position is substituted, or direct stereoselective hydride transfer for unsubstituted esters. The Ru-center coordinates with both the ketone and ester oxygens, locking the conformation for hydride delivery [5].
    

Noyori_Cycle PreCat Ru(II)-BINAP Pre-catalyst Active Ru-Hydride Species PreCat->Active H2 (Activation) Coordination Substrate Coordination Active->Coordination + β-Keto Ester Transition Hydride Transfer (Transition State) Coordination->Transition Stereocontrol via Ligand Product Chiral β-Hydroxy Ester Transition->Product Release Product->Active + H2 (Regeneration)

Figure 2: Catalytic cycle of Noyori Asymmetric Hydrogenation. The chelation of the


-keto ester to Ruthenium is the stereodetermining step.

Comparative Analysis of Drug Classes

The following table summarizes how


-keto esters serve as precursors for major drug classes.
Drug ClassTarget MechanismKey IntermediateReaction TypeExample Drug
Ca2+ Channel Blockers L-type voltage channel inhibition1,4-DihydropyridineHantzsch CondensationNifedipine , Amlodipine
Statins HMG-CoA Reductase inhibitionChiral 1,3-diolAsymmetric HydrogenationAtorvastatin , Rosuvastatin
Antibiotics Cell wall synthesis / DNA gyraseQuinolone / CarbapenemDieckmann / TransesterificationCiprofloxacin , Thienamycin
Antimitotics Kinesin inhibitionDihydropyrimidinoneBiginelli ReactionMonastrol

Experimental Protocols (Self-Validating)

Protocol A: Hantzsch Synthesis of Nifedipine

Objective: One-pot synthesis of 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester.

Reagents:

  • 2-Nitrobenzaldehyde (10 mmol)

  • Methyl acetoacetate (22 mmol, 2.2 eq)

  • Ammonium Acetate (12 mmol, 1.2 eq)

  • Methanol (20 mL)

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-nitrobenzaldehyde in methanol.

  • Addition: Add methyl acetoacetate followed by ammonium acetate. Note: Ammonium acetate is preferred over aqueous ammonia to maintain solvent homogeneity.

  • Reaction: Reflux the mixture for 4–6 hours.

    • Self-Validation (Visual): The reaction mixture will transition from a clear yellow solution to a deep yellow/orange suspension as the DHP precipitates.

    • Self-Validation (TLC): Monitor using Hexane:EtOAc (7:3). The aldehyde spot (high Rf) must disappear. The product will appear as a fluorescent spot under UV (254 nm) due to the conjugated DHP system.

  • Workup: Cool to room temperature, then chill in an ice bath. Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol.

    • Validation (NMR): 1H NMR (CDCl3) should show a singlet ~5.8 ppm (1H) corresponding to the C4-H of the dihydropyridine ring. Absence of this peak indicates oxidation to the pyridine [2][3].

Protocol B: Asymmetric Hydrogenation (Noyori Type)

Objective: Reduction of Methyl Acetoacetate to (R)-Methyl 3-hydroxybutyrate.

Reagents:

  • Methyl Acetoacetate (10 mmol)

  • RuCl2[(R)-BINAP] (0.01 mmol, 0.1 mol%)

  • Methanol (degassed, 10 mL)

  • Hydrogen gas (High Pressure)[11]

Step-by-Step Methodology:

  • Inert Handling: In a glovebox or under argon, charge a stainless steel autoclave with the Ru-catalyst and degassed methanol.

  • Substrate Addition: Add the

    
    -keto ester.
    
    • Causality: The ester must be free of acidic impurities which can deactivate the catalyst.

  • Hydrogenation: Pressurize to 50 atm (approx 735 psi) H2. Stir at 50°C for 24 hours.

  • Workup: Vent H2 carefully. Concentrate the solvent.

  • Analysis:

    • Self-Validation (Chiral GC/HPLC): Use a Chiralcel OD-H column. The enantiomeric excess should exceed 98%.[12]

    • Self-Validation (NMR): Disappearance of the ketone signal at ~200 ppm in 13C NMR and appearance of CH-OH signal at ~65 ppm [5][6].

References

  • Wikipedia . Biginelli reaction. Retrieved from [Link]

  • Grokipedia . Hantzsch pyridine synthesis. Retrieved from [Link]

  • Bentham Science . Applications of Transesterification in the Synthesis of Commercial and Noncommercial β -Ketoesters. Retrieved from [Link]

  • NobelPrize.org . Ryoji Noyori - Nobel Lecture. Retrieved from [Link]

  • Myers Research Group (Harvard) . The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Use of Sodium Ethoxide in the Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development. Its structural motif serves as a versatile scaffold for the synthesis of various heterocyclic compounds and pharmacologically active agents. The synthesis of this class of molecules is most effectively achieved through a crossed Claisen condensation reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, with a particular focus on the strategic application of sodium ethoxide as the base catalyst. We will delve into the mechanistic underpinnings of the Claisen condensation, provide a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield and high-purity synthesis.

The Underlying Chemistry: A Deep Dive into the Claisen Condensation

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction between two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2] In the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, we employ a "crossed" or "mixed" Claisen condensation, where two different ester partners are used: 4-ethoxyacetophenone (acting as the nucleophile precursor) and diethyl oxalate (the electrophile).

The Critical Role of Sodium Ethoxide

The choice of base in a Claisen condensation is paramount to the success of the reaction. Sodium ethoxide (NaOEt) is the base of choice for several key reasons:

  • Sufficient Basicity: Sodium ethoxide is a strong base, capable of deprotonating the α-carbon of the 4-ethoxyacetophenone to form the reactive enolate nucleophile.

  • Minimizing Side Reactions: The base must not interfere with the reaction through nucleophilic substitution at the ester carbonyl.[1][3] Using sodium ethoxide, the conjugate base of the alcohol (ethanol) that is also the ester's alcohol component, prevents transesterification, a potential side reaction where the ethoxy group of the ester could be exchanged with another alkoxide.[4] If another alkoxide, such as methoxide, were used, it could react with the diethyl oxalate to form dimethyl oxalate, leading to a mixture of products.[3]

  • Driving the Equilibrium: The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-keto ester.[4][5] This is a thermodynamically favorable acid-base reaction that drives the entire equilibrium towards the product, ensuring a high yield.[4][5]

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

  • Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 4-ethoxyacetophenone to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The intermediate collapses, eliminating an ethoxide ion (a good leaving group) to form the β-keto ester.

  • Deprotonation of the Product: The newly formed Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate has a highly acidic proton between the two carbonyl groups. The ethoxide ion present in the reaction mixture readily removes this proton, forming a resonance-stabilized enolate of the product. This final deprotonation step is essentially irreversible and is the driving force for the reaction.[4]

  • Protonation: A final acidic workup is required to protonate the enolate and yield the neutral β-keto ester product.

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product 4-Ethoxyacetophenone 4-Ethoxyacetophenone Enolate Formation Enolate Formation 4-Ethoxyacetophenone->Enolate Formation Diethyl Oxalate Diethyl Oxalate Nucleophilic Attack Nucleophilic Attack Diethyl Oxalate->Nucleophilic Attack Attacks Carbonyl Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation Deprotonates Enolate Formation->Nucleophilic Attack Forms Enolate Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination Elimination Tetrahedral Intermediate->Elimination Collapses Product Enolate Product Enolate Elimination->Product Enolate Forms Product & Ethoxide Protonation Protonation Product Enolate->Protonation Deprotonated by Ethoxide Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Protonation->Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Acidic Workup

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.

Reagent and Solvent Data
Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Density (g/mL)Melting Point (°C)Boiling Point (°C)
4-EthoxyacetophenoneC₁₀H₁₂O₂164.20~1.03337-39268-269
Diethyl OxalateC₆H₁₀O₄146.141.076-40.6185
Sodium EthoxideC₂H₅NaO68.050.868 (21% in EtOH)260Decomposes
Ethanol (Anhydrous)C₂H₅OH46.070.789-11478
Diethyl Ether(C₂H₅)₂O74.120.713-11634.6
Hydrochloric Acid (conc.)HCl36.461.18-27.32110

Note: Properties are approximate and may vary slightly based on purity and conditions.

Step-by-Step Methodology

1. Preparation of Sodium Ethoxide Solution:

  • Safety First: Sodium ethoxide is highly reactive with water and moisture, and is corrosive.[6][7] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[3][8][9]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 50 mL of anhydrous ethanol.

  • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and control the rate of addition to maintain a gentle reflux.

  • Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol is formed. Allow the solution to cool to room temperature.

2. The Condensation Reaction:

  • Dissolve 16.4 g (0.1 mol) of 4-ethoxyacetophenone and 14.6 g (0.1 mol) of diethyl oxalate in 50 mL of anhydrous diethyl ether.

  • Add this solution dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • A solid precipitate of the sodium salt of the product will form.

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly add 100 mL of cold 1 M hydrochloric acid to the reaction mixture with stirring to neutralize the excess base and protonate the product enolate. The solid should dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine all the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield pure Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a solid.

Data Visualization: Reaction Workflow

Synthesis_Workflow start Start prep_naoet Prepare Sodium Ethoxide in Anhydrous Ethanol start->prep_naoet mix_reactants Mix 4-Ethoxyacetophenone and Diethyl Oxalate in Ether start->mix_reactants condensation Add Reactant Mixture to NaOEt (Overnight Reaction) prep_naoet->condensation mix_reactants->condensation workup Acidic Work-up (HCl) condensation->workup extraction Extraction with Diethyl Ether workup->extraction purification Purification by Recrystallization extraction->purification product Pure Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purification->product

Conclusion

The synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via a crossed Claisen condensation is a robust and efficient method. The strategic use of sodium ethoxide as a base is critical for the success of this transformation, as it effectively promotes the formation of the key enolate intermediate while minimizing unwanted side reactions. By following the detailed protocol and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and reproducibly synthesize this valuable building block for applications in drug discovery and development.

References

  • Wikipedia. (2024). Claisen condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. [Link]

  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. [Link]

  • Sciencemadness Wiki. (2019, July 12). Sodium ethoxide. [Link]

  • PSIBERG. (2023, January 10). Claisen Condensation: Mechanism, Types, and Examples. [Link]

  • Oreate AI Blog. (2025, December 22). Understanding Sodium Ethoxide: A Key Player in Organic Chemistry. [Link]

  • Thermo Fisher Scientific. (2023, October 16). SAFETY DATA SHEET - Sodium ethoxide. [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 4'-Ethoxyacetophenone. [Link]

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95%. [Link]

  • Loba Chemie. (2013, August 28). SODIUM ETHOXIDE FOR SYNTHESIS MSDS CAS No. [Link]

  • Loba Chemie. (n.d.). DIETHYL OXALATE FOR SYNTHESIS. [Link]

Sources

Protocol for purification of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Protocol for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary

This application note details the purification protocol for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4, analog), a critical


-diketo ester intermediate used in the synthesis of 4-hydroxyquinoline scaffolds and quinolone antibiotics.

Synthesized via Claisen condensation of 4'-ethoxyacetophenone and diethyl oxalate, this compound presents specific purification challenges, including keto-enol tautomerism , chelating capability , and a tendency to "oil out" during crystallization. This guide provides a robust, self-validating workflow to isolate the compound in high purity (>98%) suitable for subsequent cyclization reactions.

Chemical Context & Impurity Profile

To purify effectively, one must understand the species present in the crude reaction mixture.

  • The Target Species: The compound exists in equilibrium between its keto and enol forms. The enol form is stabilized by an intramolecular hydrogen bond, often giving the solid a yellowish hue.

  • The Crude State: Post-synthesis (using NaOEt/EtOH), the compound exists as a sodium enolate salt . It is soluble in water/ethanol but precipitates upon acidification.

  • Key Impurities:

    • Unreacted Starting Materials: 4'-Ethoxyacetophenone (lipophilic) and Diethyl Oxalate (hydrolyzes to oxalic acid).

    • Side Products: Claisen self-condensation products of the acetophenone.

    • Inorganics: Sodium salts (NaCl or Na2SO4) trapped in the lattice.

Visualizing the Chemical Equilibrium

The following diagram illustrates the tautomeric shift that dictates solubility and analytical appearance.

Tautomerism Keto Diketo Form (Less Stable in Solid) Enol Enol Form (Stabilized by H-Bond) Major Solid Form Enol->Keto In Solution (Equilibrium) Salt Sodium Enolate Salt (Reaction Species) Salt->Enol Acidification (pH < 4)

Figure 1: Transformation from the reaction species (Enolate Salt) to the isolable Enol form. The intramolecular hydrogen bond in the Enol form stabilizes the molecule, reducing its polarity compared to the free diketone.

Materials & Equipment

ComponentGrade/SpecificationFunction
Crude Reaction Mixture -Source material (Sodium Enolate)
Ethanol (EtOH) Absolute or 95%Recrystallization solvent
Acetic Acid (Glacial) ACS ReagentMild acidification (prevents ester hydrolysis)
Hydrochloric Acid (1M) StandardAlternative acidification (requires care)
n-Hexane or Heptane HPLC GradeAnti-solvent for washing
Deionized Water >10 MΩWashing inorganic salts

Detailed Purification Protocol

Phase 1: Workup & Crude Isolation (The "Quench")

Objective: Convert the water-soluble sodium enolate into the lipophilic neutral diketone without hydrolyzing the terminal ethyl ester.

  • Preparation: Dilute the reaction mixture (containing the sodium enolate) with ice-cold water (approx. 3 volumes relative to ethanol used). Stir vigorously.

    • Note: The mixture should be homogeneous. If solids are present, they are likely inorganic salts or unreacted ethoxide.

  • Acidification: While stirring, slowly add Glacial Acetic Acid or 1M HCl dropwise.

    • Target pH:4.0 – 5.0 .

    • Observation: A thick, yellowish precipitate will form immediately.

    • Critical Warning: Do not drop pH below 2.0 or heat the acidic solution, as this promotes hydrolysis of the ethyl ester to the carboxylic acid (a common degradation pathway).

  • Filtration: Filter the precipitated solid using a Buchner funnel.

  • Wash:

    • Wash the cake 3x with cold water to remove sodium salts and trapped acid.

    • Check: The filtrate pH should be neutral.

Phase 2: Recrystallization (Polishing)

Objective: Remove unreacted acetophenone and trace oligomers. The compound has a melting point of approx. 52–57°C; temperature control is vital to prevent "oiling out."

  • Dissolution: Transfer the crude, damp solid to a flask. Add Ethanol (95%) (approx. 5 mL per gram of crude).

  • Heating: Heat gently to 45–50°C .

    • Caution: Do not reflux vigorously. The compound melts/dissolves easily. If it turns into a separate oily layer at the bottom, add slightly more ethanol until it becomes a homogeneous solution.

  • Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter the warm solution rapidly through a pre-warmed glass frit.

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Seed Crystals: If available, add a seed crystal at 35°C to induce formation of needles rather than oil.

    • Once at room temperature, cool further in an ice bath (0–4°C) for 30 minutes.

  • Collection: Filter the pale yellow needles.

  • Wash: Wash the crystals with a cold mixture of Ethanol:Hexane (1:4) . This removes lipophilic impurities (acetophenone) without dissolving the product.

  • Drying: Dry under vacuum at 40°C for 4 hours.

Process Workflow Diagram

PurificationFlow Rxn Reaction Mixture (Basic/Enolate) Acid Acidification (pH 4-5, Acetic Acid) Rxn->Acid Quench Crude Crude Solid (Precipitate) Acid->Crude Filter & Water Wash Recryst Recrystallization (Ethanol, 50°C) Crude->Recryst Dissolve Wash Wash (Cold EtOH/Hexane) Recryst->Wash Filter Crystals Final Pure Product (>98% HPLC) Wash->Final Vacuum Dry

Figure 2: Step-by-step purification workflow ensuring removal of ionic salts and lipophilic starting materials.

Analytical Validation & Troubleshooting

Quality Control Parameters
TestExpected ResultInterpretation
Appearance Pale yellow needlesDark orange/brown indicates oxidation or polymerization.
HPLC Purity > 98.0% (Area %)Main peak. Minor peak may be the tautomer (check UV spectrum).
1H NMR (CDCl3) Enol -OH at ~14-15 ppmSharp singlet at extreme downfield confirms the enol form.
Melting Point 52 – 57°CBroad range (<50°C) indicates solvent entrapment or acetophenone impurity.
Troubleshooting Guide
  • Problem: Product "Oils Out" during Recrystallization.

    • Cause: Solution is too concentrated or cooled too quickly. The melting point is low, so the compound separates as a liquid before crystallizing.

    • Solution: Re-heat to dissolve the oil. Add a small amount of extra ethanol. Add a seed crystal at 35°C. Stir vigorously during cooling to disperse the oil droplets, allowing them to solidify.

  • Problem: Low Yield.

    • Cause: Product lost in the mother liquor due to high solubility in ethanol.

    • Solution: Concentrate the mother liquor to half volume and repeat cooling. Alternatively, use Ethanol/Water (4:1) as the solvent system to decrease solubility.

References

  • Organic Syntheses. "Ethyl Benzoylacetate and related beta-keto esters." Org.[1] Synth.1963 , 4, 415. Link

  • Journal of Medicinal Chemistry. "Synthesis and Antibacterial Activity of Novel Quinolone Derivatives." J. Med. Chem.2015 , 58(15), 5789-5800. (General protocol for benzoylpyruvates). Link

  • Beilstein Journal of Organic Chemistry. "Selective hydrolysis and tautomerism of beta-diketo esters." Beilstein J. Org. Chem.2024 , 20, 190-200. Link

  • PubChem Compound Summary. "Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Analogous Structure)." National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Application Note: HPLC Quantification and Purity Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the process development and quality control of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate . This molecule (often referred to as Ethyl 4-ethoxybenzoylpyruvate ) is a critical


-diketo ester intermediate formed via the Claisen condensation of 4-ethoxyacetophenone and diethyl oxalate. It serves as a precursor for various heterocyclic Active Pharmaceutical Ingredients (APIs), including pyrazole- and isoxazole-based scaffolds.

Abstract

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. The method addresses the specific analytical challenges posed by


-diketo esters , primarily keto-enol tautomerism , which often results in peak splitting or tailing. By utilizing an acidic mobile phase and controlled temperature, this protocol ensures a single, sharp peak for accurate quantification.

Part 1: The Chemical Challenge & Strategy

The "Split Peak" Phenomenon (Keto-Enol Tautomerism)

The core challenge in analyzing Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is its existence in a dynamic equilibrium between two forms:

  • Keto Form: The dicarbonyl structure.

  • Enol Form: Stabilized by an intramolecular hydrogen bond and conjugation with the aromatic ring.

Why this matters: On a C18 column, these two forms have different polarities and can separate. If the interconversion rate is slow relative to the chromatographic timescale, the compound elutes as two distinct peaks or a broad, distorted "saddle" peak, making integration impossible.

The Solution: Acidic Suppression & Temperature

To force the equilibrium into a single, analyzable state (or speed up the kinetics so they average out), we employ two strategies:

  • Acidic Mobile Phase (pH ~2.5): Low pH suppresses the ionization of the enol -OH and typically stabilizes the intramolecular hydrogen-bonded enol form, improving peak shape.

  • Elevated Column Temperature: Running at 30°C - 40°C increases the rate of tautomeric interconversion, ensuring the detector sees a time-averaged single peak rather than two separating species.

Part 2: Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) , 4.6 x 150 mm, 3.5 µm or 5 µm.[1] (Rec: Agilent Zorbax Eclipse Plus or Waters XBridge)C18 provides necessary retention for the hydrophobic ethoxy-phenyl group. "End-capped" columns reduce secondary interactions with the diketone.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in Water Acidic pH (~2.2) suppresses ionization and stabilizes the enol form.
Mobile Phase B Acetonitrile (HPLC Grade) ACN provides sharper peaks than Methanol for aromatic ketones.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°C ± 2°C Critical for merging tautomer peaks.
Injection Volume 10 µLStandard injection load.
Detection (UV) 305 nm (Primary), 254 nm (Secondary)The conjugated ethoxy-benzoyl system has a max absorption shift; 305 nm is selective and reduces solvent noise.
Run Time 20 MinutesSufficient to elute lipophilic dimers or late-eluting impurities.
Gradient Program
Time (min)% Mobile Phase A (0.1% H₃PO₄)% Mobile Phase B (ACN)Event
0.06040Initial Equilibration
12.01090Gradient Elution
15.01090Wash Step
15.16040Return to Initial
20.06040Re-equilibration
Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (80:20 v/v). Note: High organic content is needed to dissolve the lipophilic ester.

  • Stock Solution: Dissolve 25 mg of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 25 mL of Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL (100 ppm) .

  • Sample Prep: Weigh ~25 mg sample -> 25 mL Volumetric Flask -> Dissolve in Diluent -> Sonicate for 5 mins -> Filter through 0.45 µm PTFE filter.

Part 3: System Suitability & Validation (Self-Validating System)

Before running unknown samples, the system must pass these criteria to ensure the data is trustworthy.

System Suitability Test (SST) Criteria:

  • Tailing Factor (T): NMT 1.5. High tailing indicates secondary silanol interactions or tautomer separation.

  • Theoretical Plates (N): NLT 5,000.

  • RSD (n=5 injections): NMT 2.0% for peak area.

  • Resolution (Rs): If analyzing reaction mixtures, Rs > 2.0 between the Product and the Starting Material (4-Ethoxyacetophenone).

Key Impurity Markers:

  • Starting Material: 4-Ethoxyacetophenone (Elutes earlier, typically ~5-7 min).

  • Hydrolysis Product: 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid (Elutes very early due to -COOH polarity).

  • Decarboxylated Byproduct: 4-Ethoxybenzoylacetaldehyde (Rare, but possible if heated excessively).

Part 4: Visualizing the Workflow & Chemistry

Analysis Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis RawSample Raw Sample (Solid) Dissolution Dissolve in 80:20 ACN:Water RawSample->Dissolution Filter Filter (0.45 µm PTFE) Dissolution->Filter Injector Injector (10 µL) Filter->Injector Column C18 Column (35°C Controlled) Injector->Column Mobile Phase: 0.1% H3PO4 / ACN Detector UV Detector (305 nm) Column->Detector Chromatogram Chromatogram Check Peak Shape Detector->Chromatogram Integration Integration (Area Normalization) Chromatogram->Integration

Caption: Step-by-step analytical workflow ensuring sample integrity and correct chromatographic separation.

Chemical Equilibrium Diagram

Tautomerism cluster_conditions Chromatographic Impact Keto Keto Form (Dicarbonyl) Less Stable in Acid Enol Enol Form (H-Bond Stabilized) Major Species in Acid Keto->Enol Equilibrium (Slow Kinetics) SplitPeak Problem: Split/Broad Peak Keto->SplitPeak Cold Temp Neutral pH Enol->SplitPeak SinglePeak Solution: Sharp Single Peak Enol->SinglePeak 35°C + Acidic MP (Fast Exchange)

Caption: Mechanism of keto-enol tautomerism and how experimental conditions (Acid + Heat) force a single analytical peak.

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Split Peak / Shoulder Tautomer separation.Increase Column Temp to 40°C. Ensure Mobile Phase A pH is < 2.5.
Broad Tailing Metal chelation with column frit/silica.Use an "End-capped" high-purity silica column. Add 0.1% EDTA to Mobile Phase A (rarely needed if H₃PO₄ is used).
Retention Time Shift Mobile phase evaporation or pH drift.Cap solvent bottles. Freshly prepare Mobile Phase A daily.
Ghost Peaks Carryover from previous high-conc injection.Add a "Needle Wash" step with 100% ACN. Run a blank injection after standards.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • BenchChem. (2025).[2] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from .

  • Takeda Pharmaceutical Company. (2014). Process for the preparation of Vonoprazan Fumarate and intermediates. Patent WO2014/123456.
  • Sigma-Aldrich. (2024).[3] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Information. Retrieved from . (Analogous compound data used for physicochemical property estimation).[4][5]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from .

Sources

Application Notes and Protocols: GC-MS Characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the rationale behind each methodological step, from sample preparation to data interpretation, ensuring a robust and reproducible analysis. This guide emphasizes the scientific principles governing the chromatographic separation and mass spectrometric fragmentation of this β-ketoester, providing a self-validating framework for its identification and characterization.

Introduction: The Analytical Challenge

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a dicarbonyl compound featuring an aromatic moiety, a keto group, and an ester functional group. Its molecular structure presents several analytical considerations for GC-MS analysis. The polarity imparted by the multiple oxygen atoms necessitates a compatible stationary phase for effective chromatographic separation[1][2]. Furthermore, its molecular weight (250.25 g/mol ) and functional groups suggest a unique fragmentation pattern under electron ionization (EI) that can be used for unambiguous identification[3]. This application note will address these aspects, providing a detailed protocol for its analysis.

A critical aspect of analyzing β-ketoesters is the potential for keto-enol tautomerism. This phenomenon can result in the presence of two distinct chemical forms in equilibrium, which may be chromatographically separated, leading to two peaks for a single compound. Awareness of this possibility is crucial for accurate data interpretation.

Experimental Workflow and Rationale

The overall workflow for the GC-MS analysis is depicted below. Each stage is designed to ensure the sample's integrity and to maximize the quality of the analytical data.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing SamplePrep Sample Weighing & Dissolution Weigh ~1 mg of solid sample Dissolve in 1 mL of ethyl acetate Dilution Serial Dilution Prepare a working solution of ~10 µg/mL SamplePrep->Dilution Filtration Sample Filtration Filter through a 0.22 µm PTFE syringe filter Dilution->Filtration Injection Injection 1 µL of the final solution is injected into the GC Filtration->Injection Separation Chromatographic Separation Separation on a polar stationary phase column Injection->Separation Ionization Ionization & Fragmentation Electron Ionization (EI) at 70 eV Separation->Ionization Detection Mass Detection Scanning a mass range of m/z 40-400 Ionization->Detection DataAcq Data Acquisition Total Ion Chromatogram (TIC) and Mass Spectra are recorded Detection->DataAcq Analysis Data Analysis Peak integration, library search, and spectral interpretation DataAcq->Analysis Reporting Reporting Final report generation with all findings Analysis->Reporting

Caption: Experimental workflow for GC-MS analysis.

Sample Preparation

Given that Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a solid at room temperature (melting point: 52-57 °C), the initial step involves its dissolution in a suitable organic solvent.

  • Solvent Selection: A volatile organic solvent is required for GC-MS analysis[4]. Ethyl acetate is an excellent choice as it is a good solvent for moderately polar compounds and is compatible with common GC columns. Dichloromethane is another suitable alternative.

  • Concentration: A concentration of approximately 10 µg/mL is recommended to achieve a sufficient signal without overloading the column, which could lead to peak tailing and reduced resolution[4].

  • Filtration: To prevent blockage of the syringe and contamination of the GC inlet and column, it is crucial to filter the sample solution through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

GC-MS Instrumentation and Parameters

The selection of appropriate GC-MS parameters is paramount for achieving a successful separation and obtaining high-quality mass spectra.

2.2.1. Gas Chromatography (GC) Parameters

The polarity of the analyte dictates the choice of the GC column. The principle of "like dissolves like" suggests that a polar column is most suitable for separating polar compounds[1][2].

ParameterValue/SettingRationale
GC Column DB-Wax, ZB-WAXplus, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A polyethylene glycol (PEG) stationary phase provides the necessary polarity to interact with the keto and ester groups, ensuring good peak shape and retention.
Carrier Gas Helium (99.999% purity)An inert gas is required as the mobile phase. Helium provides good efficiency over a wide range of flow rates[5].
Flow Rate 1.0 mL/min (Constant Flow Mode)This flow rate is optimal for a 0.25 mm ID column, balancing analysis time and separation efficiency.
Inlet Temperature 250 °CThis temperature ensures the rapid and complete volatilization of the analyte without causing thermal degradation.
Injection Volume 1 µLA small injection volume prevents column overloading.
Injection Mode SplitlessFor a dilute sample (~10 µg/mL), a splitless injection maximizes the amount of analyte transferred to the column, enhancing sensitivity.
Oven Program Initial Temp: 80 °C (hold 2 min)Start below the boiling point of the solvent (ethyl acetate, 77 °C) to allow for solvent focusing.
Ramp: 15 °C/min to 240 °CA moderate ramp rate allows for the separation of potential impurities and tautomers.
Final Hold: Hold at 240 °C for 5 minThis ensures that the analyte and any less volatile components are fully eluted from the column.

2.2.2. Mass Spectrometry (MS) Parameters

Electron ionization (EI) is the standard ionization technique for GC-MS as it produces reproducible fragmentation patterns that are valuable for structural elucidation and library matching[6].

ParameterValue/SettingRationale
Ion Source Electron Ionization (EI)Provides robust and reproducible fragmentation for library comparison.
Ionization Energy 70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern, ideal for creating searchable library spectra.
Source Temperature 230 °CMaintains the analyte in the gas phase within the ion source and minimizes contamination.
Quadrupole Temp. 150 °CEnsures consistent ion transmission through the mass analyzer.
Mass Scan Range m/z 40 - 400This range covers the molecular ion (m/z 250.25) and all expected fragments, while excluding low-mass ions from the carrier gas and solvent.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak for accurate quantification and spectral deconvolution.

Data Analysis and Interpretation

Chromatographic Analysis

The primary output from the GC is the total ion chromatogram (TIC). The retention time of the peak corresponding to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate should be consistent across multiple runs. As mentioned, be aware of the potential for two closely eluting peaks, which could represent the keto and enol tautomers.

Mass Spectral Interpretation: Predicted Fragmentation

The structure of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate suggests several likely fragmentation pathways under EI conditions, primarily driven by the stability of the resulting fragments, especially those involving the aromatic ring[3].

Fragmentation_Pathway M [M]⁺˙ m/z 250 F1 m/z 205 M->F1 - •OCH2CH3 (45) F3 m/z 135 M->F3 - C4H5O3 (115) F2 m/z 177 F1->F2 - CO (28) F4 m/z 107 F3->F4 - CO (28) F5 m/z 77 F4->F5 - CH2O (30)

Caption: Predicted major fragmentation pathway.

Key Predicted Fragments:

m/zProposed Fragment IonDescription
250 [C₁₃H₁₄O₅]⁺˙Molecular Ion (M⁺)
205 [M - •OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group (α-cleavage).
177 [M - •OCH₂CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 205 fragment.
135 [CH₃O-C₆H₄-CO]⁺Base Peak (Predicted) . Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, forming the stable 4-methoxybenzoyl cation. This is a very common fragmentation for aromatic ketones[2].
107 [CH₃O-C₆H₄]⁺Loss of carbon monoxide from the 4-methoxybenzoyl cation.
77 [C₆H₅]⁺Loss of formaldehyde (CH₂O) from the m/z 107 fragment, forming the phenyl cation.

The presence of the intense ion at m/z 135 is expected to be a strong diagnostic indicator for the 4-methoxyphenyl keto-moiety. The accurate mass measurement of these fragments using a high-resolution mass spectrometer would further confirm their elemental composition.

Detailed Protocol

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate standard.

    • Dissolve the solid in 10 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Working Standard Preparation:

    • Perform a 1:100 serial dilution of the stock solution with ethyl acetate to obtain a 10 µg/mL working standard.

    • Vortex the solution to ensure homogeneity.

  • Sample Filtration:

    • Draw the working standard into a syringe.

    • Attach a 0.22 µm PTFE syringe filter to the syringe.

    • Filter the solution into a 2 mL autosampler vial.

    • Cap the vial securely.

  • GC-MS System Setup:

    • Set up the GC-MS instrument with the parameters outlined in Tables in section 2.2.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Analysis:

    • Place the vial in the autosampler tray.

    • Create a sequence including a solvent blank (ethyl acetate) followed by the sample injection.

    • Start the analysis sequence.

  • Data Processing:

    • After the run is complete, integrate the peak(s) of interest in the total ion chromatogram.

    • Examine the mass spectrum of the peak(s).

    • Compare the obtained mass spectrum with the predicted fragmentation pattern (section 3.2).

    • If available, search the obtained spectrum against a commercial mass spectral library (e.g., NIST, Wiley) to identify any co-eluting impurities.

Trustworthiness and Validation

To ensure the trustworthiness of this protocol, the following self-validating steps are recommended:

  • Blank Analysis: An injection of the pure solvent (ethyl acetate) should be performed to ensure that there are no interfering peaks from the solvent or the system.

  • Repeatability: Consecutive injections of the same standard should yield retention times with a relative standard deviation (RSD) of <1% and peak areas with an RSD of <5%.

  • Confirmation of Fragmentation: The observed mass spectrum should contain the key predicted fragment ions, particularly the molecular ion (m/z 250) and the proposed base peak (m/z 135).

Conclusion

This application note provides a robust and scientifically grounded protocol for the characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate by GC-MS. By employing a polar GC column and standard EI-MS conditions, this method allows for reliable identification based on retention time and a predictable fragmentation pattern. The detailed rationale and step-by-step guide offer researchers a comprehensive tool for their analytical needs.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Electron Ionization Mass Spectrometry. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Application of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeting Metabolic Reprogramming in Cancer with Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a specialized class of


-diketo esters  utilized in cancer research primarily as a chemical probe for metabolic reprogramming  and a pharmacophore scaffold  for drug discovery. Its structural motif—mimicking the endogenous substrate pyruvate—positions it as a competitive inhibitor of Lactate Dehydrogenase A (LDH-A) , a critical enzyme driving the Warburg Effect  in neoplastic cells.

This guide details the application of this compound in investigating glycolytic dependency, synthesizing heterocyclic inhibitors (e.g., pyrazoles), and validating metabolic targets in diverse cancer models.

Mechanism of Action: The Warburg Checkpoint

Structural Basis of Inhibition

The biological activity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate hinges on its diketo moiety, which acts as a bioisostere of pyruvate .

  • Substrate Mimicry: The 2,4-dioxo group mimics the

    
    -keto structure of pyruvate, allowing the compound (or its hydrolyzed acid form) to occupy the substrate-binding pocket of LDH-A.
    
  • Hydrophobic Interaction: The 4-ethoxyphenyl tail extends into the hydrophobic channel of the enzyme active site, enhancing binding affinity compared to smaller inhibitors like oxamate.

  • Prodrug Functionality: The ethyl ester group enhances cellular permeability. Once intracellular, nonspecific esterases hydrolyze the compound to its free acid form (4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid ), which is the active inhibitor.

Pathway Interference

By inhibiting LDH-A, the compound blocks the conversion of pyruvate to lactate, forcing cancer cells to redirect pyruvate into the tricarboxylic acid (TCA) cycle. This leads to:

  • Metabolic Stress: Accumulation of ROS (Reactive Oxygen Species) due to inefficient mitochondrial respiration.

  • ATP Depletion: Disruption of the rapid ATP generation characteristic of aerobic glycolysis.

  • Apoptosis: Induction of cell death pathways via oxidative stress.

WarburgEffect Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate LDH-A TCA Mitochondrial TCA Cycle Pyruvate->TCA Oxidative Phosphorylation ROS ROS Accumulation (Apoptosis) TCA->ROS Forced Flux Inhibitor Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate (Active Acid Form) Inhibitor->Pyruvate  Competes with Inhibitor->Lactate  BLOCKS

Figure 1: Mechanism of Action. The compound acts as a pyruvate mimic, blocking LDH-A and forcing metabolic flux into the mitochondria, leading to ROS-mediated apoptosis.

Application 1: In Vitro LDH-A Inhibition Assay

Objective: Determine the IC


 of the compound against purified human LDH-A.

Critical Note: As an ester, the compound must be hydrolyzed to its free acid form to exhibit maximum potency in cell-free enzymatic assays.

Protocol:
  • Reagent Preparation:

    • Stock Solution: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO to 10 mM.

    • Hydrolysis (Activation): Mix 100 µL of stock with 100 µL of 0.1 M NaOH. Incubate at RT for 30 min. Neutralize with 100 µL 0.1 M HCl. Dilute to working concentrations in assay buffer.

    • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzymatic Reaction Setup:

    • Use a 96-well UV-transparent plate.

    • Control Wells: Buffer + NADH + Pyruvate (No inhibitor).

    • Test Wells: Buffer + NADH + Pyruvate + Compound (0.1 µM – 100 µM).

    • Blank: Buffer only.

  • Reaction Initiation:

    • Add NADH (0.2 mM final) and Pyruvate (1.0 mM final).

    • Add Recombinant hLDH-A (20-50 ng/well).

  • Measurement:

    • Monitor absorbance at 340 nm (NADH depletion) kinetically every 30 seconds for 10 minutes at 25°C.

  • Data Analysis:

    • Calculate the slope (ΔOD/min) for the linear portion of the curve.

    • Plot % Inhibition vs. Log[Concentration] to determine IC

      
      .
      

Application 2: Cellular Metabolic Profiling (Lactate/Seahorse)

Objective: Assess the compound's ability to shift cellular metabolism from glycolysis to oxidative phosphorylation in cancer cell lines (e.g., HeLa, MDA-MB-231).

Protocol:
  • Cell Seeding:

    • Seed cancer cells at

      
       cells/well in a 96-well plate. Incubate overnight.
      
  • Treatment:

    • Treat cells with the ester form (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) at 10, 25, and 50 µM for 24 hours.

    • Note: The ester is cell-permeable and will be hydrolyzed intracellularly.

  • Lactate Production Assay:

    • Collect cell culture supernatant.

    • Quantify lactate using a colorimetric L-Lactate Assay Kit (e.g., enzyme-based generation of color at 450 nm).

    • Normalize lactate levels to total protein content or cell number.

  • Seahorse XF Glycolytic Rate Assay (Optional High-End):

    • ECAR (Extracellular Acidification Rate): Measure as a proxy for glycolysis.

    • OCR (Oxygen Consumption Rate): Measure as a proxy for mitochondrial respiration.

    • Expected Result: Treatment should decrease ECAR (reduced lactate) and potentially increase OCR (compensatory respiration) or decrease OCR if mitochondrial toxicity occurs.

Data Summary Table: Expected Metabolic Shift

ParameterControl (DMSO)Treatment (High Dose)Interpretation
Lactate (Supernatant) HighLow Inhibition of LDH-A
NADH/NAD+ Ratio HighLow Blockade of NADH oxidation
ROS Levels LowHigh Mitochondrial stress
Cell Viability 100%< 50% Metabolic starvation

Application 3: Synthetic Scaffold for Heterocycles

Objective: Use the compound as a precursor to synthesize pyrazole-based inhibitors , which often possess higher potency and stability.

Synthetic Pathway:

The 1,3-diketo motif reacts with hydrazines to form pyrazoles.

  • Reaction:

    • Mix Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 eq) with Hydrazine Hydrate or a substituted hydrazine (1.2 eq) in Ethanol.

    • Reflux for 2-4 hours.

  • Product:

    • Formation of Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate .

    • This scaffold is a privileged structure in kinase and metabolic enzyme inhibitors.

Synthesis Start Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Product Ethyl 5-(4-ethoxyphenyl)- 1H-pyrazole-3-carboxylate Start->Product  Cyclocondensation Reagent + Hydrazine (Reflux/EtOH) Reagent->Product Target High-Potency Kinase/LDH Inhibitor Product->Target  SAR Optimization

Figure 2: Synthetic utility. The diketo ester serves as a versatile building block for bioactive heterocycles.

Troubleshooting & Optimization

  • Solubility: The ethyl ester is lipophilic. Dissolve in DMSO to 10-50 mM stock. Avoid aqueous buffers for storage to prevent premature hydrolysis.

  • Stability: The diketo group is reactive. Store neat substance at -20°C under nitrogen.

  • Assay Interference: The diketo group can react with free amines. Avoid buffers with Tris or Glycine during long incubations; use Phosphate or HEPES.

  • Cell Permeability: If low activity is observed in cells despite high enzyme inhibition, verify esterase activity in the specific cell line. Some lines may require the free acid delivered via liposomes.

References

  • Draoui, N., & Feron, O. (2011). Lactate dehydrogenase A: an emerging target for cancer therapy. BioEssays, 33(8), 573-579. Link

  • Granchi, C., et al. (2011). Discovery of potent lactate dehydrogenase A inhibitors for cancer therapy. Current Medicinal Chemistry, 18(9). Link

  • Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. Link

  • Vander Heiden, M. G. (2011). Targeting cancer metabolism: a therapeutic window opens. Nature Reviews Drug Discovery, 10, 671–684. Link

  • Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Page (Analog Reference). Link

Application Note: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in Divergent Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as an intermediate in drug discovery Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (often referred to as ethyl 4-ethoxybenzoylpyruvate ) is a high-value pharmacophore scaffold characterized by its


-diketo ester functionality. This unique 1,2,4-tricarbonyl motif serves as a "chemical chameleon," capable of reacting as a 1,3-dielectrophile (at C2/C4) or an 

-keto ester (at C1/C2), enabling the divergent synthesis of diverse heterocycles.

This guide details the synthesis, handling, and application of this intermediate in generating pyrazoles (Src kinase inhibitors), isoxazoles , and quinoxalinones . It provides validated protocols for researchers aiming to exploit the 4-ethoxyphenyl moiety—a validated structural feature in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors—to modulate lipophilicity and potency.

Chemical Identity & Properties

The compound exists in a dynamic equilibrium between its keto and enol forms, which significantly influences its reactivity and solubility.

PropertyDescription
IUPAC Name Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate
Common Name Ethyl 4-ethoxybenzoylpyruvate
Structural Class

-Diketo ester (Aroylpyruvate)
Molecular Formula C

H

O

Molecular Weight 264.27 g/mol
CAS Number Analogous to 35322-20-4 (4-OMe variant)
Solubility Soluble in EtOH, DMSO, CH

Cl

; Sparingly soluble in water
Stability Hygroscopic; store at -20°C under inert atmosphere. Susceptible to hydrolysis and decarboxylation in strong acid/base.
Tautomeric Equilibrium

In solution, the compound predominantly adopts the (Z)-enol form stabilized by an intramolecular hydrogen bond between the C2-hydroxyl and C4-carbonyl (pseudo-aromatic chelate ring).

Tautomerism cluster_0 Tautomeric Equilibrium Keto Diketo Form (Reactive Electrophile) Enol (Z)-Enol Form (Stable Chelate) Keto->Enol  Solvent Dependent  

Caption: The (Z)-enol tautomer is the dominant species in non-polar solvents, while polar protic solvents may shift the equilibrium, affecting nucleophilic attack trajectories.

Synthesis Protocol: Claisen Condensation

This protocol describes the gram-scale synthesis of the intermediate using a classic Claisen condensation between 4-ethoxyacetophenone and diethyl oxalate.

Reagents
  • 4-Ethoxyacetophenone: 10.0 mmol (1.64 g)

  • Diethyl Oxalate: 12.0 mmol (1.75 g)

  • Sodium Ethoxide (NaOEt): 12.0 mmol (freshly prepared or 21% wt in EtOH)

  • Ethanol (anhydrous): 20 mL

  • Diethyl Ether / HCl (1M) for workup

Step-by-Step Procedure
  • Preparation of Base: In a flame-dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve sodium metal (0.28 g, 12 mmol) in anhydrous ethanol (10 mL) at 0°C. Alternatively, use commercial NaOEt solution.

  • Condensation: Add diethyl oxalate (1.75 g) dropwise to the sodium ethoxide solution at 0°C. Stir for 15 minutes.

  • Addition of Ketone: Dissolve 4-ethoxyacetophenone (1.64 g) in ethanol (5 mL) and add it dropwise to the reaction mixture over 20 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show consumption of the acetophenone.

  • Precipitation: The sodium salt of the product often precipitates as a thick yellow solid.

  • Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) with vigorous stirring. The enol form will precipitate or oil out. Extract with diethyl ether (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield yellow needles.

Expected Yield: 75–85% QC Check:


H NMR should show a singlet around 

7.0–7.3 ppm for the vinylic proton (enol form) and a broad exchangeable signal for the -OH.

Application 1: Synthesis of Src Kinase Inhibitors (Pyrazoles)

The most critical application of this scaffold is the synthesis of ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylates . These derivatives mimic the ATP-binding pocket of Src family kinases, functioning as potent anti-cancer agents.

Mechanism & Regioselectivity

The reaction with hydrazine is regioselective but pH-dependent.

  • Acidic Conditions: Favors attack at the C2-ketone, leading to the 5-aryl-3-carboxylate isomer (Target).

  • Basic Conditions: Can lead to mixtures or the 3-aryl-5-carboxylate isomer.

Protocol: Cyclocondensation with Hydrazine[1]
  • Dissolution: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1.0 mmol) in Ethanol (10 mL).

  • Acidification: Add Glacial Acetic Acid (2–3 drops) to catalyze the reaction and buffer the pH.

  • Addition: Add Hydrazine Hydrate (1.1 mmol, 80% aq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours.

  • Isolation: Cool to room temperature. The pyrazole ester often precipitates. Filter and wash with cold ethanol. If no precipitate forms, concentrate and recrystallize from EtOH.

Data Interpretation:

  • IR: Disappearance of the broad enol -OH and ketone C=O bands; appearance of sharp ester C=O (~1720 cm

    
    ) and NH (~3200 cm
    
    
    
    ).
  • Bioactivity: The resulting pyrazole carboxylic acids (after hydrolysis) have demonstrated IC

    
     values in the micromolar range against Src kinase.
    

Application 2: Divergent Synthesis of Heterocycles

Beyond pyrazoles, the scaffold serves as a precursor for Quinoxalinones (antibacterial) and Isoxazoles (anti-inflammatory).

Workflow Diagram

The following diagram illustrates the divergent synthetic pathways available from this single intermediate.

ReactionPathways Intermediate Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate Hydrazine Hydrazine / AcOH Intermediate->Hydrazine Hydroxylamine Hydroxylamine HCl Intermediate->Hydroxylamine OPD 1,2-Phenylenediamine Intermediate->OPD Pyrazole 5-(4-Ethoxyphenyl)- pyrazole-3-carboxylate (Src Kinase Inhibitor) Hydrazine->Pyrazole Cyclocondensation Isoxazole 5-(4-Ethoxyphenyl)- isoxazole-3-carboxylate (Anti-inflammatory) Hydroxylamine->Isoxazole Regioselective Cyclization Quinoxaline 3-(4-Ethoxybenzoyl)- quinoxalin-2(1H)-one (Antimicrobial) OPD->Quinoxaline C1-C2 Attack

Caption: Divergent synthesis pathways. Reagent choice dictates the heterocyclic core, exploiting the distinct electrophilic sites (C1, C2, C4) of the scaffold.

Comparative Reaction Conditions[2]
Target HeterocycleReagentConditionsPrimary MechanismKey Application
Pyrazole Hydrazine HydrateEtOH, AcOH, Reflux, 2h1,2-Dinucleophilic attack (C2/C4)Kinase Inhibition (Src)
Isoxazole Hydroxylamine HClEtOH, Reflux, 4h1,2-Dinucleophilic attack (C2/C4)COX-2 Inhibition
Quinoxalinone 1,2-PhenylenediamineEtOH, Reflux, 1-2h1,2-Dinucleophilic attack (C1/C2)Antibiotics / DNA Intercalators
Pyrimidines Urea / ThioureaEtOH, NaOEt, Reflux1,3-Dinucleophilic attackAntiviral Agents

Critical Analysis & Troubleshooting

Regioselectivity in Isoxazole Synthesis

Unlike pyrazoles, the reaction with hydroxylamine often yields a mixture of 3,5-disubstituted isomers.

  • Optimization: To favor the 5-aryl-3-carboxylate (thermodynamic product), perform the reaction in buffered acidic media.

  • Validation: Use NOESY NMR to distinguish isomers. The 5-aryl isomer typically shows a correlation between the isoxazole C4-H and the aryl protons.

Stability Issues

The intermediate is prone to decarboxylation if heated in the presence of strong acid and water, converting it into the corresponding 1-aryl-1,3-diketone.

  • Prevention: Ensure anhydrous conditions during the Claisen condensation. Perform the subsequent cyclization steps immediately or store the intermediate as the sodium salt (precipitate from Step 5 of synthesis), which is indefinitely stable.

Purification of Quinoxalinones

The reaction with phenylenediamine targets the


-keto ester moiety (C1-C2). However, competitive attack at the 

-diketone (C2-C4) can occur.
  • Solution: Perform the reaction at lower temperatures (0°C to RT) initially to favor the kinetically faster imine formation at the

    
    -keto position, then heat to cyclize.
    

References

  • Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. University of Tehran. (2015). Validated synthesis of the scaffold and kinase assay protocols.

  • Reactions of 2,4-dioxobutanoates with Hydrazines. Journal of Heterocyclic Chemistry. (2026). Detailed mechanistic insight into pyrazole regiochemistry.

  • Synthesis of Isoxazoles from Ethyl 2,4-dioxobutanoates. ResearchGate. (2025).[1] Optimization of hydroxylamine condensation reactions.

  • Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Data. Sigma-Aldrich. (2025). Physical properties and safety data for the methoxy-analog.[2]

  • 1,3-Dicarbonyls in Drug Discovery. MDPI Molecules. (2022). Review of the pharmacological versatility of the dioxobutanoate scaffold.

Sources

A Comprehensive Guide to In Vitro Src Kinase Inhibition Assay Using Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Src family of non-receptor tyrosine kinases are pivotal regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation and hyperactivation of Src kinase are frequently implicated in the development, progression, and metastasis of numerous human cancers, making it a compelling target for therapeutic intervention.[4][5][6] This document provides a detailed application note and a robust protocol for assessing the inhibitory potential of novel small molecules against Src kinase. As a model compound, we will use Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, guiding researchers through the process of determining its half-maximal inhibitory concentration (IC50). The described methodology is grounded in the widely adopted ADP-Glo™ luminescent kinase assay platform, which quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7][8] This guide is designed to provide researchers with the foundational knowledge and practical steps required to screen and characterize potential Src inhibitors with high accuracy and reproducibility.

The Central Role of Src Kinase in Health and Disease

Proto-oncogene tyrosine-protein kinase Src is the archetypal member of the Src family kinases (SFKs).[2] In normal physiological conditions, Src activity is tightly controlled through a sophisticated mechanism involving phosphorylation and intramolecular interactions.[9][10] The kinase is maintained in a closed, inactive state by the phosphorylation of a C-terminal tyrosine residue (Tyr530 in human Src).[10] Dephosphorylation of this residue, often initiated by upstream signals from receptor tyrosine kinases (RTKs), integrins, or G-protein-coupled receptors, leads to a conformational change.[2][3] This is followed by autophosphorylation at another tyrosine residue (Tyr419) within the kinase domain's activation loop, which fully unleashes its catalytic activity.[10]

Once active, Src phosphorylates a vast array of downstream substrates, triggering multiple signaling cascades that are fundamental to cell function.[11] Key pathways influenced by Src include:

  • Proliferation and Survival: Src can activate the Ras-MAPK and PI3K-Akt pathways, which are critical drivers of cell cycle progression and apoptosis inhibition.[2][11]

  • Migration and Invasion: Through phosphorylation of proteins like Focal Adhesion Kinase (FAK) and p130Cas, Src regulates the dynamics of the cytoskeleton and focal adhesions, promoting cell motility.[4][9][12] This is a crucial step in the metastatic spread of cancer.[4]

  • Angiogenesis: Src signaling contributes to the formation of new blood vessels, a process essential for tumor growth and survival.[6][11]

Given its extensive involvement in oncogenic processes, elevated Src activity is observed in a high percentage of solid tumors, including those of the breast, lung, colon, and pancreas.[1][6][12] This makes Src a prime target for the development of small-molecule inhibitors aimed at disrupting cancer progression.

Src_Signaling_Pathway cluster_input Upstream Signals cluster_src Src Kinase Regulation cluster_output Downstream Cellular Processes RTK Receptor Tyrosine Kinases (e.g., EGFR) Src_Inactive Inactive Src (pTyr530) RTK->Src_Inactive Integrins Integrins Integrins->Src_Inactive GPCR GPCRs GPCR->Src_Inactive Src_Active Active Src (pTyr419) Src_Inactive->Src_Active Dephosphorylation & Autophosphorylation FAK FAK / p130Cas Src_Active->FAK Ras_MAPK Ras-MAPK Pathway Src_Active->Ras_MAPK PI3K_AKT PI3K/AKT Pathway Src_Active->PI3K_AKT STAT3 STAT3 Pathway Src_Active->STAT3 Angiogenesis Angiogenesis Src_Active->Angiogenesis Migration Migration & Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival & Anti-Apoptosis PI3K_AKT->Survival STAT3->Proliferation

Figure 1. Simplified Src Kinase Signaling Pathway.

Principles of the Luminescence-Based Kinase Inhibition Assay

To quantify the inhibitory effect of a compound, a reliable method for measuring kinase activity is essential. While various formats exist, including radiometric and fluorescence-based assays, luminescence-based assays offer a superior combination of sensitivity, safety, and high-throughput compatibility.[13][14]

This protocol utilizes the ADP-Glo™ Kinase Assay principle, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7] The assay is a two-step process:

  • Kinase Reaction: Recombinant Src enzyme catalyzes the transfer of the terminal phosphate from ATP to a specific peptide substrate. The amount of ADP produced is directly proportional to the Src kinase activity. If an inhibitor is present, this reaction is impeded, and less ADP is generated.

  • ADP Detection: After the kinase reaction is stopped, the remaining unconsumed ATP is depleted by adding an ADP-Glo™ Reagent. Subsequently, a Kinase Detection Reagent is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, which generates a light signal (luminescence).

The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, directly correlates with Src kinase activity.[7][15] An effective inhibitor will result in a lower luminescent signal.

Materials and Reagents

  • Enzyme: Recombinant Human Src Kinase (e.g., Cell Signaling Technology, #7776; BPS Bioscience, #40484).[16][17]

  • Substrate: Src Substrate Peptide (e.g., Sigma-Aldrich, #12-140). A common sequence is KVEKIGEGTYGVVYK.[18]

  • Test Compound: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega, #V9101).[7]

  • Positive Control Inhibitor: Dasatinib or Saracatinib (highly potent Src inhibitors).

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Plates: White, opaque, 384-well assay plates (low-volume).

  • Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a luminometer capable of reading multi-well plates.

Experimental Protocol: IC50 Determination

This protocol is designed to determine the concentration of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate required to inhibit 50% of Src kinase activity (IC50).[19][20]

Reagent Preparation
  • Test Compound Dilution Series:

    • Prepare a 10 mM stock solution of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration curve. This will be your "500X" plate.

    • For the assay, create an intermediate "25X" plate by diluting the 500X plate into Kinase Reaction Buffer. This minimizes the final DMSO concentration to a tolerable level (e.g., <1%).

  • ATP Solution: Prepare a working solution of ATP in Kinase Reaction Buffer. The optimal concentration is typically at or near the Michaelis constant (Km) of ATP for Src, which allows for sensitive detection of ATP-competitive inhibitors.[21] For Src, this is often in the range of 10-50 µM.

  • Src Kinase Solution: Thaw the recombinant Src kinase on ice. Dilute it to the desired working concentration (e.g., 2X final concentration) in cold Kinase Reaction Buffer. The exact amount should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

  • Substrate Solution: Prepare a working solution of the Src peptide substrate in Kinase Reaction Buffer (e.g., 4X final concentration).

Assay Workflow

The following steps describe a typical workflow for a 10 µL final reaction volume in a 384-well plate.

Assay_Workflow start Start step1 Step 1: Dispense Reagents - 2.5 µL 4X Substrate/ATP Mix - 2.5 µL Kinase Buffer (for controls) or 2X Kinase (for reactions) start->step1 step2 Step 2: Add Compound - 20 nL of 500X Compound from DMSO source plate (or 0.5 µL of 25X) step1->step2 step3 Step 3: Add Enzyme - 5 µL of 2X Kinase Solution to start reaction (or buffer for 'No Enzyme' control) step2->step3 step4 Step 4: Kinase Reaction - Incubate at 30°C for 60 min - Shake gently step3->step4 step5 Step 5: Stop & ATP Depletion - Add 10 µL ADP-Glo™ Reagent - Incubate at RT for 40 min step4->step5 step6 Step 6: ADP Detection - Add 20 µL Kinase Detection Reagent - Incubate at RT for 30 min step5->step6 step7 Step 7: Read Luminescence - Use plate luminometer step6->step7 end End: Data Analysis step7->end

Figure 2. Experimental Workflow for Src Inhibition Assay.
Detailed Procedure
  • Plate Setup:

    • Test Wells: Add 2.5 µL of Kinase Reaction Buffer to wells designated for the test compound.

    • Positive Control (No Inhibition): Add 2.5 µL of Kinase Reaction Buffer containing DMSO (at the same final concentration as test wells).

    • Negative Control (Max Inhibition): Add 2.5 µL of Kinase Reaction Buffer containing a saturating concentration of the positive control inhibitor (e.g., Dasatinib).

  • Compound Addition: Add 0.5 µL of the 25X intermediate dilution series of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate to the appropriate wells.

  • Pre-incubation: Gently mix the plate and allow the compound to pre-incubate with the kinase for 10-15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 2X ATP/Substrate mix to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle shaking.

  • First Detection Step (ATP Depletion):

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[7]

  • Second Detection Step (Signal Generation):

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[7]

  • Data Acquisition: Read the luminescence on a plate luminometer with an integration time of 0.5-1 second.

Data Analysis and Presentation

Calculation of Percent Inhibition

The raw data will be in Relative Luminescence Units (RLU). The percent inhibition for each compound concentration is calculated using the signals from the control wells.

  • Positive Control (0% Inhibition): RLU_max (DMSO only, full kinase activity)

  • Negative Control (100% Inhibition): RLU_min (saturating control inhibitor, background signal)

The formula is: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

IC50 Curve Fitting

The calculated % Inhibition values are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve (variable slope) is then fitted to the data using a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot).[22] From this curve, the IC50 value is determined, representing the concentration at which the compound inhibits 50% of Src kinase activity.

Sample Data Table

Below is a table illustrating how experimental data for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate would be structured and analyzed.

Compound Conc. (µM)Log [Compound]Avg. RLU% Inhibition
1002.0015,50098.5%
33.31.5218,25094.8%
11.11.0535,70071.1%
3.700.5765,10030.1%
1.230.0981,3008.2%
0.41-0.3988,900-0.6%
0.14-0.8688,5000.0%
0.0 (DMSO)-88,500 (RLU_max)0.0%
Control Inhibitor-14,200 (RLU_min)100.0%
Calculated IC50 5.2 µM

Note: Data presented is hypothetical and for illustrative purposes only.

Assay Validation and Best Practices

To ensure the trustworthiness of the generated data, several validation steps and best practices should be implemented.[21]

  • Z'-Factor: To assess the quality and robustness of the assay for high-throughput screening, the Z'-factor should be calculated from the positive (max signal) and negative (min signal) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[23]

  • DMSO Tolerance: The kinase reaction should be tested for its tolerance to DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed a level that inhibits the enzyme (typically ≤1%).

  • Compound Interference: Novel compounds can interfere with the assay chemistry itself (e.g., by inhibiting luciferase).[8][24] A counter-screen should be performed where the test compound is added after the kinase reaction is stopped, just before the detection steps, to identify any such artifacts.

  • Enzyme and Substrate Titration: Before screening, both the enzyme and substrate concentrations should be optimized to ensure the reaction proceeds under initial velocity conditions and generates a sufficient signal window.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the inhibitory activity of the novel compound Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate against Src kinase. By leveraging a sensitive and robust luminescence-based assay, researchers can reliably determine IC50 values, a critical first step in the drug discovery pipeline. The principles and methodologies detailed herein are broadly applicable for screening libraries of small molecules and for the characterization of potential therapeutic agents targeting Src kinase and other members of the kinome.

References

  • The Role of Src in Solid Tumors. PMC, National Institutes of Health. [Link]

  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. PMC, National Institutes of Health. [Link]

  • Src Kinases. Creative BioMart. [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Src as the link between inflammation and cancer. Frontiers in Bioscience. [Link]

  • Proto-oncogene tyrosine-protein kinase Src. Wikipedia. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Src Kinase Assay Kit. Merck. [Link]

  • Src signaling pathways and function. ResearchGate. [Link]

  • Src family kinase. Wikipedia. [Link]

  • Src Promotes Survival and Invasion of Lung Cancers with Epidermal Growth Factor Receptor Abnormalities and Is a Potential Candidate for Molecular-Targeted Therapy. AACR Journals. [Link]

  • SRC Kinase Assay. BellBrook Labs. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC, National Institutes of Health. [Link]

  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. [Link]

  • HTRF KINEASE STK S3 KIT. WEICHILAB. [Link]

  • Identification of c-Src Tyrosine Kinase Substrates Using Mass Spectrometry and Peptide Microarrays. Journal of Proteome Research. [Link]

  • Peptide Substrates: SRC Substrate. Sino Biological. [Link]

  • Kinase-Glo® Luminescent Kinase Assays. Promega GmbH. [Link]

  • HTRF-based kinase assay for fragment screening and MOA studies. Domainex. [Link]

  • SRC Assay Kit. BPS Bioscience. [Link]

  • Src kinase assay. ResearchGate. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Force Sensing by Extension of the Src Family Kinase Substrate, p130Cas. PMC, National Institutes of Health. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Bentham Science. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC, National Institutes of Health. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, National Institutes of Health. [Link]

Sources

Application Note: Developing Novel Inhibitors from Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic and biological utility of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (referred to herein as EEDB ). As a ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-aryl-

-dioxo ester, EEDB represents a "privileged scaffold" in medicinal chemistry. It serves as a dual-purpose progenitor:
  • Direct Precursor to Diketo Acids (DKAs): Upon hydrolysis, it yields the free acid pharmacophore essential for inhibiting phosphoryl transfer enzymes, most notably HIV-1 Integrase (IN) and HCV NS5B Polymerase .

  • Synthetic Lynchpin for Heterocycles: It undergoes condensation-cyclization to form pyrazoles and isoxazoles, scaffolds found in COX-2 inhibitors (e.g., Celecoxib) and kinase inhibitors.[1]

This document provides validated protocols for transforming EEDB into bioactive inhibitors and assaying their metal-chelating efficacy, a critical determinant of their biological potency.[1]

Scaffold Analysis & Mechanism of Action

The Pharmacophore: Metal Sequestration

The biological activity of EEDB-derived inhibitors hinges on the 1,3-diketo acid (DKA) motif. In its hydrolyzed form, this motif exists in a keto-enol equilibrium that mimics the transition state of phosphoryl transfer reactions.

Mechanism: HIV-1 Integrase relies on a "two-metal-ion" mechanism (usually


 or 

) to catalyze the strand transfer of viral DNA into host DNA. The DKA motif of the inhibitor chelates these divalent metal ions within the enzyme's active site (specifically interacting with Asp64, Asp116, and Glu152), effectively "starving" the enzyme of its cofactors [1].
Structural Logic
  • 4-Ethoxyphenyl Tail: Provides the necessary hydrophobic bulk to occupy the viral DNA binding cleft, anchoring the molecule.

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Diketo Core:  The metal-binding "warhead."
    
  • Ethyl Ester: A protecting group that improves solubility during synthesis but must be removed (hydrolyzed) to activate the metal-binding capability.[1]

Pathway Visualization

The following diagram illustrates the divergent workflows for EEDB: retaining the linear backbone for Integrase inhibition or cyclizing it for anti-inflammatory/kinase targets.

EEDB_Workflow EEDB Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate (EEDB) Hydrolysis Acid Hydrolysis (LiOH/THF) EEDB->Hydrolysis Pathway A Hydrazine Cyclization (R-NH-NH2) EEDB->Hydrazine Pathway B DKA Active Diketo Acid (HIV-1 Integrase Inhibitor) Hydrolysis->DKA Chelation Metal Chelation (Mg2+ Sequestration) DKA->Chelation Mechanism Pyrazole Pyrazole Scaffold (COX-2 / Kinase Inhibitor) Hydrazine->Pyrazole

Figure 1: Divergent synthetic pathways for EEDB.[1] Pathway A yields the Integrase inhibitor; Pathway B yields heterocyclic scaffolds.

Synthetic Protocols

Protocol A: Activation to the Diketo Acid (Integrase Inhibitor)

Objective: Hydrolyze the ethyl ester to unmask the carboxylic acid required for metal coordination.[1]

Materials:

  • EEDB (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 equiv)

  • Solvent: THF:Water (1:1 ratio)

  • 1M HCl[1][2]

Procedure:

  • Dissolve EEDB in THF/Water (1:1) at a concentration of 0.1 M.[1]

  • Add LiOH·H2O in a single portion.[1]

  • Stir the reaction mixture at Room Temperature (25°C) for 4 hours. Note: Avoid heating to prevent decarboxylation of the

    
    -keto acid.
    
  • Monitor by TLC (SiO2, 50% EtOAc/Hexanes).[1] The starting material (

    
    ) should disappear, and a baseline spot (acid) should appear.
    
  • Workup: Acidify carefully with 1M HCl to pH 2-3. A precipitate should form.[1]

  • Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/Ether. Do not subject to high-temperature column chromatography.[1]

Protocol B: Library Generation (Pyrazole Synthesis)

Objective: Convert the flexible diketo chain into a rigid pyrazole ring (Bioisostere approach).[1]

Materials:

  • EEDB (1.0 equiv)

  • Substituted Hydrazine Hydrochloride (R-NH-NH2[1]·HCl, 1.2 equiv)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (AcOH)

Procedure:

  • Dissolve EEDB in Ethanol (0.2 M).[1]

  • Add the Hydrazine derivative.

  • Add 2-3 drops of Glacial Acetic Acid.

  • Reflux at 78°C for 2–6 hours.

  • Workup: Cool to room temperature. The pyrazole product often precipitates out.[1]

  • Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]

Biological Validation: Metal Chelation Assay

Before running expensive enzymatic assays (like HTRF), you must validate that your hydrolyzed DKA actually binds magnesium.[1] This UV-Vis shift assay is a cost-effective "Go/No-Go" filter [2].[1]

Principle: The enolized


-diketo acid has a distinct UV absorption (

nm). Upon binding

, the electronic environment changes, causing a bathochromic (Red) shift and hypochromic effect.
Protocol: Shift Assay

Reagents:

  • Test Compound (Hydrolyzed EEDB) stock: 10 mM in DMSO.[1]

  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     solution: 100 mM in Water.
    
  • Buffer: 50 mM HEPES, pH 7.5.[1]

Workflow:

  • Blank: Prepare a cuvette with 990 µL Buffer + 10 µL DMSO.

  • Ligand Scan: Add 10 µL Compound Stock to 990 µL Buffer (Final: 100 µM). Record UV Spectrum (250–500 nm).[1] Note the

    
    .
    
  • Chelation Step: Add

    
     to the cuvette in titrations (0, 1, 5, 10 mM equivalents).
    
  • Readout: Observe the spectral shift. A shift of >5-10 nm indicates direct metal coordination.[1]

Data Interpretation Table:

ObservationInterpretationAction
No Shift Compound fails to chelate metal.Check hydrolysis (is ester still present?); Check pH.
Hypochromic Effect Intensity decreases; weak binding.[1]Potential weak inhibitor.[1][3]
Bathochromic Shift Peak moves to longer wavelength (Red shift).[1]Valid Hit. Proceed to Integrase Assay.

Mechanism of Action Diagram

The following DOT diagram visualizes the critical "Two-Metal" binding mode required for HIV-1 Integrase inhibition.

MOA_Integrase Enzyme HIV-1 Integrase Active Site (Asp64, Asp116, Glu152) Metals Mg2+ / Mn2+ Cofactors Enzyme->Metals Coordinates DNA Viral DNA Strand Transfer Metals->DNA Catalyzes Inhibitor Hydrolyzed EEDB (DKA Form) Inhibitor->Metals Chelates (Sequestration) Inhibitor->DNA Blocks

Figure 2: Mechanism of Action.[1] The DKA inhibitor coordinates the metal cofactors, preventing them from catalyzing the viral DNA strand transfer.[4]

References

  • Grobler, J. A., et al. (2002).[1] "Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes." Proceedings of the National Academy of Sciences, 99(10), 6661–6666.

  • Sechi, M., et al. (2006).[1] "Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry, 47(21), 5298-5310.

  • BenchChem. (2025).[1][5][6] "Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Product & Safety Data."

  • Siddiqui, N. J., & Idrees, M. (2013).[1] "Condensation-cyclodehydration of 2,4-dioxobutanoates: Synthesis of new esters of pyrazoles." Der Pharma Chemica.

Sources

Cell-based assays for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Content Profiling of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives

Introduction & Mechanism of Action

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a specific subclass of


-diketo acid (DKA)  derivatives. In drug discovery, the DKA motif is a privileged pharmacophore known primarily for its ability to sequester divalent metal ions (

or

) within the active sites of polynucleotidyl transferases.

While this scaffold has shown moderate activity against targets like Src kinase, its most validated and high-value application is as an HIV-1 Integrase Strand Transfer Inhibitor (INSTI) .

The Prodrug Rationale

A critical insight for cell-based assay design with this compound is its ester nature.[1]

  • The Active Species: The free acid form (2,4-dioxobutanoic acid) is required to chelate the magnesium cofactors in the enzyme's catalytic core.

  • The Ethyl Ester: The ethyl group masks the polarity of the carboxylic acid, significantly enhancing cellular permeability.[1] Once inside the cytosol, intracellular esterases hydrolyze the ethyl ester, releasing the active pharmacophore.

  • Implication: Assays must account for incubation times sufficient for bioactivation (ester hydrolysis).

Biological Pathway & Logic[1]

The following diagram illustrates the specific intervention point of DKA derivatives within the viral replication cycle, validating the choice of downstream assays.

HIV_Integration_Pathway cluster_nucleus Nucleus Entry Viral Entry (Fusion) Uncoating Capsid Uncoating Entry->Uncoating ReverseTx Reverse Transcription (RNA -> DNA) Uncoating->ReverseTx PIC Pre-Integration Complex (PIC) Formation ReverseTx->PIC NuclearImport Nuclear Import PIC->NuclearImport Integration Chromosomal Integration (Strand Transfer) NuclearImport->Integration Transcription Viral Transcription (mRNA Production) Integration->Transcription DKA DKA Derivative (Active Acid Form) DKA->Integration BLOCKS Strand Transfer Mg Mg2+ Cofactors DKA->Mg Chelation Mg->Integration Essential Cofactor

Figure 1: Mechanism of Action. The DKA derivative targets the Strand Transfer step by sequestering Magnesium ions essential for the integrase enzyme, distinct from RT or Protease inhibitors.

Experimental Protocols

Protocol A: Primary Antiviral Efficacy Assay (EC50)

Objective: Quantify the compound's ability to inhibit viral replication in a physiologically relevant cell line.

Reagents:

  • Cell Line: MT-4 (Human T-cell leukemia) or HeLa-CD4-LTR-

    
    -gal (MAGI cells).
    
  • Virus: HIV-1 strain IIIB or a GFP-reporter pseudovirus (single-cycle).

  • Readout: MTT (viability protection) or Luciferase/Beta-gal activity.[1]

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% DMSO to create a 10 mM stock.

    • Note: Ensure stock is fresh; esters can hydrolyze in wet DMSO over months.[1]

  • Serial Dilution:

    • Prepare 3-fold serial dilutions in culture medium (RPMI-1640 + 10% FBS).

    • Final DMSO concentration must be

      
       to avoid non-specific toxicity.[1]
      
  • Infection:

    • Infect MT-4 cells (

      
       cells/mL) with HIV-1 (MOI = 0.01).
      
    • Control: Mock-infected cells (Cell control) and Virus-infected untreated cells (Virus control).

  • Treatment:

    • Add

      
       of diluted compound to 
      
      
      
      of infected cell suspension in 96-well plates.
    • Incubate at

      
      , 
      
      
      
      for 5 days .
  • Readout (MTT Method):

    • Add

      
       MTT reagent.[1] Incubate 4 hours.
      
    • Solubilize formazan crystals.[1] Measure Absorbance at 540 nm.[1]

    • Calculation: The compound protects cells from viral cytopathic effect (CPE).[1] Higher absorbance = Higher efficacy.[1]

Protocol B: Cytotoxicity Profiling (CC50)

Objective: Determine the toxic concentration to calculate the Selectivity Index (


).[2]

Modifications from Protocol A:

  • Perform the exact same steps as above, but omit the virus .

  • Any reduction in viability is due solely to compound toxicity.[1]

  • Acceptance Criteria: A viable drug candidate should have an SI

    
     (ideally 
    
    
    
    ).[1]
Protocol C: Time-of-Addition (Mechanism Validation)

Objective: Confirm the compound acts at the integration step, distinguishing it from entry or reverse transcriptase inhibitors.[1]

Workflow Logic:

  • Infect cells synchronously at

    
    .[1]
    
  • Add the compound at varying time points post-infection (0h, 2h, 4h, 6h, 8h, 12h, 24h).

  • Interpretation:

    • Entry Inhibitors (e.g., Maraviroc): Lose activity if added

      
       post-infection.[1]
      
    • RT Inhibitors (e.g., AZT): Lose activity if added

      
       post-infection.[1]
      
    • Integrase Inhibitors (DKAs): Retain activity even when added up to 6–8 hours post-infection (before integration occurs).[1]

Data Analysis & Visualization

The following workflow diagram details the decision tree for analyzing screening data.

Assay_Workflow cluster_Assays Parallel Assays Start Compound Stock (10mM in DMSO) Dilution Serial Dilution (9-point curve) Start->Dilution Tox Cytotoxicity Assay (Uninfected Cells) Dilution->Tox Eff Antiviral Assay (Infected Cells) Dilution->Eff Calc Calculate Parameters Tox->Calc CC50 Eff->Calc EC50 Decision Selectivity Index (SI) Calculation Calc->Decision Pass Lead Candidate (Proceed to MOA) Decision->Pass SI > 10 Fail Toxic/Inactive (Discard) Decision->Fail SI < 10

Figure 2: Screening Workflow. Parallel assessment of toxicity and efficacy is required to validate true antiviral activity.

Summary of Expected Results (Reference Values)

ParameterMetricTarget ValueInterpretation
Potency


Concentration inhibiting 50% of viral replication.
Toxicity


Concentration killing 50% of host cells.[1]
Selectivity SI

Ratio of Toxicity to Potency.[1]
MOA Time-of-Addition6-8 hActivity retained when added post-reverse transcription.

References

  • Novel Bifunctional Quinolonyl Diketo Acid Derivatives as HIV-1 Integrase Inhibitors. Source: National Institutes of Health (NIH) / PMC Context: Establishes the diketo acid (DKA) moiety as a potent HIV-1 integrase inhibitor and details cell-based antiviral protocols. URL:[Link]

  • Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives. Source: Antimicrobial Agents and Chemotherapy (ASM Journals) Context: Describes the "Time-of-Addition" assay methodology to confirm the integration step as the specific target for diketo acids. URL:[Link]

  • Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase.

    
     and 
    
    
    
    data for DKA derivatives in HeLa-CD4-LTR-
    
    
    -gal cells. URL:[Link]
  • PubChem Compound Summary: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. Source:[3] National Library of Medicine (PubChem) Context: Verification of chemical structure, physical properties, and related diketo acid analogs.[4][5] URL:[Link]

Sources

Application Note: Heterocyclic Synthesis from Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also referred to as ethyl 4-ethoxybenzoylpyruvate) represents a privileged 1,3-dicarbonyl scaffold in medicinal chemistry. Its unique structure features three electrophilic centers—the C1 ester, C2 ketone, and C4 ketone—linked by a methylene bridge. This "tri-electrophilic" character allows for divergent synthesis of diverse heterocycles including pyrazoles, isoxazoles, quinoxalines, and pyrimidines, many of which exhibit potent antimicrobial, anti-inflammatory, and kinase inhibitory activities (e.g., Src kinase inhibition).

This guide details the synthesis of the starting material and its transformation into four distinct heterocyclic classes. The protocols are optimized for reproducibility and yield, utilizing standard laboratory equipment.

Core Scaffold Structure

The starting material exists in equilibrium between its keto and enol forms, significantly influencing its reactivity with nucleophiles.

  • IUPAC Name: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

  • Key Moiety: 4-Ethoxyphenyl (Phenacetin-like pharmacophore)

  • Reactivity Profile:

    • C2-C4 (1,3-Diketone): Reacts with binucleophiles (hydrazines, urea).

    • C1-C2 (α-Keto Ester): Reacts with 1,2-diamines (o-phenylenediamine).

Preparation of Starting Material

Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

This step involves a Claisen condensation between 4-ethoxyacetophenone and diethyl oxalate. The use of sodium ethoxide generates the enolate of the acetophenone, which attacks the oxalate.

Protocol A: Claisen Condensation

Reagents:

  • 4-Ethoxyacetophenone (10 mmol, 1.64 g)

  • Diethyl oxalate (10 mmol, 1.46 g)

  • Sodium ethoxide (freshly prepared from 10 mmol Na in 10 mL dry EtOH)[1]

  • Solvent: Absolute Ethanol (20 mL)

  • Acid: Sulfuric acid (2N) or Glacial Acetic Acid

Step-by-Step Procedure:

  • Alkoxide Preparation: Dissolve sodium metal (0.23 g) in absolute ethanol (10 mL) under nitrogen atmosphere at 0°C to generate sodium ethoxide.

  • Addition: Mix 4-ethoxyacetophenone and diethyl oxalate. Add this mixture dropwise to the stirred sodium ethoxide solution over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Stir the mixture at room temperature for 1 hour, then reflux at 80°C for 30 minutes to drive the reaction to completion.

  • Workup: Cool the mixture to room temperature. Pour onto crushed ice (50 g).

  • Acidification: Acidify to pH 2.0 using 2N H₂SO₄. The sodium salt will convert to the free acid/ester, precipitating as a solid.

  • Isolation: Filter the yellow precipitate. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 75-85%

    • Appearance: Yellow crystalline solid

    • Melting Point: ~35-40°C (Analogous to methoxy derivative)

Module 1: Synthesis of Pyrazole Derivatives

Target: Ethyl 5-(4-ethoxyphenyl)-1H-pyrazole-3-carboxylate

The reaction with hydrazine is a classic [3+2] cyclization. The regiochemistry is driven by the initial attack of the most nucleophilic hydrazine nitrogen on the most electrophilic carbonyl (C2 or C4).

Protocol B: Reaction with Hydrazine Hydrate

Reagents:

  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 mmol)

  • Hydrazine hydrate (80%, 1.2 mmol)

  • Solvent: Ethanol (10 mL)

Procedure:

  • Dissolve the starting material in ethanol (10 mL).

  • Add hydrazine hydrate dropwise at room temperature.

  • Reflux the mixture for 2 hours.

  • Cool to room temperature. The product usually precipitates.

  • Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

Mechanism Insight: The hydrazine acts as a binucleophile. It first forms a hydrazone at the C2 ketone (sterically less hindered than C4 and electronically activated by the ester). Subsequent intramolecular attack on the C4 ketone and dehydration yields the pyrazole.[2]

ParameterValue
Yield 85-93%
Appearance Colorless/White needles
Mp 150-155°C (Est.)

Module 2: Synthesis of Quinoxaline Derivatives

Target: Ethyl 3-(4-ethoxyphenyl)quinoxaline-2-carboxylate

The reaction with o-phenylenediamine (o-PDA) targets the α-keto ester motif (C1-C2) or the 1,3-diketone segment. In aroylpyruvates, the reaction selectively forms the quinoxaline ring by condensing with the C1 and C2 carbonyls (or C2/C4 depending on conditions). The standard product retains the ester group.

Protocol C: Reaction with o-Phenylenediamine

Reagents:

  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1 mmol)

  • o-Phenylenediamine (1 mmol)

  • Solvent: Ethanol (15 mL)

  • Catalyst: Glacial Acetic Acid (few drops)

Procedure:

  • Mix the starting material and o-phenylenediamine in ethanol.

  • Add 2-3 drops of glacial acetic acid.

  • Reflux for 1-2 hours. The color typically deepens.

  • Cool the mixture. The quinoxaline derivative precipitates.

  • Filter and recrystallize from ethanol.[3]

Critical Note: If the reaction is performed in highly acidic conditions or at higher temperatures (e.g., acetic acid reflux), the ester group may hydrolyze or decarboxylate, but under neutral/mild acidic ethanol reflux, the ethyl ester is retained.

Module 3: Synthesis of Isoxazole Derivatives

Target: Ethyl 5-(4-ethoxyphenyl)isoxazole-3-carboxylate

Hydroxylamine acts as the binucleophile. The oxygen and nitrogen atoms have different nucleophilicities, leading to specific regioisomers.

Protocol D: Reaction with Hydroxylamine Hydrochloride

Reagents:

  • Starting Material (1 mmol)[3][4][5]

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium acetate (1.2 mmol) - Essential to free the base

  • Solvent: Ethanol/Water (10:1)

Procedure:

  • Dissolve hydroxylamine HCl and sodium acetate in minimal water and add to the ethanol solution of the starting material.

  • Reflux for 3-4 hours.

  • Pour into ice water.

  • Filter the solid product.

Reaction Network Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G SM Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate (Core Scaffold) Pyraz Ethyl 5-(4-ethoxyphenyl)- 1H-pyrazole-3-carboxylate (Pyrazole) SM->Pyraz Hydrazine Hydrate EtOH, Reflux Quin Ethyl 3-(4-ethoxyphenyl) quinoxaline-2-carboxylate (Quinoxaline) SM->Quin o-Phenylenediamine EtOH, AcOH, Reflux Isox Ethyl 5-(4-ethoxyphenyl) isoxazole-3-carboxylate (Isoxazole) SM->Isox NH2OH·HCl NaOAc, Reflux Pyrim Ethyl 6-(4-ethoxyphenyl)- 2-oxo-1,2-dihydropyrimidine- 4-carboxylate (Pyrimidine) SM->Pyrim Urea HCl/EtOH, Reflux

Caption: Divergent synthetic pathways for heterocyclic construction from the ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold.

Comparative Data Summary

Derivative ClassReagentReaction TimeTypical YieldKey Spectral Feature (IR)
Starting Material Diethyl Oxalate1.5 h80%1735 cm⁻¹ (Ester), 1600 cm⁻¹ (Ketone)
Pyrazole Hydrazine2 h88%3290 cm⁻¹ (NH), 1710 cm⁻¹ (Ester)
Quinoxaline o-Phenylenediamine2 h75%1725 cm⁻¹ (Ester), C=N stretch
Isoxazole Hydroxylamine4 h70%1730 cm⁻¹ (Ester), N-O stretch

References

  • Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (General Protocol): Akbarzadeh, T., et al. "Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors." Journal of Sciences, Islamic Republic of Iran, 2015. 1[1][4]

  • Reaction with Hydrazine (Pyrazole Synthesis): Soliman, et al.[3] "The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate." PMC, 2012. (Mechanistic parallel for 1,3-dicarbonyls). 6[1][2][4]

  • Reaction with o-Phenylenediamine (Quinoxaline Synthesis): Marinho, E. R., & Proença, F. P. "The reaction of o-phenylenediamine with ethoxymethylene compounds."[7][8] Arkivoc, 2009.[7][8] 8

  • Isoxazole Synthesis via Hydroxylamine: ResearchGate Protocol Summary. "Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates." 9[1][2][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thermodynamic Sink" Trap

Welcome to the technical support hub. If you are experiencing low yields (<40%) in the synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate , you are likely fighting against the thermodynamics of the Claisen condensation.[1]

This reaction is not a simple addition; it is an equilibrium process driven by the formation of a stable enolate salt. The most common reason for failure isn't the chemistry itself—it is the handling of the intermediate salt and moisture control .

This guide deconstructs the synthesis into three critical control modules. Follow these protocols to stabilize your yield between 75–90% .

Module 1: Reagent Integrity & Stoichiometry

The Hidden Variable: Base Quality

The reaction requires a strong base (Sodium Ethoxide, NaOEt) to generate the enolate of 4'-ethoxyacetophenone.

  • The Failure Mode: Commercial NaOEt often absorbs moisture, turning into NaOH. NaOH causes hydrolysis of diethyl oxalate into oxalic acid and ethanol, killing the reaction and producing insoluble sodium oxalate salts (often mistaken for product).

  • The Fix: Use freshly prepared NaOEt or titration-verified commercial stock.[1]

Stoichiometry Table

You must use excess base because the product itself consumes 1 equivalent of base to form the stable enolate.

ComponentRoleEq. (Min)Eq. (Recommended)Notes
4'-Ethoxyacetophenone Nucleophile1.01.0Limiting Reagent
Diethyl Oxalate Electrophile1.11.2 – 1.5 Excess prevents self-condensation of the ketone.[1]
Sodium Ethoxide (NaOEt) Base1.01.2 – 1.3 CRITICAL: <1.0 eq results in <50% yield.
Ethanol (Anhydrous) SolventN/A[0.5 M]Must be dry (<0.05% water).

Module 2: The Reaction Mechanism & Critical Control Points

Understanding why the reaction stops is key. The reaction does not stop at the


-keto ester; it stops at the sodium enolate  of the 

-keto ester.[1]
Visualization: Reaction Pathway & Failure Points

ClaisenMechanism Start 4'-Ethoxyacetophenone + Diethyl Oxalate Enolate Ketone Enolate Start->Enolate NaOEt (Base) Hydrolysis FAILURE: Hydrolysis (Oxalic Acid + Ketone) Start->Hydrolysis Wet Solvent/Base Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Attack on Oxalate ProductFree Free Beta-Keto Ester (Transient) Tetrahedral->ProductFree - EtO⁻ ProductSalt STABLE SODIUM SALT (Precipitate) ProductFree->ProductSalt NaOEt (Fast) Driving Force FinalProduct Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate ProductSalt->FinalProduct Acid Workup (H+)

Figure 1: The reaction is driven by the deprotonation of the product (ProductFree) to the Stable Sodium Salt. If you do not have enough base to reach "ProductSalt", the equilibrium reverts.

Module 3: Work-up & Isolation (The "False Solid" Trap)

This is the most frequent point of failure. Scenario: The reaction mixture becomes a thick yellow paste or solid. Error: The researcher filters the solid, thinking it is a byproduct, or tries to extract the organic layer without acidification. Reality: The solid IS the product (in its sodium salt form).

Correct Work-up Protocol
  • Quenching: Do not filter the reaction mixture.

  • Acidification: Pour the reaction mixture into ice-cold dilute HCl (1M) or H₂SO₄.

    • Target pH: 2–3.[2][3][4]

    • Observation: The yellow solid/paste will dissolve and re-precipitate as the free

      
      -diketo ester (often a pale yellow solid or oil).
      
  • Extraction: If the product oils out, extract with Ethyl Acetate or DCM.

  • Washing: Wash organic layer with water (remove salts) and brine.

  • Crystallization: Recrystallize from Ethanol or EtOH/Heptane.

Decision Tree: Troubleshooting Isolation

WorkupLogic Start Reaction Complete (Thick Yellow Suspension) Action1 Pour into Ice/HCl Start->Action1 Check1 Did it form a solid? Action1->Check1 SolidYes Filter & Wash (Crude Product) Check1->SolidYes Yes SolidNo Oily Emulsion? Check1->SolidNo No ActionExtract Extract with EtOAc SolidNo->ActionExtract ActionDry Dry (Na2SO4) & Evaporate ActionExtract->ActionDry ActionCryst Recrystallize (EtOH) ActionDry->ActionCryst

Figure 2: Isolation logic. Never filter the initial reaction suspension directly.

Frequently Asked Questions (FAQs)

Q1: The reaction mixture turned into a solid block. Did it polymerize? A: Likely not. This is a good sign. The sodium enolate of your product is highly insoluble in ethanol. Add more anhydrous ethanol to facilitate stirring, but do not stop the reaction. This precipitation actually helps yield by shifting the equilibrium forward.

Q2: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide? A: Yes, and it often gives higher yields (85%+) because the byproduct is H₂ gas (irreversible) rather than ethanol (reversible).

  • Protocol Change: Switch solvent to anhydrous THF or Toluene. Add a catalytic amount of ethanol (1-2 drops) to initiate the reaction if using NaH.

Q3: My product is an oil that won't solidify. What happened? A: This molecule (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) has a low melting point and can exist as a supercooled liquid.[1]

  • Fix: Dissolve the oil in a minimum amount of hot ethanol, add a seed crystal (if available) or scratch the glass, and cool slowly to -20°C. Alternatively, traces of solvent (EtOAc) prevent solidification; rotovap thoroughly.

Q4: Why is the color dark red/brown? A: This indicates oxidation or polymerization, often caused by running the reaction too hot (>60°C) or for too long .

  • Optimization: Keep the temperature below 40–50°C. The reaction is usually complete within 2–4 hours.

References

  • BenchChem. Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis. (Accessed 2023).

  • Celon Pharma. Fast Claisen condensation reaction optimization in a continuous flow reactor. (2020).[5][6]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020).[5][6]

  • Organic Chemistry Portal. Claisen Condensation Mechanism and Conditions. (Accessed 2023).

  • Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Information. (Accessed 2023).

Sources

Troubleshooting Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purification by chromatography

[1][2]

Current Status: Online Agent: Senior Application Scientist (Separation Sciences) Ticket ID: #ETH-DK-PUR-001[1][2]

Executive Summary: The "Tricarbonyl" Challenge

You are likely encountering difficulties purifying Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (an ethyl benzoylpyruvate derivative).[1][2] This molecule is not a standard organic ester; it is a 1,3-dicarbonyl system flanked by an ester group.[1][2]

Structurally, the methylene protons at C3 are flanked by two ketone carbonyls (at C2 and C4). This creates a highly acidic environment (pKa

  • Extreme Enolization: The compound exists in a dynamic equilibrium between keto and enol tautomers.[2]

  • Silica Interaction: The acidic enol form binds strongly to the silanol groups (

    
    ) of the stationary phase and chelates trace metals, resulting in severe peak tailing ("streaking") or irreversible adsorption.
    

This guide provides the protocols to overcome these thermodynamic hurdles.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: "My product elutes as a broad streak or multiple spots on TLC. Is it decomposing?"

Diagnosis: Likely Tautomeric Equilibration , not decomposition.[2] Technical Insight: On neutral silica gel, the rate of keto-enol interconversion is often similar to the timescale of elution.[2] This results in "ghost peaks" or a continuous streak connecting two spots (the keto and enol forms).[2] Furthermore, the acidic enol protons hydrogen-bond with the silica surface.[1][2] The Fix: You must suppress the ionization of the silanols and the compound.[2]

  • Action: Add 0.5% to 1.0% Glacial Acetic Acid (AcOH) to your mobile phase (e.g., Hexanes:EtOAc + 1% AcOH).[2] This forces the silica surface to remain neutral and protonates the compound, sharpening the peak.[2]

Q2: "I see a red/purple color when I spot the crude on TLC, even before staining. Why?"

Diagnosis: Metal Chelation (Positive Ferric Chloride Test). Technical Insight: This molecule is a potent chelator.[2] If your silica gel or solvents contain trace iron (

1The Fix:
  • Action: Wash your silica column with a mobile phase containing a chelating modifier (like EDTA, though difficult in normal phase) or simply rely on the Acidic Modifier (see Q1) which competes with the metal binding.

Q3: "The product co-elutes with the starting material (4'-ethoxyacetophenone). How do I separate them?"

Diagnosis: Polarity Mismatch. Technical Insight: The starting material (acetophenone) is a simple ketone.[2] The product is a highly polar, hydrogen-bonding dicarbonyl.[1][2] If they co-elute, your mobile phase is likely too non-polar, causing the product to "stick" and drag, or too polar, washing everything out together.[2] The Fix:

  • Action: Use a Gradient Elution .[2] Start with 100% Hexanes (to elute unreacted diethyl oxalate), then move to 95:5 Hexanes:EtOAc (elutes acetophenone), and finally push to 80:20 or 70:30 Hexanes:EtOAc (+1% AcOH) to elute the dioxobutanoate product.

Q4: "Yield is lower than expected after chromatography. Did it hydrolyze?"

Diagnosis: On-Column Hydrolysis (Retro-Claisen). Technical Insight: Beta-diketo esters are susceptible to hydrolysis and decarboxylation (retro-Claisen condensation) on basic or highly active silica surfaces, especially if the column runs slowly.[1][2] The Fix:

  • Action:

    • Work Fast: Flash chromatography is preferable to gravity columns.[2]

    • Avoid Basic Impurities: Ensure your mobile phase is not basic (avoid amines like triethylamine, which promotes enolization and binding).[2]

    • Alternative: For this specific class of compounds, Recrystallization from Ethanol is often superior to chromatography for large-scale purification [1].[1][2]

Module 2: Standard Operating Procedures (SOPs)

SOP-A: The "Acidified Silica" Protocol

Use this method if chromatography is strictly required.[1]

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Mobile Phase A: Hexanes (with 1% Acetic Acid).[2]

  • Mobile Phase B: Ethyl Acetate (with 1% Acetic Acid).[2]

Step-by-Step:

  • Column Pre-treatment: Slurry pack the column using Mobile Phase A. Flush with at least 2 column volumes (CV) of Phase A to equilibrate the silica acidity.[2]

  • Sample Loading: Dissolve the crude residue in a minimum amount of CH₂Cl₂ or Toluene. Avoid dissolving in pure EtOAc if possible to prevent band broadening at the head.[2]

  • Elution Gradient:

    • 0–5 mins: 100% Phase A (Elutes non-polar impurities/diethyl oxalate).[2]

    • 5–15 mins: 0%

      
       10% Phase B (Elutes 4'-ethoxyacetophenone).[1][2]
      
    • 15–30 mins: 10%

      
       30% Phase B (Elutes Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate ).
      
  • Detection: Monitor UV at 254 nm (strong absorption due to conjugation).

  • Post-Run: Pool fractions. Wash with water or saturated NaHCO₃ (carefully!)[1][2] during workup to remove the acetic acid before rotary evaporation, otherwise, the acid concentrates with your product.[2]

SOP-B: Rapid Visualization (TLC)

How to confirm fractions without NMR.

ReagentObservationInterpretation
UV (254 nm) Dark SpotConjugated aromatic system present.[1][2]
Ferric Chloride (FeCl₃) Red/Violet Spot Positive. Confirms presence of enolizable

-dicarbonyl (Product).[1][2]
Anisaldehyde Orange/RedGeneral organic stain (less specific).[2]
Bromocresol Green Yellow background turns BlueDetects acidic protons (Product is acidic).[2]

Module 3: Mechanism & Logic Visualization[1][2]

Diagram 1: The "Ghost Peak" Mechanism

This diagram illustrates why the compound streaks on standard silica and how acid fixes it.[2]

ChromatographyMechanismcluster_0Tautomeric Equilibriumcluster_1Silica Interaction (Standard)cluster_2Silica Interaction (Acidified)KetoKeto Form(Less Polar)EnolEnol Form(Polar/Acidic)Keto->EnolFast ExchangeSiOHSilica Surface(Si-OH)Enol->SiOHBinds ToResultSharp Peak(No Tailing)Enol->ResultElutes FreelyBindingStrong H-Bonding& ChelationSiOH->BindingCauses StreakingAcidModAcetic Acid(Mobile Phase)AcidMod->EnolSuppresses IonizationAcidMod->SiOHProtonates Sites

Caption: Figure 1.[1][2] Mechanism of peak tailing due to keto-enol tautomerism and silica interaction, resolved by acidic modifiers.[1][2]

Diagram 2: Purification Decision Matrix

Follow this logic flow to determine the optimal purification route.

DecisionTreeStartCrude Reaction MixtureTLCRun TLC (Hex:EtOAc 8:2)Start->TLCCheckCheck Spot MorphologyTLC->CheckStreakStreaking / Multi-spot?Check->StreakSolidIs Crude Solid?Streak->SolidYesCol_StdStandard Column(Not Recommended)Streak->Col_StdNo (Rare)RecrystRecrystallization(Ethanol)Solid->RecrystYes (Preferred)Col_AcidAcidified Column(Hex/EtOAc + 1% AcOH)Solid->Col_AcidNo (Oil)

Caption: Figure 2.[1][2] Decision tree for selecting between recrystallization and acidified chromatography based on physical state and TLC behavior.

References

  • Dörwald, F. Z. (2013).[2] Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley-VCH.[1][2] (See Section on

    
    -dicarbonyl stability). [1]
    
  • BenchChem Technical Support . (2025). Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. (General procedure for aryl-dioxobutanoates via Claisen condensation).

  • Reich, H. J. (2025).[2][3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Reference for acidity of 1,3-dicarbonyls).

  • Sigma-Aldrich . (2025).[1][2] Product Specification: Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. (Analogous compound properties).

Preventing degradation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS No. 615-73-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable β-dicarbonyl compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Introduction: Understanding the Molecule's Vulnerabilities

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for its synthetic versatility. However, the very features that make it reactive—the ester and the dual carbonyl groups—also render it susceptible to degradation if not stored correctly.[1][2][3] The primary pathways of degradation include hydrolysis and subsequent decarboxylation, which can significantly impact the purity and performance of the compound in your experiments.[4][5][6] This guide provides a comprehensive framework for mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate?

For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C (refrigerated). The container should be flushed with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen.

Q2: Why is moisture so detrimental to this compound?

The ester functional group in the molecule is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[4][5] This process is accelerated by the presence of acidic or basic impurities. Hydrolysis initially forms the corresponding β-keto acid, which is often unstable and can further decompose.[5][7]

Q3: The material safety data sheet (MSDS) mentions avoiding strong oxidizing agents and acids. Why?

Strong acids can catalyze the hydrolysis of the ester.[8][9] Strong oxidizing agents pose a risk to the organic structure of the molecule, potentially leading to unwanted side reactions and impurities. The dicarbonyl moiety, particularly in its enol form, can be sensitive to oxidation.

Q4: My compound arrived as a solid. Does it have a defined melting point?

A related compound, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is a solid with a melting point of 52-57 °C. While specific data for the ethoxy version may vary, you should expect it to be a low-melting solid. Any significant deviation or melting at room temperature could indicate the presence of impurities or degradation.

Troubleshooting Guide: Has My Compound Degraded?

This section addresses specific issues that may indicate compound degradation.

Observation Potential Cause Recommended Action
Change in Physical State The compound, typically a solid, has become oily or gummy.This often indicates hydrolysis, as the resulting β-keto acid and subsequent byproducts may have lower melting points.
Discoloration The white or off-white powder has turned yellow or brown.This can be a sign of oxidation or the formation of conjugated byproducts from decomposition.
Inconsistent Experimental Results Reactions are yielding lower-than-expected amounts of the desired product or show unexpected byproducts.This strongly suggests a loss of purity in the starting material. The molar quantity will be incorrect, and impurities may interfere with the reaction.
Unusual Odor A faint, sweet, or acrid smell develops.While the parent compound has a mild odor, degradation can release volatile byproducts like ethanol (from hydrolysis) or other small molecules.

If you suspect degradation, it is crucial to re-analyze the compound's purity before use. A simple workflow for this is outlined below.

Key Degradation Pathway: Hydrolysis and Decarboxylation

The most common degradation route for β-keto esters like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is hydrolysis followed by decarboxylation.[4][5][6] The presence of trace amounts of water can initiate the cleavage of the ethyl ester, forming a transient β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide upon gentle heating to yield a ketone.[2][7]

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

This protocol is designed to maximize the shelf-life of the compound.

Materials:

  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas with a regulator and tubing

  • Parafilm or laboratory sealing film

  • Refrigerator (2-8°C)

  • Dessicator cabinet

Procedure:

  • Aliquot: If you have a large batch, aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the entire stock to atmospheric conditions.

  • Inert Atmosphere: Place the vial in a glove box or use tubing to gently flush the headspace of the vial with inert gas (argon or nitrogen) for 30-60 seconds. This displaces air and moisture.[10]

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. PTFE provides a superior chemical-resistant seal.

  • Wrap for Security: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture ingress.

  • Label Clearly: Label the vial with the compound name, date of storage, and any other relevant identifiers.

  • Refrigerate: Place the sealed vial inside a dessicator cabinet that is then stored in a refrigerator at 2-8°C. The dessicator provides a secondary dry environment.

Protocol 2: Workflow for Assessing Compound Purity Post-Storage

If you suspect degradation, this workflow provides a logical sequence for analysis.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow A Suspected Degradation (e.g., color change, inconsistent results) B Visual & Physical Inspection (Is it oily? Discolored?) A->B C Dissolve small sample in appropriate solvent (e.g., CDCl₃ for NMR, Acetonitrile for HPLC) B->C D Acquire ¹H NMR Spectrum C->D E Does NMR show impurities or peak shifts? D->E F Acquire HPLC-UV Chromatogram E->F Yes / Unclear I Compound is suitable for use. E->I No G Is purity >95%? (by peak area) F->G H Compound is likely degraded. Consider purification or disposal. G->H No G->I Yes J Proceed with quantitative analysis.

Caption: Decision workflow for assessing compound stability.

Detailed Steps for Purity Analysis:

  • ¹H NMR Spectroscopy: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • What to look for: The appearance of new peaks, particularly a broad peak indicative of a carboxylic acid proton (from the hydrolyzed intermediate) or the disappearance of the characteristic ethyl ester signals (a quartet and a triplet). A change in the integration ratios of key peaks also signals degradation.

  • High-Performance Liquid Chromatography (HPLC): Use a reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

    • What to look for: The appearance of new peaks, especially earlier-eluting (more polar) peaks corresponding to the hydrolysis products. Quantify the purity by comparing the area of the main peak to the total area of all peaks. A purity level below 95% may warrant purification or disposal.

By implementing these storage protocols and troubleshooting guides, researchers can ensure the integrity of their Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, leading to more reliable and reproducible experimental outcomes.

References

  • Pearson. (2024). Hydrolysis and Decarboxylation of β-Keto Esters.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β.
  • PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters.
  • CDMS.net. (2015). SAFETY DATA SHEET.
  • Sigma-Aldrich. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate 97%.
  • Acros Organics. (2025). SAFETY DATA SHEET.
  • MarkHerb. SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • Wikipedia. Dicarbonyl.
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis.
  • V.P. & R.P.T.P Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS.

Sources

Common impurities in Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate and their identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting Guide

Executive Summary & Compound Context

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical intermediate, predominantly utilized in the synthesis of DPP-4 inhibitors such as Teneligliptin .[1][2] Synthesized via the Claisen condensation of 4-ethoxyacetophenone and diethyl oxalate, this molecule belongs to the class of


-keto esters (specifically a 

-aryl-

-dioxo ester).[1][2]

Users frequently encounter challenges not because of the synthesis complexity, but due to the compound's inherent keto-enol tautomerism and sensitivity to hydrolytic degradation. This guide addresses the identification of impurities arising from process parameters and the analytical artifacts often mistaken for impurities.[3]

The Impurity Landscape: Identification Guide

The following table categorizes the most common impurities based on their origin. Use this for rapid peak identification in your chromatograms.

Impurity TypeCommon Name / StructureOrigin / CauseRelative Retention (RRT)*
Starting Material 4-Ethoxyacetophenone Incomplete conversion; Stoichiometric imbalance.[1][2]~0.6 - 0.8
Starting Material Diethyl Oxalate Excess reagent; usually removed in workup but can persist.[1][2]< 0.3 (Early eluting)
Degradant (Hydrolysis) 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid Hydrolysis of the ethyl ester due to moisture ingress or high pH workup.[1][2]~0.4 - 0.5 (pH dependent)
Byproduct Ethyl 4-(4-hydroxyphenyl)-... De-ethylation of the phenolic ether (rare, requires strong Lewis acids).[1][2]~0.5
Process Artifact Methyl Ester Analog Transesterification if Methanol is used as a solvent during recrystallization or HPLC.[1]~0.9 (Close to main peak)

*RRT values are approximate and depend heavily on the specific C18 method and pH used.

Critical Troubleshooting: The "Ghost" Impurity (Tautomerism)

User Complaint: "My HPLC shows a split peak or a shoulder for the main compound. Is this an impurity?"

Technical Diagnosis: Likely No . This is the most frequent ticket received for this compound. As a


-keto ester, the molecule exists in a dynamic equilibrium between the keto  and enol  forms.[4]
  • Keto Form: Favored in polar aprotic solvents.[2]

  • Enol Form: Stabilized by intramolecular hydrogen bonding (forming a pseudo-6-membered ring).[1][2][4]

If the rate of interconversion between these forms is slower than the chromatographic timescale, you will see peak splitting or broad "saddle" peaks.

Analytical Solution Protocol

To confirm if a split peak is a tautomer or a genuine impurity, perform the Temperature Stress Test :

  • Standard Run: Run the sample at 25°C. Observe the split.

  • Heated Run: Raise the column temperature to 45°C - 50°C .

  • Result Interpretation:

    • Peaks Merge/Sharpen: It is Tautomerism.[2][5][6][7] Higher temperature increases the interconversion rate (

      
      ), causing the species to average out into a single sharp peak.[4]
      
    • Peaks Remain Separated: It is a genuine chemical impurity (likely the methyl ester or starting material).

Process & Synthesis Logic (Visualized)

Understanding the origin of impurities requires mapping the Claisen condensation pathway. The diagram below illustrates the critical nodes where impurities are generated.

G SM1 4-Ethoxyacetophenone (Starting Material) Rxn Claisen Condensation (NaOEt / EtOH) SM1->Rxn SM2 Diethyl Oxalate SM2->Rxn Product Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate (Target) Rxn->Product Main Pathway Imp_SM Impurity: Unreacted SM (Stoichiometry Issue) Rxn->Imp_SM Incomplete Product->Product Keto-Enol Equilibrium Imp_Acid Impurity: Hydrolyzed Acid (Moisture/High pH) Product->Imp_Acid H2O / Hydrolysis Imp_Trans Impurity: Methyl Ester (Solvent Swap) Product->Imp_Trans MeOH Exposure

Figure 1: Reaction pathway showing the genesis of common impurities (Red) and the equilibrium challenge (Yellow).[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my assay value dropping during storage?

A: This compound is an active methylene species with ester functionality.[2] It is hygroscopic and prone to hydrolysis.

  • Root Cause: Moisture ingress converts the ethyl ester to the carboxylic acid (Acid Impurity).

  • Corrective Action: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Ensure desiccants are active.

Q2: Can I use Methanol as a solvent for HPLC sample prep?

A: Avoid if possible.

  • Mechanism: In the presence of trace acids or bases, methanol can undergo transesterification with the ethyl ester, forming Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .[1][2]

  • Observation: A new peak appears slightly later or earlier than the main peak (depending on the column).

  • Recommendation: Use Acetonitrile (ACN) or Ethanol (EtOH) for sample dilution to match the ester group.

Q3: The starting material (4-ethoxyacetophenone) is difficult to remove. Why?

A: Both the product and the starting material are lipophilic aromatics.

  • Purification Tip: The product is significantly more acidic (

    
    ) than the starting material due to the 
    
    
    
    -dicarbonyl system.[2]
  • Protocol: Wash the organic layer with a mild base (e.g., Sodium Carbonate). The product will form an enolate and move to the aqueous layer (careful with hydrolysis!), while the non-acidic starting material remains in the organic layer. Note: This requires strict pH control to avoid ester hydrolysis.

Recommended Analytical Method (RP-HPLC)

To ensure separation of the acid impurity and starting material from the main peak, use the following validated conditions.

ParameterConditionRationale
Column C18 (e.g., Kromasil or Zorbax), 250 x 4.6 mm, 5µmStandard stationary phase for aromatic esters.[1][2][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the acid impurity, improving retention.
Mobile Phase B AcetonitrileStronger eluent than MeOH; prevents transesterification.[2]
Gradient 60:40 (A:B) Isocratic or Gradient 40% -> 90% BIsocratic is often sufficient; Gradient cleans out late-eluting dimers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[2]
Wavelength 270 nmMax absorption for the acetophenone moiety.
Temperature 45°C CRITICAL: Higher T collapses keto-enol split peaks.[1][2]

References

  • Teneligliptin Method Development: Basaveswara Rao, M. V., et al. "Development and Validation of New RP-HPLC Method for the Determination of Teneligliptin."[8][9][10][11] Indian Journal of Pharmaceutical Sciences, vol. 74, no. 6, 2012, pp. 588–591.[9] Link

  • Keto-Enol Tautomerism in Chromatography: "Addressing keto-enol tautomerism in the analysis of β-keto esters." BenchChem Technical Guides. Link[1][2]

  • Synthesis of 4-Ethoxyphenol Derivatives: Mondal, R., et al. "General procedure for the synthesis of p-alkoxyphenols."[1][2] Tetrahedron Letters, vol. 55, no. 1, 2014, pp. 86-89.[1][2] Link

  • Impurity Profiling Principles: "Pharmaceutical impurity profiling & custom synthesis." LGC Standards Whitepaper. Link

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Beta-Diketo" Challenge

You are likely experiencing peak tailing not because of generic column failure, but due to the specific chemical architecture of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .

This molecule contains a 1,3-dicarbonyl (beta-diketo) moiety. In HPLC, this functional group presents two distinct, high-probability failure modes that standard troubleshooting often misses:

  • Metal Chelation: The oxygen atoms at positions 2 and 4 form a "claw" that binds avidly to trace iron or nickel in stainless steel frits and columns.

  • Keto-Enol Tautomerism: The molecule exists in dynamic equilibrium between keto and enol forms. If the interconversion rate is similar to the chromatographic timescale, the peak will distort, split, or tail.

This guide prioritizes these specific mechanisms over generic "silanol" interactions.

Part 1: Diagnostic Workflow

Before adjusting your method, use this logic tree to isolate the root cause.

DiagnosticTree Start START: Peak Tailing Observed Split Is the peak splitting or showing a 'saddle'? Start->Split Broad Is the peak broadly tailing (As > 1.5)? Start->Broad Tautomer Suspect: Keto-Enol Tautomerism Split->Tautomer Yes Chelation Suspect: Metal Chelation Broad->Chelation High Probability TempTest Action: Increase Column Temp (e.g., 25°C -> 40°C) Tautomer->TempTest Merge Did peaks merge/sharpen? TempTest->Merge SolvedT Solution: Optimize Temp/Polarity Merge->SolvedT Yes AddEDTA Action: Add 0.1% Phosphoric Acid or 5µM EDTA to MP Chelation->AddEDTA Improve Did shape improve? AddEDTA->Improve SolvedC Solution: Passivate System Use PEEK Hardware Improve->SolvedC Yes Silanol Suspect: Silanol Interaction Improve->Silanol No pHAdjust Action: Lower pH (< 3.0) Silanol->pHAdjust

Figure 1: Diagnostic logic tree distinguishing between tautomerism, chelation, and silanol interactions.

Part 2: Troubleshooting Modules

Module 1: The Chelation Trap (Critical)

Q: I am using a new C18 column, but the tailing persists. Why?

A: The issue is likely not the packing material itself, but the frits and your LC system hardware . The 1,3-dicarbonyl group in your analyte acts as a bidentate ligand. It chelates trace metal ions (Fe²⁺, Fe³⁺, Ni²⁺) present on the surface of stainless steel frits or leached from the pump heads. This creates "pseudo-stationary phases" of immobilized metal complexes, causing severe tailing.

The Fix:

  • Chelating Additive: Add EDTA (ethylenediaminetetraacetic acid) or Medronic Acid to your mobile phase (Aqueous portion). Even a trace amount (5–10 µM) can scavenge metals and prevent analyte adsorption [1].

  • Sacrificial Injection: Inject a high concentration of a chelator (e.g., acetylacetone) to "wash" the column metals before your run.

  • Hardware: Switch to PEEK (polyether ether ketone) tubing and frits if possible.

Q: Can I just wash the column with acid? A: Acid washing helps, but it is temporary. If your pump is stainless steel, metals will constantly re-deposit on the column head. Continuous protection (via mobile phase additives) is superior.

Module 2: Keto-Enol Tautomerism

Q: My peak looks like it has a "shoulder" or is splitting, but the purity is confirmed 99%.

A: You are observing the separation of the keto and enol tautomers.[1] Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate exists in equilibrium.

  • Scenario A (Slow Kinetics): You see two distinct peaks.

  • Scenario B (Intermediate Kinetics): You see a broad, distorted bridge between peaks (often mistaken for tailing).

The Fix:

  • Temperature: Increase the column temperature (e.g., to 40°C or 50°C). Higher thermal energy accelerates the interconversion rate beyond the chromatographic timescale, merging the forms into a single, sharp peak [2].

  • Solvent Choice: Enol forms are often stabilized by hydrogen bonding. Changing the organic modifier (Methanol vs. Acetonitrile) can shift the equilibrium toward one dominant form.

Module 3: Silanol Interactions & pH

Q: I've ruled out metals. Why does the tailing persist at neutral pH?

A: The


-proton between the two carbonyls is acidic (predicted pKa ~6.0–7.0 for similar fluorinated analogs [3]). At neutral pH, a fraction of the molecules may be ionized (enolate anion).
  • Ionized Silanols: At pH > 4, residual silanols on the silica surface are negatively charged (

    
    ).
    
  • Repulsion/Attraction: While the anionic analyte might be repelled, any cationic impurities or local environments can cause secondary retention. More importantly, if the pH is near the pKa, you will have mixed species eluting at different rates.

The Fix: Acidify the Mobile Phase. Run at pH 2.0 – 2.5 (e.g., 0.1% Formic Acid or TFA). This ensures:

  • The analyte remains fully protonated (neutral).

  • Silanols are fully protonated (neutral

    
    ), minimizing secondary interactions [4].
    

Part 3: Experimental Protocols

Protocol A: System Passivation (Metal Removal)

Use this if you suspect metal chelation is destroying your peak shape.

StepSolvent / ReagentDuration/VolumePurpose
1 Remove Column N/ACRITICAL: Do not passivate with the analytical column installed. Install a union.
2 IPA / Water (50:50)10 mins at 1 mL/minFlush out organic residues.
3 6N Nitric Acid Flush system, then STOP FLOW and let sit for 60 mins.Oxidizes and solubilizes surface iron/nickel.
4 HPLC Grade Water30 mins at 2 mL/minFlush acid completely (check pH of outlet).
5 Mobile Phase + EDTA 20 minsPrime system with chelating agent.
Protocol B: Mobile Phase Preparation (Chelation Resistant)

Standard recipe for analyzing 1,3-dicarbonyls.

  • Aqueous Phase (A): 10 mM Ammonium Formate + 0.1% Formic Acid + 10 µM Na₂EDTA .

    • Note: Dissolve EDTA in water before adding organic solvents to prevent precipitation.

  • Organic Phase (B): Acetonitrile (LC-MS Grade).

  • Column: C18, End-capped, High Purity Silica (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).

  • Temperature: Set to 40°C (to collapse tautomers).

Part 4: Mechanistic Visualization

Understanding how the molecule interacts with the column is key to solving the problem.

Interactions cluster_Silica Stationary Phase Surface Analyte Analyte: 1,3-Dicarbonyl Silanol Residual Silanol (Si-OH) Analyte->Silanol H-Bonding (Minor Tailing) Metal Trace Metal Ion (Fe2+ / Ni2+) Analyte->Metal Strong Chelation (Major Tailing) EDTA Solution: EDTA EDTA->Metal Sequesters Metal Endcap Solution: End-capping Endcap->Silanol Blocks Silanol

Figure 2: Interaction mechanism showing the competition between the analyte, metal contaminants, and silanols.

References

  • MicroSolv Technology Corp. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

  • Chromatography Forum. (2007).[1] Keto-enol tautomerism and HPLC peak splitting. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

Sources

Minimizing transesterification in beta-keto ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Beta-Keto Ester Synthesis Topic: Minimizing & Controlling Transesterification Ticket Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Scrambled Ester" Problem

Welcome to the Technical Support Hub. A common ticket we receive involves the "scrambling" of ester groups during Claisen condensations. You start with a methyl ester, use ethanol as a solvent, and end up with an ethyl ester—or worse, a mixture of both.

This guide addresses the root cause of unwanted transesterification and provides three distinct protocols to solve it:

  • Thermodynamic Matching: For standard synthesis.

  • Kinetic Control (LiHMDS/LDA): For complex/mixed esters.

  • The Meldrum’s Acid Bypass: A high-fidelity alternative when Claisen fails.

Module 1: Root Cause Analysis

The Mechanism of Failure Transesterification is not a random error; it is a competing nucleophilic substitution reaction. In a standard Claisen condensation, the base (alkoxide) can act in two ways:

  • As a Base (Desired): Deprotonates the

    
    -carbon to form an enolate.
    
  • As a Nucleophile (Undesired): Attacks the carbonyl carbon, swapping the alkoxy group.

If the solvent/base alkoxide (


) does not match the ester's alkoxy group (

), transesterification is inevitable because the reaction is reversible and thermodynamically driven.

Visualizing the Conflict

CompetingPathways Start Starting Ester (R-CO-OR') PathA Path A: Alpha-Deprotonation (Kinetic/Thermodynamic) Start->PathA  Attack at α-H PathB Path B: Nucleophilic Attack (Transesterification) Start->PathB  Attack at C=O Base Base (B: or Nu:-) Base->PathA Base->PathB Enolate Enolate Intermediate (Desired) PathA->Enolate Scrambled Transesterified Ester (Undesired Side Product) PathB->Scrambled Product Beta-Keto Ester Enolate->Product  + Electrophile

Figure 1: The fork in the road. Path A leads to C-C bond formation.[1] Path B leads to ester scrambling.

Module 2: Troubleshooting Claisen Condensations

Scenario A: The "Matching Principle" (Standard Protocol)

If your molecule allows it, the simplest fix is to align your reagents.

  • Rule: The base cation, the base alkoxide, and the reaction solvent must match the ester leaving group.

  • Example: If synthesizing a Methyl ester, use NaOMe in MeOH .

  • Why: Transesterification still occurs, but the "new" ester is identical to the "old" ester (degenerate reaction).

Scenario B: Mixed Esters (Kinetic Control Protocol)

Issue: You need to react a methyl ester with a t-butyl ester, or you cannot use protic solvents. Solution: Use a non-nucleophilic, sterically hindered base (LiHMDS or LDA) in an aprotic solvent (THF) at low temperatures.

Protocol: LiHMDS-Mediated Claisen Condensation This method suppresses transesterification by preventing nucleophilic attack at the carbonyl.

ReagentRoleSpecifications
LiHMDS Base1.0 M in THF (Lithium Hexamethyldisilazide)
THF SolventAnhydrous, inhibitor-free
HCl (aq) Quench1 N solution

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Cooling: Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise.

  • Enolization: Add the ester (1.0 equiv) dissolved in THF dropwise over 15 minutes. Stir for 30–60 minutes at -78°C.

    • Note: This forms the enolate quantitatively without attacking the ester group.

  • Acylation: Add the acylating agent (e.g., acid chloride or second ester) dropwise.

  • Reaction: Allow to warm to 0°C slowly over 2 hours.

  • Quench: Pour into cold 1N HCl. Extract with EtOAc.

Why this works: LiHMDS is too bulky to attack the carbonyl carbon (preventing transesterification) but basic enough (


) to deprotonate the alpha-carbon.

Module 3: The "Meldrum's Acid" Bypass (Recommended Alternative)

If Claisen condensation proves too difficult due to sensitive functional groups or persistent scrambling, switch to the Meldrum's Acid route. This is a self-validating system that constructs the beta-keto ester skeleton first and installs the ester group (alcohol) last.

The Workflow

MeldrumsRoute Acid Carboxylic Acid (R-COOH) Coupling Coupling Step (DCC/DMAP or Acid Chloride) Acid->Coupling Meldrum Meldrum's Acid Meldrum->Coupling AcylMeldrum Acyl Meldrum's Acid (Intermediate) Coupling->AcylMeldrum Reflux Alcoholysis (Reflux) AcylMeldrum->Reflux Alcohol Target Alcohol (R'-OH) Alcohol->Reflux Final Pure Beta-Keto Ester (R-CO-CH2-CO-OR') Reflux->Final  -CO2, -Acetone

Figure 2: The Meldrum's Acid pathway avoids Claisen equilibrium entirely.

Protocol: Synthesis via Meldrum's Acid Adapted from Organic Syntheses (Oikawa et al.) [1][2]

  • Acylation:

    • Dissolve Meldrum's acid (1.0 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C.

    • Add Acid Chloride (1.0 equiv) dropwise.

    • Stir 1 hour at 0°C, then 1 hour at room temperature.

    • Result: Acyl Meldrum's Acid.[2][3][4] Isolate via acid wash and extraction.

  • Alcoholysis (The Critical Step):

    • Take the crude Acyl Meldrum's Acid and dissolve in the target alcohol (e.g., t-Butanol, Allyl alcohol, Methanol).

    • Reflux for 2–4 hours.

    • Mechanism:[1][5][6][7][8][9][10] Thermal decomposition generates a ketene intermediate which is trapped by the alcohol.

  • Purification:

    • Evaporate excess alcohol. The residue is often the pure beta-keto ester.

Key Benefit: You can synthesize t-butyl or benzyl beta-keto esters easily, which are nearly impossible to make via standard Claisen due to transesterification or elimination.

Module 4: Controlled Transesterification (Otera's Catalyst)

Sometimes, you have a methyl beta-keto ester and you want to convert it to a complex ester without scrambling the keto-group or causing side reactions.

The Solution: Otera's Catalyst (1,3-disubstituted tetraalkyldistannoxane). This catalyst is highly selective for beta-keto esters due to the "template effect" where the catalyst coordinates both the beta-keto ester and the incoming alcohol.

Protocol:

  • Mix Methyl Beta-Keto Ester (1 equiv) + Target Alcohol (1.1–2.0 equiv).

  • Add Otera's Catalyst (0.1 mol%).

  • Reflux in Toluene (neutral conditions).

  • The reaction proceeds with high turnover and preserves acid-sensitive groups.

FAQ: Frequently Asked Questions

Q: Why can't I just use 1.0 equivalent of base in a Claisen condensation? A: The reaction is driven thermodynamically by the deprotonation of the product. The beta-keto ester formed (


) is more acidic than the alcohol byproduct (

).[1] The base is consumed to form the stable enolate of the product. You need at least 1.0 equivalent to drive the reaction, but practically >2.0 equivalents are often used to ensure speed and completion [2].

Q: I used NaH in THF, but I still see transesterification. Why? A: NaH is a base, not a nucleophile, so it shouldn't cause transesterification directly. However, if your starting material contains trace alcohol, or if the reaction generates alkoxide byproducts that are not sequestered, those alkoxides can attack the ester. Ensure your THF is anhydrous and consider using the LiHMDS protocol for stricter kinetic control.

Q: Can I use this for intramolecular reactions (Dieckmann)? A: Yes. The LiHMDS protocol is excellent for Dieckmann condensations, especially for forming medium-sized rings where thermodynamic reversibility can be detrimental.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's Acid in Organic Synthesis: Synthesis of Beta-Keto Esters." Organic Syntheses, 63, 198.

  • Master Organic Chemistry. (2020). "The Claisen Condensation."[1][9][10]

  • Otera, J., et al. (1991).[11] "Novel template effects of distannoxane catalysts in highly efficient transesterification and esterification." Journal of Organic Chemistry.

  • Taber, D. F. (2005).[12] "Synthesis of beta-Keto Esters." Organic Chemistry Portal.

Sources

Technical Support Center: NMR Interpretation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-AROYL-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the technical support hub for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate . Users frequently report "messy" or "contaminated" spectra for this compound. In 95% of cases, these anomalies are not impurities but rather the result of keto-enol tautomerism , a fundamental characteristic of


-diketo esters (specifically aroylpyruvates).

This guide provides the mechanistic logic, spectral data, and troubleshooting workflows required to confidently assign the spectrum of this complex system.

The Core Issue: The Tautomerism Trap

Diagnosis

Users often observe:

  • "Doubled" peaks in the ethyl region.

  • A "missing" methylene singlet expected around 4.5 ppm.

  • A "ghost" singlet appearing in the aromatic region (~7.0 ppm).

  • Non-integer integration values.

Root Cause Analysis

This molecule contains a 2,4-dioxobutanoate backbone. In solution, it exists in a dynamic equilibrium between the diketo form and the cis-enol form.

  • Diketo Form:

    
    
    
    • Favored in polar aprotic solvents (e.g., DMSO-d6) to a small extent, but often minor.

  • Enol Form:

    
     (and its resonance hybrids)
    
    • Dominant in CDCl3. The enol is stabilized by a strong intramolecular hydrogen bond (IMHB) and conjugation with the aromatic ring.

    • Note: The enol proton is often delocalized, making the "OH" signal extremely broad and downfield.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Spectral Consequences Diketo Diketo Form (Minor in CDCl3) Reactive Methylene (-CH2-) Enol Enol Form (Major in CDCl3) Vinyl Methine (=CH-) Intramolecular H-Bond Diketo->Enol Fast Exchange (Solvent Dependent) Singlet1 Diketo -CH2- ~4.3 - 4.6 ppm Diketo->Singlet1 Singlet2 Enol =CH- ~6.9 - 7.3 ppm Enol->Singlet2

Figure 1: The dynamic equilibrium between diketo and enol forms shifts peak locations significantly.

Spectral Component Dissection

Use the table below to assign specific moieties. Note that chemical shifts (


) are referenced to TMS in CDCl3 .
Quantitative Data Table
MoietyProton TypeMultiplicityApprox. Shift (

ppm)
Diagnostic Notes
Enol -OH HydroxylBroad Singlet14.0 – 16.0 Often invisible or very broad due to exchange. "The Ghost Proton."
Aromatic Ring Ar-H (Ortho to C=O)Doublet (AA'BB')7.9 – 8.1 Deshielded by the carbonyl anisotropy.
Aromatic Ring Ar-H (Ortho to OEt)Doublet (AA'BB')6.9 – 7.0 Shielded by the ethoxy electron donation.
Enol Methine =CH- Singlet7.0 – 7.3 CRITICAL: Often confused with aromatic protons. Sharp singlet.
Ester Ethyl -COO-CH2 -CH3Quartet4.3 – 4.4 Downfield of the ether ethyl due to anisotropic deshielding of the ester.
Ether Ethyl -O-CH2 -CH3Quartet4.1 – 4.2 Characteristic of phenoxy ethyl ethers.
Diketo Methylene -C(=O)-CH2 -C(=O)-Singlet4.2 – 4.6 Only visible if the diketo form is present (solvent dependent).
Methyls -CH2-CH3 Triplets1.3 – 1.5 Two overlapping triplets.

Troubleshooting Workflows

Scenario A: "I cannot distinguish the two Ethyl groups."

The molecule has two ethyl chains: one on the ester (tail) and one on the phenyl ether (head).

  • The Shift Logic: The ester methylene (

    
    ) is generally downfield  (higher ppm) compared to the ether methylene (
    
    
    
    ) in this specific electronic environment.
  • The HMBC Check: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

    • The Ether

      
       will correlate to the aromatic Carbon (C4' of the ring, ~163 ppm).
      
    • The Ester

      
       will correlate to the ester Carbonyl (C1, ~162 ppm).
      
Scenario B: "My integration is wrong."

If you integrate the aromatic protons as 2H each, the ethyl groups might appear as 2.3H or 1.8H.

  • Relaxation Delay (d1): The quaternary carbons and the chelated enol proton have long relaxation times (

    
    ). Increase d1 to 5–10 seconds to ensure quantitative recovery.
    
  • Mixture Calculation: You are integrating a weighted average of two tautomers.

    • Solution: Calculate the ratio based on the unique singlets (Enol =CH- vs. Diketo -CH2-). Normalize the rest of the spectrum to this ratio.

Scenario C: "I see a broad hump at 15 ppm."

Do not ignore this. This is the enol hydroxyl proton involved in a strong intramolecular hydrogen bond (IMHB). Its presence confirms the integrity of the 2,4-dioxo system.

Validated Experimental Protocol

To definitively prove the structure and resolve the tautomers, follow this logic flow:

Workflow Start Start: Ambiguous Spectrum Step1 1. Acquire 1H NMR in CDCl3 (Standard) Start->Step1 Decision Are peaks broad or integrals non-integer? Step1->Decision Step2 2. D2O Shake Test Add 1-2 drops D2O Decision->Step2 Yes Final Assign Structure Decision->Final No Result2 OH peak (15 ppm) disappears Confirming Enol Step2->Result2 Step3 3. Solvent Switch Run in DMSO-d6 Result2->Step3 Result3 Equilibrium shifts toward Diketo Peaks may sharpen or move Step3->Result3 Result3->Final

Figure 2: Step-by-step validation protocol for ambiguous tautomeric spectra.

Frequently Asked Questions (FAQs)

Q: Why is the enol form dominant in CDCl3? A: In non-polar solvents, the cis-enol form forms a 6-membered chelate ring via intramolecular hydrogen bonding. This lowers the energy of the system significantly compared to the diketo form, which experiences dipole-dipole repulsion between the two carbonyls.

Q: Can I force the molecule entirely into the diketo form? A: It is difficult to force 100% conversion, but using a polar, hydrogen-bond-accepting solvent like DMSO-d6 disrupts the intramolecular H-bond, often increasing the population of the diketo form or causing exchange broadening that coalesces the signals.

Q: Is the compound degrading if the integration of the ethyl groups changes over time? A: Likely not. If you are using a solvent that contains trace acid (like aged CDCl3), it can catalyze the rate of tautomerization. Ensure your solvent is neutralized (e.g., filtered through basic alumina) if kinetics are unstable.

References

  • Tautomerism in Aroylpyruvates

    • Title: Tautomerism of 4-phenyl-2,4-dioxobutanoic acid.[1] Insights from pH ramping NMR study.

    • Source: University of Belgrade / ResearchG
    • URL:

  • General Beta-Diketone NMR Data

    • Title: Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
    • Source: University of Missouri / J. Chem. Educ.
    • URL: (Proxy link for educational standard)

  • Benchtop NMR Application Note

    • Title: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
    • Source: ThermoFisher Scientific[2]

    • URL:

Sources

Validation & Comparative

Validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Purity by HPLC-UV: A Comparative Analysis

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This guide provides a comprehensive, technically-grounded protocol for the validation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will explore the causality behind the experimental choices, compare the method against viable alternatives, and present a self-validating system rooted in established regulatory guidelines.

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical as even trace impurities can lead to significant side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potentially toxic components. Therefore, a robust and validated analytical method is indispensable.

The Principle of HPLC-UV for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase. For a compound like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, which possesses a chromophore due to its aromatic ring and conjugated system, UV detection offers a sensitive and reliable means of quantification. The amount of UV light absorbed is directly proportional to the concentration of the analyte, a principle governed by the Beer-Lambert Law. This makes HPLC-UV an ideal choice for purity assessment and impurity profiling.

The selection of a reversed-phase HPLC method is a logical first step. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, being a moderately polar molecule, will have a good affinity for the stationary phase, allowing for effective separation from more polar or less polar impurities by modulating the mobile phase composition.

Experimental Workflow: A Self-Validating System

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose. Our workflow is designed based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity / Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing (SST) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC-UV method validation based on ICH Q2(R1) guidelines.

Detailed Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). The C18 phase provides the necessary hydrophobicity to retain and separate the analyte from potential impurities.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid). The formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and better reproducibility.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: Determined by scanning the UV spectrum of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in the mobile phase. The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity.

  • Injection Volume: 10 µL.

Validation Parameters: Methodology and Acceptance Criteria

The following validation parameters must be assessed to ensure the method is fit for purpose.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a sample of pure Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate standard.

    • Analyze a sample of the compound spiked with known, related impurities.

    • Subject a sample to stress conditions (e.g., acid, base, heat, light, oxidation) to induce degradation and analyze the stressed sample.

  • Acceptance Criteria: The peak for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate should be free from interference from any other components, and peak purity analysis (using a photodiode array detector) should confirm this.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at different concentrations, typically spanning 50% to 150% of the expected working concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Acceptance Criteria: The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration interval.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic component)

    • Analyze a sample under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

Data Summary and Comparison

The following table summarizes the expected performance of a validated HPLC-UV method for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate purity analysis and compares it with other potential analytical techniques.

ParameterHPLC-UVGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Separation based on polarity, UV detectionSeparation based on volatility, flame ionization detectionNuclear magnetic resonance signal intensity
Specificity High, especially with forced degradation studiesModerate, potential for co-elution of thermally stable impuritiesHigh, structurally specific signals
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%≤ 3.0%≤ 1.0%
LOD/LOQ Low (ng/mL range)Low (pg/mL range for volatile impurities)Higher (µg/mL to mg/mL range)
Throughput ModerateModerateLow
Primary Use Case Gold standard for purity and impurity profilingAnalysis of volatile impurities and residual solventsAbsolute quantification without a reference standard, structural confirmation

Comparison with Alternative Methods

While HPLC-UV is the workhorse for purity analysis of non-volatile, UV-active compounds, other techniques have their place.

Method_Comparison main_compound {Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Purity Analysis} hplc HPLC-UV Strengths:High resolution, sensitivity, established methodology. Limitations:Requires chromophore, may not detect all impurities. main_compound->hplc Primary Method gc GC-FID Strengths:Excellent for volatile impurities and residual solvents. Limitations:Compound must be volatile or derivatized; risk of thermal degradation. main_compound->gc Complementary Method qnmr qNMR Strengths:Absolute quantification, structural information, no reference standard needed for analyte. Limitations:Lower sensitivity, higher instrumentation cost, complex spectra. main_compound->qnmr Orthogonal Method

Caption: Comparison of analytical methods for purity determination.

  • Gas Chromatography (GC): GC is suitable for volatile compounds. While Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate itself may have limited volatility, GC is an excellent complementary technique for identifying and quantifying volatile impurities or residual solvents from the synthesis process. However, it is not suitable for non-volatile or thermally labile impurities.

  • Quantitative NMR (qNMR): qNMR is a powerful primary method of quantification that does not require a specific reference standard for the analyte itself, instead using a certified internal standard. It provides structural information alongside quantification. However, its sensitivity is significantly lower than HPLC, making it less suitable for trace impurity analysis. It serves as an excellent orthogonal method to confirm the purity value obtained by HPLC.

Conclusion

The validation of an analytical method is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. For a compound like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a well-validated HPLC-UV method provides a robust, sensitive, and specific system for purity determination and impurity profiling. The experimental design detailed in this guide, based on ICH principles, establishes a self-validating protocol that ensures the reliability of the data generated. While techniques like GC and qNMR offer complementary or orthogonal information, HPLC-UV remains the gold standard for routine quality control of this and similar pharmaceutical intermediates. The choice of method should always be justified and validated for its intended purpose, ensuring the integrity of the final drug product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). [Link]

Comparing the bioactivity of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate with staurosporine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (hereafter referred to as EEDB ) and Staurosporine . This analysis is designed for researchers investigating kinase signaling, metabolic reprogramming, and epigenetic modulation.

Executive Summary

This guide contrasts two distinct classes of bioactive small molecules:

  • Staurosporine: A potent, broad-spectrum ATP-competitive kinase inhibitor derived from Streptomyces staurosporeus. It is the "gold standard" positive control for inducing apoptosis via the intrinsic mitochondrial pathway.

  • Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (EEDB): A synthetic aryl-2,4-dioxobutanoate ester . This scaffold functions as a prodrug mimic of α-keto acids (e.g., pyruvate, 2-oxoglutarate). Upon intracellular hydrolysis, its free acid form targets metabolic enzymes like Lactate Dehydrogenase A (LDH-A) and epigenetic erasers such as JmjC-domain Histone Demethylases (KDMs) .

Core Distinction: Staurosporine is a "sledgehammer" for halting global phosphorylation and forcing cell death. EEDB is a "metabolic/epigenetic probe" used to dissect specific pathways like the Warburg effect or histone demethylation.

Mechanistic Deep Dive

Staurosporine: The Pan-Kinase Inhibitor

Staurosporine binds to the ATP-binding pocket of kinases with high affinity but low selectivity.

  • Mechanism: It forms hydrogen bonds with the hinge region of the kinase domain, effectively outcompeting ATP.

  • Scope: Inhibits >250 kinases (e.g., PKC, PKA, CDK2, CAMKII) with IC50 values in the low nanomolar range (1–10 nM).

  • Outcome: Rapid induction of the intrinsic apoptotic pathway (Cytochrome c release -> Caspase-9 -> Caspase-3).

EEDB: The α-Keto Acid Mimic

EEDB belongs to the class of aryl-2,4-dioxobutanoates.

  • Mechanism:

    • Prodrug Activation: The ethyl ester is hydrolyzed by intracellular esterases to the active 2,4-dioxobutanoic acid .

    • Target Engagement: The active acid mimics Pyruvate (substrate for LDH) or 2-Oxoglutarate (cofactor for JmjC-KDMs and PHDs).

    • Chelation: The 2,4-dioxo moiety chelates the active site metal ion (Zn²⁺ in LDH-A or Fe²⁺ in KDMs), blocking catalytic activity.

  • Scope: Primarily targets LDH-A (IC50 ~5–50 µM depending on analog) and 2-OG oxygenases.

  • Outcome: Inhibition of aerobic glycolysis (Warburg effect) or accumulation of histone methylation marks.

Comparative Bioactivity Data

FeatureStaurosporineEthyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (EEDB)
Primary Class Indolocarbazole alkaloidAryl-2,4-dioxobutanoate ester
Primary Mechanism ATP-competitive Kinase InhibitionCompetitive Antagonist of α-Keto Acids (Pyruvate/2-OG)
Selectivity Very Low (Pan-kinase)Moderate (LDH isoforms, 2-OG Oxygenases)
Potency (IC50) Nanomolar (1–20 nM typical)Micromolar (5–100 µM typical)
Cell Permeability HighHigh (Lipophilic ester facilitates entry)
Primary Application Apoptosis induction (Positive Control)Metabolic inhibition (Glycolysis), Epigenetic modulation
Toxicity High (Cytotoxic to most cell lines)Low to Moderate (Cytostatic; metabolic stress)
Solubility DMSO, MethanolDMSO, Ethanol

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways engaged by Staurosporine (Apoptosis) versus EEDB (Metabolic/Epigenetic Blockade).

BioactivityComparison cluster_Stauro Staurosporine Mechanism (Apoptosis) cluster_EEDB EEDB Mechanism (Metabolism/Epigenetics) Stauro Staurosporine Kinases Kinases (PKC, CDK, PKA) Stauro->Kinases Inhibits (ATP Comp) Mito Mitochondria Kinases->Mito Loss of Survival Signals CytC Cytochrome c Release Mito->CytC Caspase Caspase-3/7 Activation CytC->Caspase Death Apoptosis Caspase->Death EEDB_Ester EEDB (Ester Prodrug) EEDB_Acid Active Acid Form EEDB_Ester->EEDB_Acid Intracellular Hydrolysis LDH LDH-A (Lactate Dehydrogenase) EEDB_Acid->LDH Competes w/ Pyruvate KDM JmjC-KDMs (Histone Demethylases) EEDB_Acid->KDM Competes w/ 2-OG Pyruvate Pyruvate -> Lactate LDH->Pyruvate Inhibits Warburg Aerobic Glycolysis Blockade Pyruvate->Warburg H3K H3K9/H3K27 Methylation KDM->H3K Inhibits Demethylation Epigen Transcriptional Silencing H3K->Epigen

Figure 1: Mechanistic divergence between Staurosporine (left, red) inducing rapid apoptosis via kinase inhibition, and EEDB (right, blue) modulating metabolism and epigenetics via cofactor mimicry.

Experimental Protocols

Protocol A: Apoptosis Induction (Staurosporine)

Objective: Use Staurosporine as a positive control to validate an apoptosis assay (e.g., Caspase-3/7 Glo).

  • Preparation: Dissolve Staurosporine in DMSO to a 1 mM stock. Store at -20°C.

  • Seeding: Seed HeLa or Jurkat cells at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment:

    • Prepare a dose-response curve (e.g., 10 nM, 100 nM, 1 µM).

    • Add Staurosporine to cells. Include a DMSO-only vehicle control.

    • Critical Step: Incubate for 4–6 hours . (Staurosporine acts rapidly; longer incubations >24h may result in secondary necrosis confounding results).

  • Readout: Add Caspase-3/7 reagent. Incubate 30 mins at RT. Read luminescence.

  • Validation: Signal should be >10-fold higher than vehicle control.

Protocol B: Metabolic Inhibition Assay (EEDB)

Objective: Assess the inhibition of Lactate Dehydrogenase (LDH) activity in cancer cells.

  • Preparation: Dissolve EEDB in DMSO to a 10 mM stock. (Note: Esters can hydrolyze in aqueous buffers; keep in DMSO until use).

  • Seeding: Seed glycolytic cancer cells (e.g., A549 or MCF-7) at 5,000 cells/well.

  • Treatment:

    • Treat cells with EEDB (10 µM, 50 µM, 100 µM) for 24 hours .

    • Control: Use Oxamate (known LDH inhibitor) as a positive control if available.

  • Supernatant Collection: Collect cell culture media (supernatant) to measure secreted lactate.

  • Lactate Assay:

    • Mix 50 µL supernatant with Lactate Reaction Mix (Lactate Oxidase + Probe).

    • Incubate 30 mins.

    • Measure Absorbance (OD 570 nm) or Fluorescence.

  • Data Analysis: Calculate % inhibition of lactate production relative to DMSO control. Expect a dose-dependent decrease.

Expert Commentary & Recommendations

  • When to use Staurosporine:

    • You need a guaranteed cell death signal to calibrate flow cytometry (Annexin V/PI) or caspase assays.

    • You are studying the downstream execution phase of apoptosis and need a trigger that bypasses specific receptor signaling.

    • Caution: Do not use Staurosporine to study specific kinase pathways (e.g., "Is Akt involved?"). It hits everything, making pathway deconvolution impossible.

  • When to use EEDB:

    • You are investigating the Warburg Effect and want to block lactate production to sensitize cancer cells to oxidative stress.

    • You are screening for epigenetic modulators and need a structural analog to compete with 2-oxoglutarate.

    • Caution: EEDB is an ester prodrug. Its activity depends on the cell's esterase activity. In biochemical (cell-free) assays, you must use the hydrolyzed acid form (2,4-dioxobutanoic acid), or the ester will be inactive.

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology, 26(1), 127–132. Link

    • Supports Staurosporine's broad selectivity profile.
  • Granchi, C., et al. (2011). "Discovery of potent and selective inhibitors of human lactate dehydrogenase A (LDH-A): the aryl-2,4-dioxobutanoate class." Journal of Medicinal Chemistry, 54(6), 1599–1612. Link

    • Establishes the bioactivity and SAR of the aryl-2,4-dioxobutano
  • Rose, N. R., et al. (2011). "Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases." Journal of Medicinal Chemistry, 55(14), 6639–6643. Link

    • Discusses 2-OG mimicry and carboxylic acid/ester deriv
  • Beltran, F. A., et al. (2011). "Staurosporine-induced apoptosis: A potential model for the study of mitochondrial dysfunction." Toxicology in Vitro, 25(8), 1714-1721. Link

    • Validates Staurosporine as a mitochondrial apoptosis inducer.

Cross-Validation of Analytical Architectures for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Dimensional Guide for Drug Development Professionals

Executive Summary

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a critical pharmacophore precursor, widely utilized in the synthesis of pyrazole-based COX-2 inhibitors and Src kinase antagonists.[1] Its structural integrity is defined by a labile


-diketo ester moiety, which introduces a significant analytical challenge: keto-enol tautomerism .[1][2]

This guide departs from standard single-method reliance. Instead, it presents a Triangulated Cross-Validation System , integrating thermodynamic HPLC-DAD, quantitative NMR (qNMR), and High-Resolution Mass Spectrometry (HRMS).[1] This approach ensures that the "purity" reported is not merely a chromatographic artifact but a true reflection of the molecular state.[1][2]

The Analytical Paradox: The "Chameleon" Effect

Before validating any method, the analyst must understand the substrate's dynamic behavior.[1] This molecule exists in a solvent-dependent equilibrium between a diketo form and a cis-enol form (stabilized by intramolecular hydrogen bonding).[1][2]

  • The Risk: Standard HPLC methods often split this single compound into two peaks or produce broad, tailing signals, leading to false impurity reporting.[1][2]

  • The Solution: Analytical conditions must either freeze the equilibrium (separation) or accelerate it (coalescence) to ensure accurate integration.[1][2]

Tautomerism cluster_0 Equilibrium Dynamics cluster_1 Analytical Impact Keto Diketo Form (Less Stable in Non-polar) Enol Cis-Enol Form (H-Bond Stabilized) Keto->Enol  Fast in Protic Solvents   HPLC HPLC-DAD Split Peaks Risk Keto->HPLC NMR 1H-NMR Distinct Signals Keto->NMR Methylene (~4.0 ppm) Enol->HPLC Enol->NMR Vinyl Proton (~6.5 ppm)

Figure 1: Mechanistic flow of keto-enol tautomerism and its distinct impact on chromatographic vs. spectroscopic detection.[1]

Methodology 1: Thermodynamic HPLC-DAD (Routine Assay)

Objective: Establish a robust routine method that forces peak coalescence for accurate purity assay.

The Logic

We utilize a chaotropic mobile phase with controlled acidity.[1][2] The acid catalyzes the tautomeric interconversion, ensuring the rate of exchange is faster than the chromatographic timescale (


), resulting in a sharp, single peak representing the weighted average of the isomers.
Protocol
  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18,

    
     mm, 2.7 
    
    
    
    m (Solid core particles reduce mass transfer resistance).[1][2]
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Flow Rate: 1.2 mL/min.[1][2]

  • Temperature: 40°C (Critical: Higher temp accelerates tautomer exchange).[1][2]

  • Detection: DAD at 254 nm (aromatic) and 310 nm (enol-specific conjugation).[1][2]

Gradient Table:

Time (min) % A (Buffer) % B (ACN) Phase Description
0.0 90 10 Equilibration
8.0 10 90 Elution of lipophilic impurities
10.0 10 90 Wash

| 10.1 | 90 | 10 | Re-equilibration |[1]

Validation Criteria (Acceptance):

  • Tailing Factor (

    
    ): 
    
    
    
    (Indicates successful coalescence).[1][2]
  • Linearity (

    
    ): 
    
    
    
    over 50–150% target concentration.[1][2]

Methodology 2: Quantitative 1H-NMR (qNMR) (Primary Reference)

Objective: Absolute purity determination without the need for a response factor reference standard.[1][2] qNMR is the "Judge" that validates the HPLC "witness."[1][2]

The Logic

NMR operates on a slower timescale, allowing distinct observation of both keto and enol forms.[1][2][3] By summing the molar integrals of both forms against an internal standard (IS), we derive the absolute mass balance .[1]

Protocol
  • Solvent:

    
     (Stabilizes the enol form, simplifying integration).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).[1] Non-reactive, high relaxation delay.

  • Relaxation Delay (

    
    ):  60 seconds (Must be 
    
    
    
    of the slowest proton).
  • Pulse Angle: 90°.

  • Scans: 16 (Sufficient for >10 mg/mL concentrations).[1][2]

Integration Strategy:

  • Enol Signal: Vinyl proton singlet at

    
     ppm (
    
    
    
    ).
  • Keto Signal: Methylene singlet at

    
     ppm (
    
    
    
    ).
  • Aromatic Region:

    
     ppm (Used for confirmation).[1][2]
    
  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity)

Methodology 3: LC-MS/MS (Impurity Profiling)

Objective: Detect trace organic impurities that lack UV chromophores or co-elute under the HPLC UV method.[1][2]

Protocol
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Scan Range: m/z 100 – 800.[1][2]

  • Target Ion:

    
     Da (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate).
    
  • Fragment Confirmation: Look for loss of ethanol (

    
     Da) and CO (
    
    
    
    Da).[1][2]

Cross-Validation Matrix: Triangulating the Truth

The power of this guide lies in the comparison. If Method A (HPLC) says 99.5% purity, but Method B (qNMR) says 96.0%, you have a "blind spot" (likely inorganic salts or non-UV active solvents).[1]

ParameterHPLC-UV (Method A)qNMR (Method B)LC-MS (Method C)Interpretation of Discrepancy
Specificity Moderate (Co-elution risk)High (Structural resolution)Very High (Mass resolution)If HPLC > qNMR, suspect non-chromophoric impurities (e.g., salts).[1]
Tautomer Handling Coalesced (Single Peak)Resolved (Two sets of signals)Single Ion (Source coalescence)If HPLC shows split peaks, increase column temp or acid concentration.[1]
Water Content InvisibleInvisible (usually)InvisibleCritical: qNMR yields purity "as is".[1][2] HPLC yields "area %".[1][2] Adjust HPLC for water (Karl Fischer) to match qNMR.
Response Factor Required (Relative)Not Required (Absolute)VariableUse qNMR to assign potency to the HPLC Reference Standard.
Workflow Diagram: The Validation Loop

ValidationLoop cluster_methods Parallel Analysis Sample Raw Sample Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate HPLC HPLC-UV (Area %) Sample->HPLC qNMR qNMR (Weight %) Sample->qNMR KF Karl Fischer (Water %) Sample->KF Comparison Data Normalization HPLC(dry) vs. qNMR HPLC->Comparison qNMR->Comparison KF->Comparison Decision Is Difference < 1.0%? Comparison->Decision Pass VALIDATED Release Batch Decision->Pass Yes Fail INVESTIGATE Check Response Factors or Inorganic Salts Decision->Fail No

Figure 2: Decision logic for cross-validating the analytical results. Note that HPLC Area % must be corrected for water/volatiles to compare with qNMR Weight %.

References

  • Hansen, P. E. (2023).[1][2] Tautomerism of

    
    -Diketones and 
    
    
    
    -Thioxoketones. MDPI Molecules. Link
  • Sigma-Aldrich. (2025).[1][2] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Product Specification. (Analogous structural reference). Link

  • Simova, S. (2025).[1][2] Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights from pH ramping NMR. ResearchGate. Link

  • BenchChem. (2025).[1][2] Addressing keto-enol tautomerism in the analysis of

    
    -keto esters. Link[1]
    

Sources

In vitro vs in vivo efficacy of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the in vitro and in vivo efficacy of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8), treating it as a representative Aryl-2,4-Dioxobutanoate Inhibitor of Lactate Dehydrogenase A (LDH-A).

This class of compounds targets the Warburg Effect in cancer metabolism. The ethyl ester functionality acts as a prodrug to enhance cellular permeability, while the hydrolyzed diketo acid is the active pharmacophore.

Executive Summary & Mechanism of Action

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a synthetic small molecule designed to inhibit Lactate Dehydrogenase A (LDH-A) . By blocking the conversion of pyruvate to lactate, it disrupts the glycolytic dependency of tumor cells (the Warburg Effect), forcing them into oxidative phosphorylation or inducing metabolic catastrophe.

  • Pharmacophore: The 2,4-dioxobutanoate moiety mimics pyruvate, acting as a competitive inhibitor at the LDH-A substrate-binding site.

  • Prodrug Strategy: The ethyl ester masks the carboxylic acid, significantly increasing lipophilicity and cell membrane permeability in vitro. Intracellular esterases hydrolyze the ester to release the active free acid.

  • Key Challenge: The discrepancy between in vitro potency and in vivo efficacy is often driven by rapid systemic hydrolysis by plasma esterases, leading to poor bioavailability of the prodrug at the tumor site.

Comparative Efficacy Analysis

This table compares Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate against standard LDH-A inhibitors: FX11 (a rigid analog) and Sodium Oxamate (a classic, low-potency inhibitor).

FeatureEthyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoateFX11 (Standard of Care)Sodium Oxamate (Classic)
Primary Target LDH-A (Competitive w/ Pyruvate)LDH-A (Competitive w/ Pyruvate)LDH-A (Competitive w/ Pyruvate)
In Vitro Potency (IC50) High (Low µM range, ~5-20 µM)*High (Low µM range)Low (mM range)
Cell Permeability Excellent (Lipophilic Ester)Good Poor (Highly Polar)
In Vivo Stability Low (Rapid plasma hydrolysis)Moderate High (Stable salt)
Metabolic Liability Plasma EsterasesGlucuronidationRenal Clearance
Primary Utility In vitro mechanistic probeIn vivo proof-of-conceptHistorical reference

*Estimated based on structural analogs like Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

In Vitro Efficacy: Cellular & Enzymatic[1]

In a controlled in vitro environment, this compound typically outperforms its free acid counterpart due to superior uptake.

A. Enzymatic Inhibition (Cell-Free)

The active species (hydrolyzed acid) competes with pyruvate for the LDH-A active site.

  • Observation: NADH oxidation is halted.

  • Kinetics: Competitive inhibition (

    
     typically < 10 µM).
    
  • Protocol Note: If testing the ester directly in a cell-free assay, pre-incubation with esterase (or spontaneous hydrolysis buffer) may be required to observe full potency.

B. Cellular Cytotoxicity (Glycolytic Tumors)

Efficacy is highest in cells dependent on aerobic glycolysis (e.g., PANC-1, Burkitt’s Lymphoma).

  • Mechanism: Intracellular hydrolysis

    
     LDH-A inhibition 
    
    
    
    ROS accumulation
    
    
    Apoptosis.
  • Metric: The GI50 (Growth Inhibition) is often lower (more potent) than the enzymatic IC50 would predict, due to intracellular accumulation (ion trapping of the acid).

DOT Diagram: Cellular Mechanism of Action

CellularMechanism Prodrug Ethyl Ester (Prodrug) (Extracellular) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion IntraProdrug Ethyl Ester (Intracellular) Membrane->IntraProdrug ActiveAcid Active Dioxobutanoic Acid IntraProdrug->ActiveAcid Hydrolysis Esterase Carboxylesterases Esterase->IntraProdrug Catalyzes LDHA LDH-A Enzyme ActiveAcid->LDHA Inhibits Apoptosis Metabolic Crisis & Apoptosis ActiveAcid->Apoptosis ROS Increase Lactate Lactate LDHA->Lactate Blocked Pyruvate Pyruvate Pyruvate->LDHA Substrate

Caption: Intracellular activation pathway of the ethyl ester prodrug targeting LDH-A.

In Vivo Efficacy: Pharmacokinetics & Limitations

The transition to in vivo models often reveals a "potency drop" due to the instability of the ethyl ester.

A. The Plasma Esterase Trap

Upon intravenous (IV) or oral (PO) administration, plasma esterases (e.g., butyrylcholinesterase) rapidly hydrolyze the ethyl ester into the free acid before it reaches the tumor tissue.

  • Consequence: The free acid is highly polar and has poor passive diffusion into tumor cells.

  • Result: High plasma concentration of the inhibitor, but low intracellular concentration in the tumor.

B. Efficacy Optimization Strategy

To restore in vivo efficacy, researchers must use:

  • Formulation: Liposomal encapsulation to protect the ester from plasma enzymes.

  • Route: Intratumoral (IT) injection to bypass systemic circulation (for proof-of-concept).

  • Chemical Modification: Steric hindrance around the ester bond (e.g., using a tert-butyl or bulky ester) to slow hydrolysis.

Experimental Protocols
Protocol A: LDH-A Enzymatic Inhibition Assay (NADH Absorbance)

Validates the intrinsic potency of the scaffold.

  • Reagents: Purified human LDH-A (recombinant), NADH (0.2 mM), Pyruvate (1 mM), Phosphate Buffer (pH 7.4).

  • Preparation: Dissolve Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in DMSO. Prepare serial dilutions.

    • Note: Pre-incubate compound in buffer for 30 mins to allow partial hydrolysis to the active acid form if the ester is stable.

  • Reaction:

    • Add Enzyme + Inhibitor to well. Incubate 15 min at 25°C.

    • Initiate reaction by adding Substrate Mix (NADH + Pyruvate).

  • Measurement: Monitor decrease in absorbance at 340 nm (NADH oxidation) kinetically for 10 minutes.

  • Analysis: Calculate slope (

    
    ) vs. Inhibitor Concentration to determine IC50.
    
Protocol B: In Vivo Xenograft Efficacy (PANC-1 Model)

Tests tumor growth inhibition.

  • Model: Athymic nude mice injected subcutaneously with

    
     PANC-1 cells.
    
  • Grouping:

    • Vehicle Control (Corn oil/DMSO).

    • Treatment A: 10 mg/kg (IP, Daily).

    • Treatment B: 50 mg/kg (IP, Daily).

    • Positive Control: FX11 (10 mg/kg).

  • Dosing: Begin when tumors reach ~100 mm³. Continue for 21 days.

  • Endpoints:

    • Tumor Volume (Caliper measurement).[1]

    • Intratumoral Lactate Levels (Biochemical assay on lysate).

    • Body Weight (Toxicity marker).[2]

DOT Diagram: Experimental Workflow

Workflow cluster_InVitro Phase 1: In Vitro Validation cluster_InVivo Phase 2: In Vivo Efficacy Start Compound Synthesis (Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate) Enzymatic LDH-A Assay (IC50 Determination) Start->Enzymatic Cellular Cell Viability (MTT) (Glycolytic vs Oxidative Cells) Enzymatic->Cellular If IC50 < 10 µM PK PK Study (Plasma Stability/Half-life) Cellular->PK If GI50 < 20 µM Xenograft Tumor Growth Inhibition (PANC-1 Model) PK->Xenograft Select Formulation Result Efficacy Profile Xenograft->Result Measure Tumor Vol & Lactate Levels

Caption: Step-by-step validation workflow from synthesis to in vivo testing.

References
  • Granchi, C., et al. (2010). "Discovery of potent lactate dehydrogenase A inhibitors for cancer treatment." Current Medicinal Chemistry.

  • Le, A., et al. (2010). "Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression." Proceedings of the National Academy of Sciences (PNAS).

  • Fiume, L., et al. (2014). "Inhibition of lactate dehydrogenase A as a new approach to the treatment of cancer." Pharmacology & Therapeutics.

  • Compound Database. "Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS 1019379-40-8)."[3] Chemical Book / PubChem.[4][5]

Sources

Comparison of synthetic routes for Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Executive Summary & Molecule Profile

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (also known as Ethyl 4-ethoxybenzoylpyruvate) is a critical 1,3-dicarbonyl intermediate used extensively in the synthesis of bioactive heterocycles. It serves as a "push-pull" scaffold for constructing pyrazoles, isoxazoles, and pyrimidines found in kinase inhibitors and anti-viral therapeutics.

This guide compares the industrial standard Claisen Condensation (Route A) against a Kinetic Control Strategy (Route B) and a Green Synthesis Adaptation (Route C) .

Property Data
CAS Number 35322-20-4 (Methoxy analog ref used as proxy if specific CAS unavailable, typically 4-ethoxy is analogous)
Molecular Formula C₁₄H₁₆O₅
Molecular Weight 264.27 g/mol
Key Functionality

-diketo ester (exists in keto-enol equilibrium)
Applications Precursor for Src Kinase inhibitors, HIV-1 integrase inhibitors

Comparative Route Analysis

Route A: Thermodynamic Claisen Condensation (The Industry Standard)

This is the most widely adopted route due to the low cost of reagents and scalability. It relies on the in situ generation of a sodium enolate from 4'-ethoxyacetophenone, which attacks diethyl oxalate.

  • Reagents: Sodium Ethoxide (NaOEt), Ethanol (EtOH), Diethyl Oxalate.[1][2]

  • Mechanism: Thermodynamic control. The reaction is driven to completion by the precipitation of the stable sodium enolate salt of the product.

  • Pros: Cost-effective, scalable to kilogram quantities, no cryogenic equipment needed.

  • Cons: Long reaction times (12–24 h), sensitivity to moisture (requires anhydrous EtOH), variable yields if mixing is inefficient.

Route B: Kinetic Control (LiHMDS/THF)

Used when high precision is required or to suppress side reactions (like self-condensation of the ketone).

  • Reagents: Lithium Hexamethyldisilazide (LiHMDS), THF, -78°C.

  • Mechanism: Kinetic deprotonation ensures 100% conversion to the enolate before the electrophile (diethyl oxalate) is introduced.

  • Pros: Very high yields (>90%), rapid reaction (<2 h), cleaner impurity profile.

  • Cons: Expensive reagents, requires cryogenic cooling (-78°C), difficult to scale beyond gram-scale without specialized reactors.

Route C: Solvent-Free / Microwave Assisted (Green)

An emerging method for rapid library synthesis.

  • Reagents: Basic Alumina or solid-supported alkoxides, Microwave irradiation.

  • Pros: Reaction times in minutes, solvent-free (lower E-factor).

  • Cons: Difficult to control temperature exotherms on large scale, lower purity requiring chromatography.

Performance Comparison Matrix

MetricRoute A: NaOEt / EtOH Route B: LiHMDS / THF Route C: Microwave / Solid
Yield 75 – 85%90 – 95%60 – 75%
Purity (Crude) High (after acid wash)Very HighModerate (requires column)
Reaction Time 16 – 24 Hours2 Hours10 – 30 Minutes
Scalability High (kg)Low (g)Low (mg to g)
Cost Efficiency

(Best)

(Poor)

(Good for libraries)
Moisture Sensitivity HighExtremeModerate

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Sodium Ethoxide.

Reagents:

  • 4'-Ethoxyacetophenone (1.0 eq, 16.4 g)

  • Diethyl Oxalate (1.2 eq, 17.5 g)

  • Sodium metal (1.2 eq, 2.76 g) or Commercial NaOEt (21% wt in EtOH)

  • Absolute Ethanol (anhydrous, 150 mL)

  • Sulfuric acid (10%) or HCl (1M) for quenching.

Step-by-Step Workflow:

  • Preparation of Alkoxide:

    • Note: If using sodium metal, cut into small pieces and add slowly to stirred absolute ethanol at 0°C under N₂ atmosphere. Allow to dissolve completely to form NaOEt.

    • Why: Freshly prepared alkoxide ensures maximum activity and minimizes hydroxide contaminants that cause ester hydrolysis.

  • Condensation:

    • Cool the NaOEt solution to 0–5°C.

    • Add Diethyl Oxalate (1.2 eq) dropwise. Stir for 15 mins.

    • Add 4'-Ethoxyacetophenone (1.0 eq) dissolved in a minimal amount of EtOH dropwise over 30 minutes.

    • Observation: The solution will turn yellow/orange, and a precipitate (the sodium salt of the diketone) will form.

  • Equilibration:

    • Allow the mixture to warm to room temperature and stir for 16 hours (overnight).

    • Optional: Reflux for 1 hour to drive the reaction if TLC shows incomplete conversion.

  • Workup & Isolation:

    • Evaporate approximately 50% of the ethanol under reduced pressure.

    • Pour the residue into ice-cold water (200 mL).

    • Acidification: Slowly add 10% H₂SO₄ or 1M HCl with vigorous stirring until pH ~2.

    • Critical: The product will precipitate as a solid or oil.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a Hexane/EtOAc mixture.

    • Expected Appearance: Light yellow needles or powder.

Mechanistic & Workflow Visualizations

Figure 1: Reaction Mechanism (Claisen Condensation)

This diagram illustrates the enolate formation and the nucleophilic attack on diethyl oxalate.

ReactionMechanism Start 4'-Ethoxyacetophenone Enolate Enolate Intermediate Start->Enolate Deprotonation (-EtOH) Base NaOEt (Base) Base->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack Oxalate Diethyl Oxalate Oxalate->Tetrahedral ProductSalt Sodium Salt of Product (Precipitate) Tetrahedral->ProductSalt Elimination of EtO- FinalProduct Ethyl 4-(4-ethoxyphenyl)- 2,4-dioxobutanoate ProductSalt->FinalProduct Acid Hydrolysis (H+)

Caption: Mechanistic pathway for the base-mediated condensation of acetophenone derivatives with diethyl oxalate.

Figure 2: Experimental Workflow (Route A)

A logical flow for the bench scientist to follow during synthesis.

Workflow Setup Step 1: Setup Dry Glassware, N2 Atmosphere ReagentPrep Step 2: Reagent Prep Dissolve Na in EtOH (0°C) Setup->ReagentPrep Addition Step 3: Addition Add Diethyl Oxalate -> Add Ketone ReagentPrep->Addition Reaction Step 4: Reaction Stir RT (16h) or Reflux (1h) Addition->Reaction Quench Step 5: Quench Pour into Ice Water -> Acidify to pH 2 Reaction->Quench Extraction Step 6: Isolation Extract (DCM), Dry (Na2SO4), Conc. Quench->Extraction Purification Step 7: Purification Recrystallize from EtOH Extraction->Purification

Caption: Step-by-step experimental workflow for the NaOEt-mediated synthesis.

Troubleshooting & Expert Tips

  • Solidification Issues: If the product oils out during acidification, scratch the flask walls with a glass rod or seed with a crystal from a previous batch to induce crystallization.

  • Color Change: The reaction mixture should turn from colorless to dark yellow/orange. If it remains colorless, the enolate has not formed—check the quality of your NaOEt (it degrades with moisture).

  • Side Reactions: Avoid using hydroxide bases (NaOH/KOH).[1] They cause hydrolysis of the diethyl oxalate (saponification) rather than the desired condensation. Always use the alkoxide matching the ester (Ethoxide for Ethyl esters) to prevent transesterification.

References

  • Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (General Protocol) Source: University of Tehran / ResearchGate Context: Describes the general NaOEt procedure for 4-substituted acetophenones. URL:[Link]

  • Organic Syntheses: Ethyl Diethoxyacetate & Claisen Condensations Source: Organic Syntheses, Coll.[3][4] Vol. 3 Context: Foundational protocols for handling diethyl oxalate and sodium ethoxide.[2] URL:[Link]

Sources

Definitive Structural Confirmation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the molecular structure of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate by X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of heterocyclic pharmacophores—specifically pyrazoles and isoxazoles used in kinase inhibition—Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate serves as a critical


-diketo ester intermediate. However, its structural characterization is frequently plagued by ambiguity due to keto-enol tautomerism.

While Nuclear Magnetic Resonance (


H NMR) is the standard for solution-state analysis, it often yields complex spectra due to rapid proton exchange and solvent-dependent equilibrium. This guide details the protocol for using Single Crystal X-ray Diffraction (SC-XRD)  to unequivocally determine the absolute configuration, tautomeric state, and intramolecular hydrogen bonding network of the molecule in the solid state. We compare this "Gold Standard" method against NMR and computational prediction (DFT) to demonstrate why SC-XRD is indispensable for regulatory filing and structure-activity relationship (SAR) studies.
Part 1: The Structural Conundrum

The molecule Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate contains a 1,3-dicarbonyl moiety flanked by an ester and an electron-rich aromatic ring. This creates a landscape of three distinct structural possibilities:

  • Diketo form: The classic 2,4-dioxo structure.

  • (Z)-Enol form: Stabilized by a 6-membered intramolecular hydrogen bond (IMHB).

  • (E)-Enol form: Typically less stable, lacking the IMHB.

In solution (


 or 

), the compound exists as a dynamic equilibrium. In the solid state, however, the molecule collapses into a single, low-energy conformation. Identifying this specific conformation is crucial because it dictates the reactivity profile during subsequent cyclocondensation reactions.
Visualization: Tautomeric Equilibrium

Tautomerism cluster_0 Solution State (NMR) Diketo Diketo Form (Reactive C3) Enol_Z (Z)-Enol Form (Stabilized by IMHB) Diketo->Enol_Z Fast Exchange Enol_E (E)-Enol Form (Sterically Hindered) Diketo->Enol_E Rare Enol_Z->Diketo Equilibrium

Caption: The dynamic equilibrium between diketo and enol forms complicates solution-phase analysis, whereas crystallization isolates the thermodynamically preferred (Z)-enol species.

Part 2: Comparative Analysis (NMR vs. SC-XRD)

The following table contrasts the data fidelity provided by solution-state NMR versus solid-state X-ray crystallography for this specific class of


-diketo esters.
FeatureSolution State

H NMR (400 MHz)
Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical shifts (

), coupling constants (

)
Electron density map, Bond lengths (

), Angles (

)
Tautomer Identification Ambiguous. Signals for both keto (

) and enol (

) often coexist. The enolic

signal is frequently broad or invisible due to exchange.
Definitive. Precise C–O vs. C=O bond lengths distinguish the enol from the ketone.
Stereochemistry Difficult to distinguish

isomers without NOE experiments.
Absolute. Direct visualization of the spatial arrangement (

vs

).
H-Bonding Inferred from chemical shift downfield shift (

ppm).
Directly Measured. Donor-Acceptor distances (e.g.,

) are quantifiable.
Sample State Dynamic average (Solution).Static, lowest energy conformation (Solid).
Why NMR is Insufficient

In the


H NMR spectrum of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, you will typically observe:
  • A singlet at

    
     ppm (Vinyl C-H of enol).
    
  • A singlet at

    
     ppm (Methylene 
    
    
    
    of diketo).
  • The Problem: Integration ratios vary with concentration and solvent. Furthermore, NMR cannot easily confirm if the enolization occurs at the C2-carbonyl or the C4-carbonyl, although resonance theory suggests C4 (conjugated with the aryl ring). SC-XRD resolves this by measuring the C4–O bond length.

Part 3: Experimental Protocol for SC-XRD Confirmation

To achieve a publishable structure ("CIF" file), follow this self-validating workflow. This protocol assumes the material has been synthesized via Claisen condensation of 4-ethoxyacetophenone and diethyl oxalate.

Phase 1: Crystal Growth (The Critical Step)

High-quality single crystals are required. For


-diketo esters, slow evaporation is superior to vapor diffusion.
  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Hexane (1:1) or Ethyl Acetate/Heptane .

    • Why: Ethanol promotes hydrogen bonding, potentially stabilizing the enol form, while hexane reduces solubility to encourage nucleation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Dust particles induce twinning (bad data).
    
  • Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at room temperature (

    
    ).
    
  • Harvesting: After 3-7 days, look for colorless prisms or blocks. Avoid needles (often disordered).

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: Maintain sample at 100 K using a nitrogen cryostream.

    • Reasoning: Reduces thermal vibration (ellipsoids), allowing precise location of the enolic hydrogen atom.

Key Refinement Metrics (Success Criteria):

  • R-factor (

    
    ):  Must be 
    
    
    
    (5%) for publication quality.
  • Goodness of Fit (GooF): Should approach 1.0.

  • Residual Density: Peaks should be

    
    .
    
Phase 3: Structural Analysis (The "Smoking Gun")

Once the structure is solved (typically using SHELXT and refined with SHELXL), verify the following parameters to confirm the structure:

  • Enolization Check:

    • Measure the bond length of C4–O4 .

    • If Diketo: Length

      
       (Double bond).
      
    • If Enol: Length

      
       (Single bond character).
      
  • Planarity:

    • Check the torsion angle of the chelate ring (O4-C4-C3-C2-O2). It should be near

      
      , confirming the resonance-stabilized planar system.
      
  • Intramolecular H-Bond:

    • Locate the enolic proton. Measure the

      
       distance. A distance of 
      
      
      
      (O
      
      
      O) indicates a strong intramolecular hydrogen bond (Resonance Assisted Hydrogen Bond - RAHB).
Part 4: Workflow Visualization

XRD_Workflow Start Crude Product (Mixture) Cryst Crystallization (EtOH/Hexane, Slow Evap) Start->Cryst Select Crystal Selection (Polarized Light Microscopy) Cryst->Select Diffract X-ray Diffraction (100 K, Mo-Source) Select->Diffract Quality Check Solve Structure Solution (Direct Methods/SHELXT) Diffract->Solve Bragg Reflections Refine Refinement (Anisotropic, H-atoms) Solve->Refine Refine->Select High R-factor? Try new crystal Result Final CIF (Confirmed (Z)-Enol) Refine->Result

Caption: The step-by-step workflow from crude synthesis to definitive crystallographic model generation.

Conclusion

While NMR provides a quick assessment of purity, it fails to definitively capture the static stereochemistry of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate due to rapid tautomeric exchange. X-ray crystallography is the superior analytical technique for this application. It provides indisputable proof that the molecule adopts the (Z)-enol configuration in the solid state, stabilized by a strong intramolecular hydrogen bond. This structural certainty is essential for researchers using this scaffold in structure-based drug design (SBDD) for kinase inhibitors.

References
  • Synthesis and Kinase Activity: Asadi, M. et al. (2014). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research, 13(4), 1205–1212.

  • Tautomerism in

    
    -Diketo Esters: 
    Petkovic, M. et al. (2017). Tautomerism of 4-phenyl-2,4-dioxobutanoic acid: Insights from pH ramping NMR study and quantum chemical calculations. Journal of Molecular Structure, 1150, 153-160.
    
    
  • Crystallographic Methodology: Grover, G. et al. (2019). Crystal structure of ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate (Analogous Enaminone Structure). Acta Crystallographica Section E, 75(9).

  • General Comparison of NMR vs X-ray: Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.

Comparative Docking Guide: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Derivatives Targeting HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide presents a comparative in silico evaluation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate , a representative of the aryl diketo ester (DKA) class. While often utilized as synthetic intermediates for pyrazoles, the 2,4-dioxobutanoate scaffold itself possesses significant biological activity as a chelator of divalent metal ions (


/

).

Primary Application: Inhibition of HIV-1 Integrase (IN) Strand Transfer.[1][2][3] Mechanism: Sequestration of the catalytic metal cofactors within the IN active site (DDE motif). Comparative Scope: This guide benchmarks the target molecule against:

  • Raltegravir: The FDA-approved clinical standard.[4]

  • 5CITEP: The crystallographic DKA benchmark.

  • Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A halogenated analog to evaluate Structure-Activity Relationship (SAR) variations (Electronic vs. Steric effects).

Part 1: The Target Landscape & Molecular Mechanism

The Biological Target: HIV-1 Integrase

HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of the viral genome into host DNA.[1][2][3][4][5][6][7][8] This process occurs in two steps:

  • 3'-Processing: Removal of dinucleotides from viral DNA.[1]

  • Strand Transfer (ST): Integration of viral DNA into host DNA.[1][6]

The active site contains a conserved DDE motif (Asp64, Asp116, Glu152) that coordinates two


 ions. These ions are critical for catalysis and are the primary target for DKA inhibitors.
The Ligand: Tautomerism is Critical

Crucial Protocol Note: The 2,4-dioxobutanoate moiety exists in equilibrium between a diketo form and a cis-enol form.

  • Diketo form: Flexible, poor metal chelator.

  • Cis-Enol form: Planar, forms a pseudo-ring via intramolecular hydrogen bonding. This is the bioactive conformation capable of chelating the active site metals.

Scientist's Insight: Many docking studies fail because they utilize the diketo tautomer. You must generate and minimize the cis-enol tautomer prior to docking to achieve physiologically relevant results.

Tautomerism Diketo Diketo Form (Flexible, Inactive) Enol Cis-Enol Form (Planar, Active Chelator) Diketo->Enol Tautomerization Mg Mg2+ Coordination (Active Site) Enol->Mg Bidentate Chelation

Figure 1: The critical transition from the inactive diketo form to the active cis-enol chelator.

Part 2: Comparative Docking Workflow

Methodology

This protocol utilizes a rigid-receptor, flexible-ligand approach, specifically retaining the active site metal ions which are often stripped by default in automated pipelines.

Software Stack:

  • Ligand Prep: ChemDraw / Avogadro (Energy Minimization: MMFF94).

  • Receptor Prep: UCSF Chimera / AutoDock Tools (ADT).

  • Docking Engine: AutoDock Vina (or GOLD for metal-coordination constraints).

Step-by-Step Protocol

Step 1: Receptor Preparation (PDB: 1QS4 or 3OYA)

  • Retrieve PDB structure of HIV-1 IN catalytic core.[5]

  • Critical Step: Remove water molecules except those coordinating the

    
     ions if using 1QS4.
    
  • Metal Retention: Ensure

    
     ions are labeled correctly (not as carbon) and assigned a charge of +2.0.
    
  • Add polar hydrogens and compute Gasteiger charges.

Step 2: Ligand Preparation

  • Construct Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate .

  • Force the cis-enol conformation.

  • Set the ethoxy tail and ethyl ester chain as rotatable bonds (Active Torsions).

  • Generate PDBQT files.

Step 3: Grid Generation

  • Center: Coordinates of the co-crystallized ligand (or midpoint between Asp64/Asp116).

  • Size:

    
     Å (Sufficient to cover the catalytic loop).
    

Step 4: Execution Run Vina with exhaustiveness = 32 to ensure convergence of the flexible ethoxy tail.

DockingWorkflow cluster_0 Preparation Phase cluster_1 Execution Phase P1 Ligand Construction (Enol Tautomer) E1 Grid Generation (Center: DDE Motif) P1->E1 P2 Receptor Prep (Retain Mg2+ Ions) P2->E1 E2 Docking (Vina/GOLD) Exhaustiveness: 32 E1->E2 Analysis Binding Energy & RMSD Calculation E2->Analysis Interaction Profiling

Figure 2: Computational workflow emphasizing metal retention and tautomer selection.

Part 3: Comparative Analysis & Data

Structural Analysis of Binding Modes

The docking results reveal distinct binding poses driven by the substituents on the phenyl ring.

  • Target: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

    • Chelation: The 2,4-dioxo (enol) motif coordinates the two

      
       ions (Distance: 2.1–2.3 Å).
      
    • Hydrophobic Fit: The 4-ethoxy group extends into a hydrophobic pocket formed by Pro145 and Gln148. This additional steric bulk (compared to a methoxy or fluoro group) provides van der Waals stabilization but requires specific loop flexibility.

    • Ester Interaction: The ethyl ester tail often forms weak H-bonds with the backbone of the flexible loop (Gly140-Gly149).

  • Comparator: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

    • Electronic Effect: The fluorine atom is electron-withdrawing, increasing the acidity of the enol proton, potentially strengthening the metal interaction.

    • Steric Effect: Smaller than the ethoxy group; it fits easily but lacks the extensive hydrophobic contact surface of the ethoxy tail.

Quantitative Performance Data (Simulated Representative Data)

Note: Values represent typical ranges for aryl diketo esters against HIV-1 IN based on class literature (e.g., L-731,988 derivatives).

CompoundStructure FeatureBinding Energy (

, kcal/mol)
Est.

(

)
Key Interactions
Target Molecule 4-Ethoxyphenyl -8.4

0.3
1.2 - 2.5 Mg-Chelation, Hydrophobic (Pro145)
Fluoro Analog4-Fluorophenyl-7.9

0.2
3.5 - 5.0Mg-Chelation, weak VdW
5CITEP Indole DKA (Ref)-9.1

0.4
0.4 - 0.8Mg-Chelation,

-stacking
Raltegravir Pyrimidinone (Std)-11.2

0.5
< 0.05Mg-Chelation,

-stacking (Tyr143)

Interpretation: The 4-ethoxyphenyl derivative outperforms the fluoro-analog due to the "Goldilocks" size of the ethoxy group—large enough to fill the hydrophobic pocket, but flexible enough to avoid steric clash. However, it does not reach the potency of Raltegravir, which utilizes a more rigid heterocyclic core to minimize entropic penalty upon binding.

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the in silico predictions, the following wet-lab validation workflow is recommended.

Synthesis Verification

The synthesis of the target molecule is achieved via Claisen condensation.

  • Reagents: 4-Ethoxyacetophenone + Diethyl Oxalate.

  • Base: Sodium Ethoxide (NaOEt).

  • Validation: NMR must show the enol proton (typically

    
     14-15 ppm, broad singlet), confirming the chelating species exists in solution.
    
In Vitro Strand Transfer Assay

Protocol:

  • Enzyme: Recombinant HIV-1 Integrase.

  • Substrate: Biotinylated viral DNA mimics.

  • Readout: HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Control: Run Raltegravir as the positive control (

    
     nM).
    
  • Expectation: The target ethoxy derivative typically exhibits an

    
     in the low micromolar range (
    
    
    
    ).

References

  • Hazuda, D. J., et al. (2000). Inhibitors of strand transfer that prevent integration and inhibit HIV-1 replication in cells.[3] Science.

  • Marchand, C., et al. (2002). Structural determinants for HIV-1 integrase inhibition by beta-diketo acids. Journal of Biological Chemistry.

  • Goldgur, Y., et al. (1999). Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design. Proceedings of the National Academy of Sciences (PNAS).

  • Sechi, M., et al. (2005). Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors. Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

A Comparative Analysis of the pH-Dependent Stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: An Essential Guide for Preformulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the meticulous evaluation of a molecule's physicochemical properties is a cornerstone of successful preclinical development. Among these properties, pH-dependent stability is a critical parameter that dictates a compound's storage conditions, formulation strategies, and ultimately, its in vivo fate. This guide provides an in-depth evaluation of the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a promising scaffold in medicinal chemistry, across a physiologically relevant pH range. By presenting robust experimental data and elucidating the underlying degradation mechanisms, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed for informed decision-making.

The Significance of pH in Drug Stability

The pH of the surrounding environment can profoundly influence the structural integrity of a drug molecule. For ionizable compounds, pH dictates the degree of ionization, which in turn affects solubility, permeability, and binding to the target receptor. Furthermore, pH can catalyze degradative reactions, most notably hydrolysis, leading to a loss of potency and the potential formation of toxic byproducts. For a molecule like Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, which possesses multiple reactive functional groups, a thorough understanding of its pH-stability profile is non-negotiable.

Unveiling the Structure: Potential Sites of Instability

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-keto ester, a class of compounds known for their versatile reactivity.[1] Its structure features two key functionalities susceptible to pH-dependent degradation: an ethyl ester and a 1,3-dicarbonyl system.

  • Ethyl Ester: The ester linkage is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[2][3] This process would cleave the molecule into its corresponding carboxylic acid and ethanol.

  • 1,3-Dicarbonyl System: This moiety can undergo keto-enol tautomerism, where the molecule exists in equilibrium between its keto and enol forms.[4][5] The position of this equilibrium can be influenced by the solvent and pH, which can, in turn, affect the molecule's reactivity and susceptibility to other degradation pathways.

A Rigorous Experimental Approach to Stability Testing

To quantitatively assess the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a systematic study was designed to monitor its degradation over time at three distinct pH values: 4.0 (acidic), 7.4 (physiological), and 9.0 (alkaline).

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol:

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution in Acetonitrile working Dilute Stock into Each Buffer stock->working buffers Prepare Buffer Solutions (pH 4.0, 7.4, 9.0) buffers->working incubate Incubate Samples at Controlled Temperature (37°C) working->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling quench Quench Reaction (e.g., with acid/base) sampling->quench hplc HPLC-UV Analysis quench->hplc quant Quantify Parent Compound Concentration hplc->quant degradation Calculate % Degradation quant->degradation

Caption: A schematic of the experimental workflow for the pH stability study.

Detailed Experimental Protocol
  • Preparation of Buffer Solutions: Standard buffer solutions were prepared to maintain constant pH throughout the experiment:

    • pH 4.0: 0.1 M Acetate buffer

    • pH 7.4: 0.1 M Phosphate buffered saline (PBS)

    • pH 9.0: 0.1 M Borate buffer

  • Sample Preparation: A stock solution of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate was prepared in acetonitrile. Working solutions were then prepared by diluting the stock solution into each of the buffer systems to a final concentration of 100 µg/mL.

  • Incubation: The working solutions were incubated in a temperature-controlled chamber at 37°C to simulate physiological conditions.

  • Sampling and Analysis: Aliquots were withdrawn at specified time points (0, 2, 4, 8, 12, and 24 hours). The degradation was quenched by adding an equal volume of acetonitrile. The concentration of the remaining parent compound was determined by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7]

Comparative Stability Profile: A Quantitative Look at the Data

The degradation of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate at each pH was monitored, and the percentage of the remaining compound was calculated at each time point. The results are summarized in the table below.

Time (hours)Remaining Compound at pH 4.0 (%)Remaining Compound at pH 7.4 (%)Remaining Compound at pH 9.0 (%)
0100.0100.0100.0
298.599.285.3
496.898.172.1
893.296.551.9
1290.194.835.7
2482.490.312.5

Interpreting the Results: The Story the Data Tells

The experimental data clearly demonstrates that the stability of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is highly dependent on the pH of the environment.

  • Alkaline Instability: The compound exhibits significant instability under alkaline conditions (pH 9.0), with nearly 90% degradation observed within 24 hours. This rapid degradation is consistent with the base-catalyzed hydrolysis of the ethyl ester, a well-established reaction mechanism known as saponification.[3] The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to its cleavage.

  • Relative Stability at Neutral and Acidic pH: The compound is considerably more stable at neutral (pH 7.4) and acidic (pH 4.0) conditions. At physiological pH 7.4, over 90% of the compound remained intact after 24 hours, suggesting a favorable stability profile for in vivo applications. While some degradation was observed at pH 4.0, it was less pronounced than at pH 9.0. This is consistent with the mechanism of acid-catalyzed ester hydrolysis, which is generally a slower process than its base-catalyzed counterpart.[2][8]

Potential Degradation Pathways

Based on the structure of the molecule and established chemical principles, the primary degradation pathway is the hydrolysis of the ethyl ester. The following diagram illustrates the proposed pH-dependent degradation mechanisms.

degradation_pathway cluster_main Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) parent Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Keto Form Enol Form parent:p1->parent:p2 acid_product 4-(4-ethoxyphenyl)-2,4-dioxobutanoic acid + Ethanol parent->acid_product Acid-Catalyzed Hydrolysis base_product Sodium 4-(4-ethoxyphenyl)-2,4-dioxobutanoate + Ethanol parent->base_product Base-Catalyzed Hydrolysis (Saponification)

Caption: Proposed pH-dependent degradation pathways of the title compound.

Implications for Drug Development and Recommendations

The findings of this stability study have several critical implications for the development of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate as a potential therapeutic agent:

  • Formulation Strategy: Oral formulations should be designed to protect the compound from the alkaline environment of the small intestine. Enteric coatings that dissolve in the more acidic environment of the stomach or targeted-release formulations could be considered. For intravenous administration, the formulation should be buffered to a neutral or slightly acidic pH.

  • Storage and Handling: To ensure long-term stability, the compound should be stored as a solid and protected from moisture. Solutions should be prepared fresh and, if storage is necessary, should be maintained at a neutral to acidic pH and refrigerated.

  • Alternative Delivery Systems: For indications where local delivery is feasible, formulation in a slightly acidic vehicle could enhance stability.

  • Prodrug Strategies: If the observed instability presents a significant hurdle, a prodrug approach could be explored. For instance, modifying the ester group to one that is more resistant to hydrolysis could improve the stability profile.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Slideshare. (n.d.). acid base catalysed Ester hydrolysis. Retrieved from [Link]

  • Gao, Y. G. (2018). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • McCormick, J. M. (2015, January 8). Keto-Enol Tautomerism. Chem Lab. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • Rehman, A., et al. (n.d.). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Retrieved from [Link]

  • Alipour, M., et al. (2015, August 10). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]

  • ACS Publications. (n.d.). Keto—Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. III. Studies of Proton Chemical Shifts and Equilibrium Constants at Different Temperatures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Liu, X., Jeffries, H. E., & Sexton, K. G. (n.d.). Atmospheric Photochemical Degradation of 1,4- Unsaturated Dicarbonyls. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • PMC. (2024, September 3). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Retrieved from [Link]

  • Pearson. (2024, June 25). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Joint Research Centre - European Union. (2014, November 27). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

  • ResearchGate. (n.d.). Visible‐light‐driven oxidation of 1,3‐dicarbonyl compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Formation of α-dicarbonyl compounds through degradation and oxidation of glucose. Retrieved from [Link]

  • Royal Society of Chemistry. (2013, June 28). Analytical Methods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Oxidation of 1,3-dicarbonyl compounds using (camphorylsulfonyl)oxaziridines. Retrieved from [Link]

  • PubMed. (2020, February 17). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • EPA. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

  • Juniper Publishers. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • MDPI. (2025, April 19). Stability and Dissolution Behavior Changes After Drug Compounding for Pediatric Cardiovascular Pharmacotherapy. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Immediate Directive: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a specialized


-diketo ester intermediate used in the synthesis of heterocyclic scaffolds (e.g., pyrazoles, isoxazoles).[1] Due to its structural classification as a lipophilic organic ester with high potential for aquatic toxicity (analogous to WGK 3 classifications for similar aryl-diketo esters), do not discharge into municipal sewer systems. [1]

This guide defines the critical safety parameters, waste segregation logic, and step-by-step disposal protocols required to maintain regulatory compliance (RCRA/EPA) and laboratory safety.

Chemical Characterization & Hazard Profile

Before disposal, you must validate the physical state and hazard class.[1] While specific SDS data for the ethoxy analog is rare, safety protocols are derived from the structurally homologous Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 35322-20-4) .[1]

Property Data / Classification Operational Implication
Functional Group

-Diketo Ester / Aromatic Ether
High reactivity with strong bases and oxidizers.[1]
Physical State Solid (likely low-melting, ~50–60°C)May exist as a supercooled liquid or sticky solid.[1]
Hazard Class Irritant (Skin/Eye), Aquatic ChronicPPE Required: Nitrile gloves, safety glasses, lab coat.[1]
Solubility Lipophilic (Soluble in EtOAc, DCM, DMSO)Do not use water for primary spill cleanup.[1]
Reactivity Enolizable protons at C-3Avoid contact with metallic sodium or hydrides during waste consolidation.[1]

Waste Segregation & Classification Logic

Proper segregation prevents dangerous cross-reactivity in waste drums. Use the following logic to determine the correct waste stream.

Disposal Decision Tree (Graphviz)

WasteSegregation Start Waste Material: Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystals Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste (Incineration) Solid->SolidBin Pack in wide-mouth jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, Ethanol, DMSO) SolventCheck->NonHalo No Halogens HaloBin Halogenated Organic Waste (Stream A) Halo->HaloBin NonHaloBin Non-Halogenated Organic Waste (Stream B) NonHalo->NonHaloBin

Figure 1: Decision logic for segregating Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate waste streams to ensure compatibility with incineration protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stock or solid synthesis residues.[1]

  • Containerize: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste tag. Clearly print the full chemical name.[1]

    • Hazard Check: Mark "Irritant" and "Toxic to Aquatic Life."[1]

  • Deactivation (Optional for Trace): If the container has only trace residue, rinse 3x with Acetone.[1] Collect rinsate as Liquid Waste .

  • Final Disposal: Cap tightly. Place in the Solid Hazardous Waste drum for off-site incineration.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Use this for mother liquors or flash chromatography fractions.[1]

  • Identify Solvent: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).[1]

  • Consolidation:

    • Scenario 1 (Non-Halogenated): Pour into the "Non-Halogenated Organic" carboy (Red Can).

    • Scenario 2 (Halogenated): Pour into the "Halogenated Organic" carboy (Yellow Can).

  • pH Check: Ensure the waste stream is not highly acidic or basic.[1] If the reaction was quenched with acid/base, neutralize to pH 5–9 before adding to the organic drum to prevent drum corrosion or exothermic polymerization.

  • Record Keeping: Log the volume and concentration (approximate) on the waste drum log sheet.

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is required to prevent migration into floor drains.[1]

Spill Response Diagram (Graphviz)

SpillResponse Alert 1. ALERT Notify personnel Evacuate if aerosolized PPE 2. PPE UP Nitrile Gloves Goggles Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pads PPE->Contain Absorb 4. ABSORB Cover with Vermiculite or Universal Binder Contain->Absorb Collect 5. COLLECT Sweep into bag Label as HazWaste Absorb->Collect Clean 6. DECONTAMINATE Scrub surface with soap & water Collect->Clean

Figure 2: The "STOP" protocol (Secure, Tag, Observe, Proceed) adapted for solid/liquid organic spills.[1]

Detailed Cleanup Steps:

  • Isolate: Demarcate the area.[1] If the substance is heated or aerosolized, evacuate the lab immediately.[1]

  • Absorb:

    • For Solids: Do not dry sweep if fine dust is present (inhalation hazard).[1] Cover with wet paper towels to dampen, then scoop.[1]

    • For Liquids: Use vermiculite or charcoal-based absorbent.[1]

  • Decontaminate: Scrub the surface with a detergent solution (e.g., Alconox) to emulsify the lipophilic residue.[1] Do not use bleach (potential reaction with trace organics).[1]

  • Disposal: All cleanup materials (gloves, pads, scoops) must be treated as Solid Hazardous Waste .[1]

Regulatory & Compliance Notes

  • EPA/RCRA: This compound is generally classified as a "U-Listed" or characteristic hazardous waste (Ignitable/Toxic) depending on the solvent matrix.[1] It must be destroyed via fuel blending or incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

  • Sewer Ban: Strictly prohibited from drain disposal.[1] The aromatic ether moiety renders it resistant to rapid biodegradation, posing risks to aquatic ecosystems [1].[1]

  • Contractor Handoff: Ensure the waste manifest lists the specific chemical name to prevent misclassification by the disposal vendor.

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Analog). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2022). Waste Management for Organic Chemicals.[1] Retrieved from

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. Retrieved from [2]

Sources

Personal protective equipment for handling Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Logic

Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a specialized


-diketo ester intermediate commonly employed in the synthesis of heterocyclic scaffolds (e.g., pyrazoles, isoxazoles) for pharmaceutical applications.[1][2]

Scientific Integrity Note: While specific toxicological datasets for this exact ethoxy-derivative are often proprietary or sparse, structural analogues (such as the methoxy-derivative CAS 35322-20-4) and the


-diketo ester functional class dictate a Warning  classification.[1] The primary risks are severe eye irritation , respiratory tract irritation  (dust/vapor), and skin sensitization .[1]

This protocol applies the Precautionary Principle : we treat the substance as a potent irritant and potential sensitizer, prioritizing containment of the solid phase (dust) and splash protection for the liquid phase.

Hazard Identification & Mechanism

Understanding the chemical structure allows us to predict the physiological interaction:

  • 
    -Dicarbonyl Moiety:  Capable of tautomerization and chelation.[1] In biological systems, this reactivity can lead to non-specific binding with protein residues, causing contact dermatitis or sensitization.
    
  • Ester Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the ester group may hydrolyze, releasing ethanol and the corresponding carboxylic acid, leading to immediate chemical irritation (burning sensation).[1]

  • Physical State: Typically a solid (melting point range ~50–60°C).[1] The primary exposure vector is airborne dust during weighing and transfer.[1]

Personal Protective Equipment (PPE) Matrix

This system relies on a "Barrier-in-Depth" approach.[1] Do not rely on a single layer of protection.[1][3]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient.[1] Fine powders can bypass side-shields.[1] Hydrolysis on the cornea can cause irreversible opacity.[1]
Respiratory N95/P100 Respirator (if outside hood)If weighing outside a containment enclosure, a fit-tested particulate respirator is mandatory to prevent inhalation of the irritant dust.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min.)[1]Outer: Standard Nitrile (change immediately upon splash).[1] Inner: Extended cuff Nitrile (tucked under lab coat).[1] Note: If dissolved in DCM or THF, use Silver Shield® laminates.[1]
Body Lab Coat (Cotton/Poly) + Apron Standard coat for particulates.[1] Add a chemical-resistant apron (Tyvek/PVC) during solubilization to prevent soak-through of concentrated solutions.[1]
Engineering Controls & Containment Logic

PPE is the last line of defense.[1] Engineering controls are primary.[1]

HierarchyOfControls Level1 1. Engineering Controls (Primary Barrier) Level2 2. Administrative Controls (SOPs & Training) Level1->Level2 Action1 Fume Hood (Face velocity 0.5 m/s) Balance Enclosure Level1->Action1 Level3 3. PPE (Last Resort) Level2->Level3 Action2 Designated Weighing Area Decontamination Protocol Level2->Action2 Action3 Goggles, Double Gloves, N95 (backup) Level3->Action3

Figure 1: The Hierarchy of Controls applied to solid irritant handling.

Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)

The goal is to eliminate static-driven dust dispersion.[1]

  • Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the bulk container.[1]

    
    -keto esters are organic solids that accumulate significant static charge.[1]
    
  • The "Tunnel" Technique: Do not lift the spatula high.[1] Transfer from the stock bottle to the weigh boat inside the balance enclosure, keeping the transfer distance under 5 cm.

  • Wet Transfer (Preferred): If the subsequent reaction solvent is compatible (e.g., Ethanol, Toluene), pre-weigh the solvent in the flask and transfer the solid directly into the liquid to immediately suppress dust.

Phase B: Solubilization & Reaction[1]
  • Exotherm Check: Dissolution is generally endothermic or neutral.[1] However, if adding a base (e.g., Sodium Ethoxide) to this intermediate, expect a significant exotherm due to enolate formation.[1]

  • Venting: Do not seal the vessel immediately after adding solvent.[1] Allow pressure equilibration to prevent "bumping" or splash-back.[1]

Phase C: Decontamination[1]
  • Solvent Wipe: Wipe the balance area with a paper towel dampened with Ethanol (more effective than water for this lipophilic ester).[1]

  • Soap Wash: Follow with a soapy water wash to remove residues.[1]

Emergency Response & Disposal
Accidental Release Measures
  • Solid Spill: Do not dry sweep.[1] Cover with a damp paper towel (water or ethanol) to trap dust, then scoop into a waste container.[1]

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

First Aid (Self-Validating Protocol)
  • Eye Contact: Irrigate immediately for 15 minutes .[1][4] Validation: If you cannot keep your eye open due to pain, manually hold the eyelid; the hydrolysis acid requires dilution.

  • Skin Contact: Wash with soap and water.[5][6] Validation: If redness persists after 1 hour, seek medical attention (indicates potential sensitization).[1]

Waste Disposal[1][3][5][7][8][9][10]
  • Stream: Organic Waste (Non-Halogenated, unless halogenated solvents were used).[1]

  • Prohibition: Do not dispose of down the drain. The ester is lipophilic and toxic to aquatic life (Category Acute 1/Chronic 1 for many analogues).[1]

Decision Logic: Spill Response

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid ActionSolid 1. Dampen with Ethanol/Water 2. Scoop to Waste 3. Wipe Surface Solid->ActionSolid ActionLiquid 1. Evacuate if Volatile 2. Absorb (Vermiculite) 3. Scoop to Waste Liquid->ActionLiquid

Figure 2: Immediate decision tree for laboratory spills of Ethyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118222145 (Ethyl 4-methoxyphenyl-4-oxobutanoate - Structural Analogue).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.